1-Amino-2,4(1H,3H)-pyrimidinedione
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-aminopyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5N3O2/c5-7-2-1-3(8)6-4(7)9/h1-2H,5H2,(H,6,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IILMINFWXULDNN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=O)NC1=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60932454 | |
| Record name | 1-Amino-4-hydroxypyrimidin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60932454 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
127.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14493-37-9 | |
| Record name | 2,4(1H,3H)-Pyrimidinedione, 1-amino- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014493379 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Amino-4-hydroxypyrimidin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60932454 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-amino-1,2,3,4-tetrahydropyrimidine-2,4-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of Aminouracils
An important note on isomers: 1-Amino-2,4(1H,3H)-pyrimidinedione is a specific isomer of aminouracil. However, it is a less commonly studied compound compared to its structural isomers, 5-aminouracil and 6-aminouracil. Consequently, extensive experimental data for the 1-amino isomer is limited in publicly available literature. This guide will provide a comprehensive overview of the chemical properties of the well-documented 5-aminouracil and 6-aminouracil to offer a thorough technical resource for researchers, scientists, and drug development professionals working with this class of compounds.
The aminouracils are derivatives of uracil, a fundamental nucleobase in RNA.[1] Their ability to act as both electrophiles and nucleophiles makes them versatile precursors for the synthesis of a wide range of heterocyclic compounds with significant biological activities.[1] Derivatives of 5- and 6-aminouracil, in particular, have garnered substantial interest for their potential as antimicrobial, anticancer, antiviral, and anti-inflammatory agents.[2][3][4]
Chemical and Physical Properties
The physicochemical properties of 5-aminouracil and 6-aminouracil are summarized below. These compounds are typically crystalline solids with high melting points and limited solubility in water.
Table 1: General and Physical Properties
| Property | 5-Aminouracil | 6-Aminouracil |
| IUPAC Name | 5-amino-1H-pyrimidine-2,4-dione[5] | 6-amino-1H-pyrimidine-2,4-dione[6] |
| Synonyms | 5-Amino-2,4-dihydroxypyrimidine[7] | 4-Amino-2,6-dihydroxypyrimidine[8] |
| CAS Number | 932-52-5[5] | 873-83-6[6] |
| Molecular Formula | C₄H₅N₃O₂[5] | C₄H₅N₃O₂[6] |
| Molecular Weight | 127.10 g/mol [5] | 127.10 g/mol [6] |
| Appearance | Beige to brown fine powder[9] | Cream to light brown crystalline powder[8] |
| Melting Point | >300 °C[10] | ≥360 °C[8] |
| Water Solubility | 0.5 g/L (at 20 °C)[9] | Slightly soluble[8] |
| pKa | 9.19 ± 0.10 (Predicted)[9] | 3.76 ± 0.10 (Predicted)[8] |
| LogP (Computed) | -1.5[5] | -1.6[6] |
Table 2: Computed Molecular Descriptors
| Descriptor | 5-Aminouracil | 6-Aminouracil |
| Hydrogen Bond Donor Count | 3[5] | 3[8] |
| Hydrogen Bond Acceptor Count | 3[5] | 3[8] |
| Rotatable Bond Count | 0[5] | 0[8] |
| Topological Polar Surface Area | 84.2 Ų[5] | 84.2 Ų[8] |
| Complexity | 196[5] | 196[8] |
Spectroscopic Data
Spectroscopic analysis is crucial for the structural elucidation and identification of aminouracil derivatives.
Table 3: Spectroscopic Data Summary
| Spectroscopy | 5-Aminouracil | 6-Aminouracil |
| FT-IR (KBr, cm⁻¹) | Bands at 3292 and 3149 (N-H vibrations of uracil moiety).[11] The spectrum is available from the NIST Chemistry WebBook.[12] | Bands corresponding to ν(NH₂) stretching vibrations are observed. Scissoring mode is observed at 1659 cm⁻¹.[13] |
| ¹H NMR (DMSO-d₆, δ ppm) | Data for derivatives are available, showing characteristic aromatic and amine proton signals.[14] | A spectrum is available showing signals corresponding to the amine and ring protons.[15] |
| Mass Spectrometry (EI) | Molecular Ion (M⁺) at m/z 127.[5] | Molecular Ion (M⁺) at m/z 127.[15] |
Experimental Protocols
Detailed methodologies for the synthesis and purification of aminouracils are essential for researchers. The following protocols are representative of common laboratory procedures.
Protocol 1: Synthesis of 6-Aminouracil
This procedure is based on the condensation of ethyl cyanoacetate and urea in the presence of a strong base.[16]
-
Preparation of Sodium Ethoxide: Dissolve sodium metal (0.2 mol) in absolute ethanol (290 mL) in a three-necked flask equipped with a reflux condenser and stirrer.
-
Reaction: To the sodium ethoxide solution, add ethyl cyanoacetate (0.1 mol) and urea (0.1 mol).
-
Reflux: Heat the mixture under reflux with vigorous stirring for 10-12 hours. The mixture may solidify, requiring the stirrer to be stopped.
-
Work-up: After cooling to room temperature, add hot water (80°C) to dissolve the solid.
-
Precipitation: Neutralize the solution by acidifying with glacial acetic acid to pH 6.
-
Isolation: The resulting precipitate (6-aminouracil) is collected by filtration, washed with distilled water, and dried in a desiccator.
Protocol 2: Synthesis and Purification of 5-Aminouracil
This protocol describes the reduction of 5-nitrouracil.[17]
-
Suspension: Suspend 5-nitrouracil (15.7 g) in a solution of concentrated ammonia (10 mL) in water (250 mL).
-
Reduction: While stirring, add technical sodium hydrosulfite (75 g). The temperature will rise to approximately 55°C.
-
Heating: Heat the mixture to boiling, then cool and filter to collect the crude product.
-
Purification (via HCl salt): Dissolve the crude product (10.0 g) in a mixture of concentrated hydrochloric acid (10 mL) and water (100 mL).
-
Decolorization: Clarify the solution with activated carbon (norite), dilute to 300 mL, and heat to boiling.
-
Precipitation: Add concentrated ammonia (10 mL) to the hot solution and then cool.
-
Isolation: 5-Aminouracil precipitates as colorless, silky needles, which are collected by filtration. Yield is approximately 73%.[17]
Biological Activity and Applications
Aminouracils are key building blocks in medicinal chemistry. Their derivatives have demonstrated a wide spectrum of biological activities, making them valuable scaffolds in drug discovery.
-
Anticancer Agents: 5- and 6-aminouracil derivatives have been synthesized and evaluated for anticancer properties.[1] For example, certain 5-cinnamoyl-6-aminouracil derivatives show cytotoxic activity against leukemia cell lines, potentially through intercalation with DNA.[18] 5-aminouracil itself is considered a thymine antagonist that can block DNA synthesis.[2]
-
Antimicrobial Agents: Fused heterocyclic systems derived from aminouracils, such as pyrimidodiazepines and lumazines, exhibit activity against a range of pathogenic microbes, including Staphylococcus aureus and Pseudomonas aeruginosa.[4]
-
Enzyme Inhibition: Derivatives have been identified as inhibitors of key enzymes like carbonic anhydrase and acetylcholinesterase, which are targets for treating a variety of global health disorders.[2]
The functional groups on the aminouracil ring provide reactive sites for derivatization, allowing for the synthesis of large libraries of compounds for screening and development of new therapeutic agents.[1]
References
- 1. 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis, reactivity, and biological activity of 5-aminouracil and its derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. One pot synthesis, antimicrobial and antioxidant activities of fused uracils: pyrimidodiazepines, lumazines, triazolouracil and xanthines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 5-Aminouracil | C4H5N3O2 | CID 13611 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 6-Aminouracil | C4H5N3O2 | CID 70120 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 2,4(1H,3H)-Pyrimidinedione, 5-amino- [webbook.nist.gov]
- 8. Page loading... [guidechem.com]
- 9. 5-Aminouracil | 932-52-5 [chemicalbook.com]
- 10. 5-アミノウラシル 98% | Sigma-Aldrich [sigmaaldrich.com]
- 11. researchgate.net [researchgate.net]
- 12. 2,4(1H,3H)-Pyrimidinedione, 5-amino- [webbook.nist.gov]
- 13. dergipark.org.tr [dergipark.org.tr]
- 14. researchgate.net [researchgate.net]
- 15. 6-Aminouracil (873-83-6) 1H NMR [m.chemicalbook.com]
- 16. 6-Aminouracil synthesis - chemicalbook [chemicalbook.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. 5-Cinnamoyl-6-aminouracil derivatives as novel anticancer agents. Synthesis, biological evaluation, and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis and Characterization of 1-Aminouracil
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Scientific literature extensively covers the synthesis and characterization of 5-aminouracil and 6-aminouracil. However, specific experimental data on the synthesis and detailed characterization of 1-aminouracil is notably scarce. This guide provides a comprehensive overview of the known chemistry of aminouracils and extrapolates a proposed synthesis and expected characterization for the 1-amino isomer based on established principles and data from related compounds.
Introduction
Uracil and its derivatives are fundamental building blocks in medicinal chemistry and drug development, exhibiting a wide range of biological activities, including antiviral and anticancer properties.[1] Aminouracils, in particular, serve as versatile precursors for the synthesis of various heterocyclic compounds.[2] While the 5- and 6-amino isomers are well-documented, 1-aminouracil presents a unique scaffold with potential for novel pharmacological applications. This technical guide outlines the proposed synthesis of 1-aminouracil, details its expected characterization based on spectroscopic data of its isomers and N1-substituted analogs, and provides established protocols for the synthesis and characterization of 5- and 6-aminouracil for comparative purposes.
Proposed Synthesis of 1-Aminouracil
Direct N-amination of the uracil ring at the N1 position is a challenging transformation due to the electronic nature of the pyrimidine ring. A plausible synthetic route involves the use of an electrophilic aminating agent on a protected uracil derivative, followed by deprotection.
Proposed Experimental Protocol
-
Protection of Uracil: Uracil is first protected at the N3 position to ensure regioselectivity. A common protecting group for this purpose is the p-methoxybenzyl (PMB) group.
-
N1-Amination: The N3-protected uracil is then subjected to amination at the N1 position. A suitable aminating agent would be a hydroxylamine derivative, such as O-(diphenylphosphinyl)hydroxylamine, in the presence of a strong base like sodium hydride.
-
Deprotection: The protecting group is subsequently removed under appropriate conditions (e.g., oxidative cleavage for PMB) to yield 1-aminouracil.
Below is a workflow diagram for the proposed synthesis of 1-aminouracil.
Caption: Proposed synthetic workflow for 1-aminouracil.
Characterization of Aminouracils
Spectroscopic Data
The following tables summarize the expected and known spectroscopic data for aminouracil isomers.
Table 1: Predicted Spectroscopic Data for 1-Aminouracil
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the C5-H and C6-H protons, with chemical shifts influenced by the N1-amino group. A broad singlet for the NH₂ protons. |
| ¹³C NMR | Resonances for the carbonyl carbons (C2 and C4) and the vinyl carbons (C5 and C6). The chemical shift of C2 and C6 would be most affected by the N1-substituent. |
| IR (cm⁻¹) | N-H stretching vibrations (symmetric and asymmetric) for the primary amine around 3300-3500 cm⁻¹. C=O stretching for the uracil ring carbonyls around 1650-1750 cm⁻¹. |
| Mass Spec. | A molecular ion peak corresponding to the exact mass of 1-aminouracil (C₄H₅N₃O₂). Fragmentation patterns would involve loss of NH₂ and components of the pyrimidine ring. |
Table 2: Experimental Spectroscopic Data for 5-Aminouracil
| Technique | Observed Values | Citations |
| ¹H NMR (DMSO-d₆) | δ 10.64 (s, 1H, N³-H), 10.11 (s, 1H, N¹-H), 6.81 (s, 1H, C⁶-H) | [3] |
| ¹³C NMR (DMSO-d₆) | δ 162.1, 150.8, 134.8, 126.1 | [3] |
| IR (cm⁻¹) | 3360 (asymmetric NH₂ stretch), 3290 (symmetric NH₂ stretch) | [4] |
| Mass Spec. (m/z) | 127 (M⁺) | [5] |
Table 3: Experimental Spectroscopic Data for 6-Aminouracil
| Technique | Observed Values | Citations |
| ¹H NMR (DMSO-d₆, 400 MHz) | δ 4.73 (s, 1H, C⁵-H), 6.32 (s, 2H, NH₂), 9.77 (s, 1H, N¹-H), 10.48 (s, 1H, N³-H) | [6] |
| IR (KBr, cm⁻¹) | N-H and C=O stretching bands are prominent. | [6][7] |
| Mass Spec. (m/z) | 127 (M⁺) | [8][9] |
Established Synthesis Protocols for 5- and 6-Aminouracil
For comparative purposes and to provide practical experimental procedures, the established syntheses for 5-aminouracil and 6-aminouracil are detailed below.
Synthesis of 5-Aminouracil
The synthesis of 5-aminouracil is typically achieved through the reduction of 5-nitrouracil.
Caption: Synthetic pathway for 5-aminouracil.
Experimental Protocol:
-
Suspend 5-nitrouracil in a solution of concentrated ammonia in water.
-
Add sodium hydrosulfite while stirring. The temperature of the reaction mixture will increase.
-
Heat the mixture to boiling, then cool and filter.
-
Dissolve the crude product in a mixture of concentrated hydrochloric acid and water.
-
Decolorize with activated carbon, dilute with water, and heat to boiling.
-
Add concentrated ammonia and cool to precipitate 5-aminouracil as colorless needles.
Synthesis of 6-Aminouracil
A common method for the synthesis of 6-aminouracil involves the condensation of ethyl cyanoacetate and urea in the presence of a strong base.
Caption: Synthetic pathway for 6-aminouracil.
Experimental Protocol:
-
Prepare a solution of sodium ethoxide in absolute ethanol.
-
Add powdered urea and ethyl cyanoacetate to the solution.
-
Heat the mixture under reflux for several hours.
-
Filter the hot solution to collect the sodium salt of 6-aminouracil.
-
The salt can be used as is or neutralized to obtain the free base.
Potential Role in Drug Development: A Hypothetical Signaling Pathway
In the context of drug development, aminouracil derivatives can be explored as inhibitors of enzymes involved in nucleotide metabolism or as scaffolds for developing antagonists of purinergic or pyrimidinergic receptors. The amino group provides a handle for further chemical modifications to enhance potency, selectivity, and pharmacokinetic properties.
The diagram below illustrates a hypothetical signaling pathway where a 1-aminouracil derivative could act as an antagonist of a pyrimidinergic receptor, thereby inhibiting a downstream signaling cascade.
Caption: Hypothetical inhibition of a signaling pathway by a 1-aminouracil derivative.
Conclusion
While 1-aminouracil remains a less explored isomer within the aminouracil family, its unique structure holds promise for the development of novel therapeutic agents. This guide provides a framework for its synthesis and characterization based on the well-established chemistry of related compounds. The detailed protocols and comparative data for 5- and 6-aminouracil offer a solid foundation for researchers to embark on the synthesis and exploration of 1-aminouracil and its derivatives. Further research into the synthesis and biological evaluation of 1-aminouracil is warranted to unlock its full potential in medicinal chemistry and drug discovery.
References
- 1. researchgate.net [researchgate.net]
- 2. 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. ias.ac.in [ias.ac.in]
- 5. 5-Aminouracil | C4H5N3O2 | CID 13611 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Page loading... [guidechem.com]
- 7. 6-Aminouracil (873-83-6) IR Spectrum [m.chemicalbook.com]
- 8. 6-Aminouracil | C4H5N3O2 | CID 70120 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 6-Aminouracil (873-83-6) MS spectrum [chemicalbook.com]
An In-Depth Technical Guide to the Molecular Structure and Conformation of 1-Aminouracil
Disclaimer: Experimental structural and spectroscopic data specifically for 1-aminouracil are sparse in publicly accessible literature, with the majority of research focusing on its isomers, 5-aminouracil and 6-aminouracil. This guide is therefore constructed based on the fundamental principles of uracil chemistry, data from related analogues, and theoretical predictions to provide a comprehensive overview for researchers, scientists, and drug development professionals.
Introduction
1-Aminouracil is a derivative of uracil, a fundamental pyrimidine nucleobase of RNA. Unlike the more commonly studied C5 and C6 substituted aminouracils, 1-aminouracil features an amino group (-NH₂) attached to the N1 position of the pyrimidine ring. This substitution fundamentally alters the electronic properties and hydrogen bonding capabilities of the molecule compared to its parent, uracil. Understanding the molecular structure, tautomeric forms, and conformational possibilities of 1-aminouracil is critical for applications in medicinal chemistry, where it may serve as a scaffold for novel therapeutics, and in biochemical studies involving nucleic acid recognition and metabolism.
Molecular Structure and Tautomerism
The core structure of 1-aminouracil consists of a pyrimidine-2,4-dione ring with an exocyclic amino group at the N1 position. Its molecular formula is C₄H₅N₃O₂. A crucial aspect of its chemistry is tautomerism, the phenomenon where a molecule exists in two or more interconvertible isomeric forms.
Tautomeric Forms
1-Aminouracil can exhibit two primary forms of tautomerism: the keto-enol tautomerism common to the uracil ring and an amino-imino tautomerism involving the N1-substituent.
-
Amino-Imino Tautomerism: The N1-amino group can tautomerize to an imino form, where a hydrogen atom moves from the exocyclic nitrogen to the endocyclic N1 nitrogen, forming a C=N double bond. The amino form is generally expected to be the more stable and predominant tautomer under physiological conditions.
-
Keto-Enol Tautomerism: The carbonyl groups at the C2 and C4 positions can tautomerize to enol forms, creating hydroxyl groups and shifting the double bond arrangement within the ring. The diketo form is overwhelmingly the most stable tautomer for uracil and its derivatives.[1][2]
Combining these possibilities, the diketo-amino form is predicted to be the ground-state structure.
Caption: Fig. 1: Predicted tautomeric forms of 1-aminouracil.
Spectroscopic Characterization (Predicted)
While specific experimental spectra for 1-aminouracil are not available, its characteristic spectroscopic features can be predicted based on its functional groups and data from related compounds like 5-aminouracil and 6-aminouracil.[3][4][5]
Table 1: Predicted Vibrational and Nuclear Magnetic Resonance Data for 1-Aminouracil
| Spectroscopy | Functional Group | Predicted Wavenumber (cm⁻¹) / Chemical Shift (ppm) | Comments |
| FTIR / Raman | N-H Stretch (Amino) | 3400 - 3200 | Two distinct bands expected for asymmetric and symmetric stretching.[4] |
| N-H Stretch (Ring Amide) | 3200 - 3100 | Involving the N3-H group.[3] | |
| C=O Stretch (Amide) | 1750 - 1650 | Two strong bands expected for C2=O and C4=O carbonyls. | |
| C=C Stretch (Ring) | 1650 - 1600 | Ring stretching vibration. | |
| ¹H NMR | N3-H (Amide) | > 10.0 | Broad singlet, typical for amide protons in DMSO-d₆. |
| N1-NH₂ (Amino) | 6.0 - 8.0 | Broad singlet, position is solvent and concentration dependent. | |
| C6-H (Vinyl) | 7.5 - 7.8 | Doublet, coupled to C5-H. | |
| C5-H (Vinyl) | 5.5 - 5.8 | Doublet, coupled to C6-H. | |
| ¹³C NMR | C2=O (Carbonyl) | ~150 | |
| C4=O (Carbonyl) | ~163 | ||
| C5 (Vinyl) | ~102 | ||
| C6 (Vinyl) | ~141 |
Molecular Conformation
The conformation of 1-aminouracil will be dictated by the geometry of the pyrimidine ring and the rotational freedom of the exocyclic amino group.
Solid-State Conformation (Predicted)
Without experimental crystal structure data, the solid-state conformation must be inferred from computational studies and crystal structures of analogous molecules.[6]
-
Ring Planarity: The uracil ring is expected to be nearly planar to maximize aromatic character.
-
Amino Group Orientation: The key conformational variable is the torsion angle around the N1-N(amino) single bond. The orientation of the amino group relative to the ring will be influenced by steric hindrance and intramolecular hydrogen bonding possibilities. Computational modeling would be required to determine the lowest energy conformer.
-
Intermolecular Interactions: In a crystal lattice, the conformation would be heavily influenced by intermolecular hydrogen bonding. The N-H groups of the amino substituent and the N3-H amide, along with the C=O groups, would act as hydrogen bond donors and acceptors, respectively, leading to the formation of extended networks.
Table 2: Predicted Molecular Geometry Parameters for 1-Aminouracil (Based on DFT Calculations)
| Parameter | Atoms | Predicted Value (Å or °) |
| Bond Length | N1-C2 | ~1.38 Å |
| C2-N3 | ~1.37 Å | |
| N3-C4 | ~1.39 Å | |
| C4-C5 | ~1.44 Å | |
| C5-C6 | ~1.35 Å | |
| C6-N1 | ~1.38 Å | |
| C4=O | ~1.22 Å | |
| C2=O | ~1.23 Å | |
| N1-N(amino) | ~1.40 Å | |
| Bond Angle | C6-N1-C2 | ~121° |
| N1-C2-N3 | ~117° | |
| C2-N3-C4 | ~127° | |
| N3-C4-C5 | ~115° | |
| C4-C5-C6 | ~118° | |
| C5-C6-N1 | ~122° |
Note: These values are estimates based on standard bond lengths and angles for similar structures and would require specific computational analysis for confirmation.
Experimental and Computational Methodologies
The characterization of 1-aminouracil would require a combination of synthesis, spectroscopy, crystallography, and computational modeling.
Hypothetical Synthesis Protocol
A plausible route to 1-aminouracil is the N-amination of uracil. A common method for N-amination of heterocycles involves reaction with hydroxylamine-O-sulfonic acid.
Caption: Fig. 2: A potential workflow for the synthesis of 1-aminouracil.
Detailed Protocol:
-
Dissolution: Dissolve Uracil in an aqueous solution of sodium hydroxide (2 equivalents) at room temperature.
-
Addition of Aminating Agent: Add a solution of hydroxylamine-O-sulfonic acid (1.5 equivalents) in water dropwise to the stirred uracil solution.
-
Reaction: Heat the mixture to 60°C and maintain stirring for 5 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup: Cool the reaction mixture to room temperature and carefully neutralize with concentrated hydrochloric acid until precipitation is complete (pH ~6-7).
-
Isolation: Filter the resulting precipitate, wash with cold water, and then with a small amount of cold ethanol.
-
Purification: Recrystallize the crude solid from a suitable solvent system, such as a water-ethanol mixture, to yield pure 1-aminouracil.
-
Characterization: Confirm the structure of the final product using NMR, IR, and mass spectrometry.
Single-Crystal X-ray Diffraction Protocol
-
Crystal Growth: Grow single crystals of 1-aminouracil suitable for diffraction. This is typically achieved by slow evaporation of a saturated solution, slow cooling, or vapor diffusion.
-
Data Collection: Mount a selected crystal on a goniometer head. Collect diffraction data using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα or Cu Kα) and a detector.
-
Structure Solution: Process the diffraction data to obtain a set of structure factors. Solve the phase problem using direct methods or Patterson methods to get an initial model of the crystal structure.
-
Structure Refinement: Refine the atomic coordinates, and thermal parameters against the experimental data to improve the model and obtain the final, detailed molecular structure.
NMR Spectroscopy Protocol
-
Sample Preparation: Dissolve approximately 5-10 mg of purified 1-aminouracil in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or D₂O) in an NMR tube.
-
¹H NMR Acquisition: Record the ¹H spectrum on a high-field NMR spectrometer (e.g., 400 MHz or higher). Use a standard pulse program with parameters optimized for signal-to-noise and resolution.[7]
-
¹³C NMR Acquisition: Record the ¹³C spectrum, often using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each unique carbon atom.
-
Data Processing: Process the raw data (Free Induction Decay) by applying Fourier transformation, phase correction, and baseline correction to obtain the final spectrum.
Computational Chemistry Workflow
Density Functional Theory (DFT) is a powerful tool for predicting the structure and properties of molecules like 1-aminouracil.
Caption: Fig. 3: Workflow for computational analysis of 1-aminouracil.
Workflow Description:
-
Initial Structure: An approximate 3D structure of 1-aminouracil is built using molecular modeling software.
-
Geometry Optimization: A quantum chemical calculation is performed to find the lowest energy conformation of the molecule. A common and reliable method is the B3LYP functional with a basis set like 6-311+G(d,p).
-
Frequency Calculation: A subsequent calculation is performed to compute the vibrational frequencies.
-
Verification: A true energy minimum is confirmed by the absence of imaginary frequencies. If any exist, the structure corresponds to a transition state and must be re-optimized.
-
Property Analysis: From the optimized structure and frequency calculation, key data can be extracted, including bond lengths, bond angles, dihedral angles, predicted IR spectra, and electronic properties like the HOMO-LUMO gap.[8]
Conclusion
While direct experimental data remains elusive, this guide provides a robust theoretical and predictive framework for understanding the molecular structure and conformation of 1-aminouracil. The molecule is expected to exist predominantly in its diketo-amino tautomeric form with a near-planar pyrimidine ring. Its conformation is largely determined by the rotation of the exocyclic amino group, which is in turn influenced by the molecular environment and intermolecular hydrogen bonding. The provided methodologies for synthesis and characterization outline a clear path for future experimental investigations, which are necessary to validate these theoretical predictions and fully elucidate the properties of this intriguing uracil derivative.
References
- 1. Intramolecular Interactions in Derivatives of Uracil Tautomers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tautomerism of uracil and related compounds: A mass spectrometry study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. FTIR and Raman Spectra Compared with Ab Initio Calculated Frequency Modes for 5-Aminouracil - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The peculiar spectral properties of amino-substituted uracils: a combined theoretical and experimental study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 7. 1H-NMR analysis of amino acid metabolism in aqueous humor of patients with cataract, according to diabetes status - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A DFT study of vibrational spectra of 5-chlorouracil with molecular structure, HOMO–LUMO, MEPs/ESPs and thermodynamic properties - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 1-Amino-2,4(1H,3H)-pyrimidinedione and its Isomers
Disclaimer: The provided CAS number, 3051-92-1, for 1-Amino-2,4(1H,3H)-pyrimidinedione could not be verified in publicly available chemical databases. Research indicates this may be an incorrect CAS number. The chemical name "this compound" most accurately describes 1-aminouracil. However, scientific literature on this specific isomer is sparse. This guide will therefore focus on the more extensively studied and biologically significant isomers of aminouracil: 3-aminouracil, 5-aminouracil, and 6-aminouracil, which are likely of greater interest to researchers, scientists, and drug development professionals.
Introduction
Aminouracils are derivatives of uracil, a fundamental component of ribonucleic acid (RNA). The addition of an amino group to the uracil ring structure gives rise to various isomers with distinct chemical and biological properties. These compounds have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities, including anticancer, antimicrobial, and antiviral properties.[1][2] Their structural similarity to endogenous nucleobases allows them to interact with various biological targets, making them valuable lead compounds in drug discovery.[3] This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and biological activities of 3-aminouracil, 5-aminouracil, and 6-aminouracil.
Physicochemical Properties
The physicochemical properties of the aminouracil isomers are summarized in the tables below. These properties are crucial for understanding their behavior in biological systems and for designing experimental protocols.
Table 1: Physicochemical Properties of 3-Aminouracil
| Property | Value | Reference |
| CAS Number | 56797-77-4 | |
| Molecular Formula | C₄H₅N₃O₂ | |
| Molecular Weight | 127.10 g/mol | |
| Appearance | Not specified in retrieved results | |
| Melting Point | Not specified in retrieved results | |
| Solubility | Not specified in retrieved results | |
| IUPAC Name | 3-amino-1H-pyrimidine-2,4-dione |
Table 2: Physicochemical Properties of 5-Aminouracil
| Property | Value | Reference |
| CAS Number | 932-52-5 | |
| Molecular Formula | C₄H₅N₃O₂ | |
| Molecular Weight | 127.10 g/mol | |
| Appearance | Beige to brown fine powder | [4] |
| Melting Point | >300 °C | [5] |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone. | [6] |
| IUPAC Name | 5-amino-1H-pyrimidine-2,4-dione | [6] |
Table 3: Physicochemical Properties of 6-Aminouracil
| Property | Value | Reference |
| CAS Number | 873-83-6 | [7] |
| Molecular Formula | C₄H₅N₃O₂ | [7] |
| Molecular Weight | 127.10 g/mol | [3][7] |
| Appearance | Cream to light brown crystalline powder | [3][8] |
| Melting Point | ≥360 °C (decomposes) | [3][7] |
| Solubility | Limited solubility in cold water, slightly more soluble in hot water, and largely insoluble in organic solvents. | [3] |
| IUPAC Name | 6-amino-1H-pyrimidine-2,4-dione | [9] |
Experimental Protocols: Synthesis of Aminouracil Isomers
The synthesis of aminouracil isomers is a critical step for their further study and application. The following sections detail common laboratory-scale synthesis protocols for 5-aminouracil and 6-aminouracil.
A prevalent method for the synthesis of 5-aminouracil involves the reduction of 5-nitrouracil.[1]
-
Reaction: Reduction of 5-nitrouracil.
-
Reagents and Materials:
-
5-nitrouracil
-
Ferrous sulfate (FeSO₄)
-
Concentrated aqueous ammonia solution
-
Water
-
Dilute hydrochloric acid (HCl)
-
Dilute ammonium hydroxide solution
-
-
Procedure:
-
A solution of 150 g of ferrous sulfate in hot water is rapidly added to a solution of 10 g of 5-nitrouracil and 150 ml of concentrated aqueous ammonia solution in 600 ml of hot water.[10]
-
The resulting mixture is boiled for 30 minutes.[10]
-
The precipitated ferric hydroxide is removed by filtration, and the filtrate is concentrated.[10]
-
Upon cooling the filtrate, the 5-aminouracil precipitates.[10]
-
The crude product is purified by dissolving it in a minimum volume of dilute hydrochloric acid followed by reprecipitation with a dilute ammonium hydroxide solution.[10]
-
This method yields approximately 5.5 g (68%) of 5-aminouracil.[10]
-
Another described method utilizes sodium hydrosulfite as the reducing agent.[11]
-
Reaction: Reduction of 5-nitrouracil using sodium hydrosulfite.
-
Reagents and Materials:
-
5-nitrouracil
-
Sodium hydrosulfite (Na₂S₂O₄)
-
Ammonia solution
-
Water
-
-
Procedure:
-
To a 5-liter four-necked round-bottom flask, add water (2.871 L), ammonia (116.1 mL), and 5-nitrouracil (180 g, 1.15 mol).[4]
-
Add sodium hydrosulfite (860 g, 6.06 mol) in batches.[4]
-
Adjust the pH of the reaction solution to 8 using a 25% ammonia solution.[4]
-
Stir the reaction mixture at 75 °C for 3 hours.[4]
-
After the reaction is complete, cool the mixture to 15 °C using an ice/water bath.[4]
-
Collect the solid product by filtration to obtain 5-aminouracil (118 g, 81% yield) as a yellow solid.[4]
-
A common method for synthesizing 6-aminouracil involves the condensation of ethyl cyanoacetate and urea.[12]
-
Reaction: Condensation of ethyl cyanoacetate and urea.
-
Reagents and Materials:
-
Ethyl cyanoacetate
-
Urea
-
Sodium metal
-
Anhydrous ethanol
-
Acetic acid
-
Distilled water
-
-
Procedure:
-
Mix ethyl cyanoacetate (0.1 mol) with urea (0.1 mol) in anhydrous ethanol (290 mL) containing sodium.[12]
-
Reflux the reaction mixture for 10-12 hours and then cool to room temperature.[12]
-
Acidify the mixture by adjusting the pH to 6 with acetic acid.[12]
-
The resulting precipitate is washed with distilled water and dried in a desiccator overnight to yield 6-aminouracil.[12]
-
Biological Activities and Potential Signaling Pathways
Aminouracil derivatives have demonstrated a wide range of biological activities, making them promising candidates for drug development.
Both 5-aminouracil and 6-aminouracil derivatives have shown significant potential as anticancer agents.[1][13]
-
5-Aminouracil: As a thymine antagonist, 5-aminouracil can block DNA synthesis and induce replication stress, leading to cell death in rapidly dividing cancer cells.[14][15][16] It is used in research to study DNA replication and repair mechanisms.[17] Derivatives of 5-aminouracil have been synthesized and evaluated for their antiproliferative activity against various human cancer cell lines, including pancreatic, breast, colon, and epithelial cancers.[1] For instance, 1-(2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-3-(3-methoxyphenyl)thiourea, a derivative of 5-aminouracil, has been identified as an anticancer agent.[1]
-
6-Aminouracil: Derivatives of 6-aminouracil have been evaluated for their anticancer activity against prostate cancer (PC3) cell lines.[13][18] Some of these compounds have also been shown to inhibit cathepsin B, an enzyme implicated in tumor invasion and metastasis.[13] The ability of these compounds to induce apoptosis and inhibit angiogenesis contributes to their anticancer effects.[13]
Derivatives of 5- and 6-aminouracil have also exhibited antimicrobial and antiviral properties.[1]
-
Acyclic nucleoside derivatives of 6-aminouracil have shown inhibitory effects against various bacterial strains, with more pronounced activity against Gram-positive bacteria like B. cereus, B. subtilis, and S. aureus.[1]
-
Certain 1-aryl-5-(arylamino)pyrimidine-2,4(1H,3H)-diones, derived from 5-aminouracil, have been reported as antiviral agents.[1]
The diverse biological activities of aminouracils underscore their importance as scaffolds for the development of new therapeutic agents.
Visualizations
The following diagram illustrates a generalized workflow for the synthesis and purification of aminouracil derivatives, which is a common starting point for further derivatization and biological screening.
Caption: General workflow for aminouracil synthesis and application.
This diagram illustrates the hypothesized mechanism of action of 5-aminouracil as a DNA synthesis inhibitor, leading to replication stress and apoptosis in cancer cells.
Caption: Hypothesized mechanism of 5-aminouracil-induced cancer cell death.
Conclusion
The aminouracil scaffold, particularly the 5- and 6-amino isomers, represents a versatile platform for the development of novel therapeutic agents. Their demonstrated efficacy as anticancer, antimicrobial, and antiviral agents warrants further investigation. This technical guide has provided a foundational overview of their chemical properties, synthesis, and biological activities to aid researchers and drug development professionals in their exploration of this promising class of compounds. Future research should focus on elucidating the precise mechanisms of action and structure-activity relationships to design more potent and selective aminouracil-based drugs.
References
- 1. 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. nbinno.com [nbinno.com]
- 4. 5-Aminouracil | 932-52-5 [chemicalbook.com]
- 5. 5-アミノウラシル 98% | Sigma-Aldrich [sigmaaldrich.com]
- 6. 5-Aminouracil | CAS:932-52-5 | High Purity | Manufacturer BioCrick [biocrick.com]
- 7. 6-Aminouracil 97 873-83-6 [sigmaaldrich.com]
- 8. 6-Aminouracil | 873-83-6 [chemicalbook.com]
- 9. 6-Aminouracil Online | 6-Aminouracil Manufacturer and Suppliers [scimplify.com]
- 10. prepchem.com [prepchem.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. 6-Aminouracil synthesis - chemicalbook [chemicalbook.com]
- 13. Efficient Utilization of 6-Aminouracil to Synthesize Fused and Related Heterocyclic Compounds and Their Evaluation as Prostate Cytotoxic Agents with Cathepsin B Inhibition [scirp.org]
- 14. Synthesis, reactivity, and biological activity of 5-aminouracil and its derivatives [scite.ai]
- 15. researchgate.net [researchgate.net]
- 16. 5-Aminouracil and other inhibitors of DNA replication induce biphasic interphase-mitotic cells in apical root meristems of Allium cepa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. nbinno.com [nbinno.com]
- 18. 6-Aminouracil | 873-83-6 | FA11068 | Biosynth [biosynth.com]
An In-depth Technical Guide to 1-Amino-2,4(1H,3H)-pyrimidinedione (5-Aminouracil)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 1-Amino-2,4(1H,3H)-pyrimidinedione, commonly known as 5-aminouracil. It covers the compound's discovery and history, detailed experimental protocols for its synthesis, a summary of its biological activities with available quantitative data, and an elucidation of its mechanism of action through relevant signaling pathways.
Core Compound Information
| Property | Value | Reference |
| Chemical Name | This compound | [1][2] |
| Common Name | 5-Aminouracil | [1][2] |
| CAS Number | 932-52-5 | [3] |
| Molecular Formula | C4H5N3O2 | [3] |
| Molecular Weight | 127.10 g/mol | [3] |
| Appearance | Beige to brown fine powder | [4] |
| Melting Point | >300 °C | [4] |
| Water Solubility | 0.5 g/L (20 °C) | [4] |
| SMILES | NC1=CNC(=O)NC1=O | [3] |
| InChI Key | BISHACNKZIBDFM-UHFFFAOYSA-N | [3] |
Discovery and History
By the early 20th century, 5-aminouracil was a known compound and was being used in further chemical studies. A notable early and detailed description of its preparation was published in 1933 by Marston Taylor Bogert and David Davidson from Columbia University.[5][6] Their work focused on improving the existing methods for its synthesis to obtain larger quantities for their studies on colored uracil derivatives. This indicates that 5-aminouracil was already a compound of interest in the scientific community for its chemical reactivity and potential applications.
Experimental Protocols
Chemical Synthesis of 5-Aminouracil
The most common and historically significant method for synthesizing 5-aminouracil is the reduction of 5-nitrouracil. Two detailed protocols are provided below.
3.1.1. Laboratory Scale Synthesis via Sodium Hydrosulfite Reduction (Bogert and Davidson, 1933) [5]
This method is suitable for laboratory-scale synthesis.
-
Materials:
-
5-nitrouracil (15.7 g)
-
Concentrated ammonia solution (10 cc)
-
Water (250 cc)
-
Technical sodium hydrosulfite (75 g)
-
Concentrated hydrochloric acid
-
Norite (activated carbon)
-
-
Procedure:
-
Suspend 15.7 g of 5-nitrouracil in a solution of 10 cc of concentrated ammonia in 250 cc of water.
-
While stirring, add 75 g of technical sodium hydrosulfite. The temperature of the solution will rise to approximately 55°C within 10-15 minutes.
-
Heat the mixture to boiling, then cool and filter to collect the crude product.
-
Dissolve the crude product (approximately 10.0 g) in a mixture of 10 cc of concentrated hydrochloric acid and 100 cc of water.
-
Decolorize the solution with a small amount of norite and filter.
-
Dilute the filtrate to 300 cc, heat to boiling, and add 10 cc of concentrated ammonia.
-
Cool the solution to crystallize the 5-aminouracil.
-
Collect the resulting colorless, silky needles by filtration.
-
-
Yield: Approximately 9.2 g (73%).
3.1.2. Larger Scale Synthesis via Sodium Dithionite Reduction [4]
This protocol is adapted for a larger scale synthesis.
-
Materials:
-
5-Nitropyrimidine-2,4(1H,3H)-dione (180 g, 1.15 mol)
-
Water (2.871 L)
-
Ammonia (116.1 mL)
-
Sodium dithionite (Na2S2O4) (860 g, 6.06 mol)
-
25% Ammonia solution
-
-
Procedure:
-
In a 5-liter four-necked round-bottomed flask, add water, ammonia, and 5-nitropyrimidine-2,4(1H,3H)-dione.
-
Add sodium dithionite in batches.
-
Adjust the pH of the reaction solution to 8 using a 25% ammonia solution.
-
Stir the reaction mixture at 75°C for 3 hours.
-
After the reaction is complete, cool the mixture to 15°C using an ice/water bath.
-
Collect the solid product by filtration.
-
-
Yield: Approximately 118 g (81%) of 5-aminopyrimidine-2,4(1H,3H)-dione as a yellow solid.
Biological Assays
3.2.1. Cell Viability Assay (General Protocol)
Standard colorimetric assays such as MTT or MTS can be used to determine the cytotoxic effects of 5-aminouracil on cancer cell lines.
-
Materials:
-
96-well plates
-
Cancer cell line of interest
-
Complete cell culture medium
-
5-aminouracil stock solution (dissolved in a suitable solvent like DMSO or water)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent
-
Solubilizing agent (for MTT assay, e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of 5-aminouracil in a complete culture medium.
-
Remove the old medium from the wells and add the medium containing different concentrations of 5-aminouracil. Include untreated control wells.
-
Incubate the plate for the desired period (e.g., 24, 48, or 72 hours).
-
Add the MTT or MTS reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.
-
If using MTT, add the solubilizing agent and incubate until the formazan crystals are fully dissolved.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control and determine the IC50 value.
-
3.2.2. Detection of DNA Replication Stress
The induction of DNA replication stress by 5-aminouracil can be assessed by monitoring the phosphorylation of key proteins in the DNA damage response pathway, such as H2AX (γH2AX).
-
Experimental Workflow:
-
Treat cells with 5-aminouracil at a concentration known to induce replication stress (e.g., in the micromolar to millimolar range, depending on the cell line).
-
After the desired incubation time, harvest the cells.
-
Perform immunofluorescence staining or western blotting using an antibody specific for γH2AX.
-
For immunofluorescence, visualize the formation of γH2AX foci using a fluorescence microscope. An increase in the number and intensity of foci indicates DNA damage.
-
For western blotting, an increased band intensity for γH2AX relative to a loading control indicates the activation of the DNA damage response.
-
Quantitative Data
Quantitative data on the biological activity of 5-aminouracil, such as IC50 values against a wide range of cancer cell lines and specific enzyme inhibition constants (Ki), are not extensively reported in publicly available literature. Much of the research has focused on the closely related and clinically used compound, 5-fluorouracil. However, some quantitative data on the reactivity of 5-aminouracil is available.
| Parameter | Value | Conditions | Reference |
| Relative Rate Constant vs. Quercetin | 0.19 | Reaction with peroxyl radicals at 50°C in ethanol | [7] |
| Relative Rate Constant vs. 2,6-di-tert-butyl-4-methylphenol | 3.6 | Reaction with peroxyl radicals at 70°C in ethanol | [7] |
Note: The lack of extensive IC50 and Ki data for 5-aminouracil represents a significant knowledge gap and an opportunity for future research.
Mechanism of Action and Signaling Pathways
5-aminouracil is known to act as a thymine antagonist and can be incorporated into DNA during replication, leading to base-pair mismatches.[8] This incorporation and the resulting DNA adducts cause stalling of the replication fork, a condition known as DNA replication stress.[2][8]
The cellular response to DNA replication stress is primarily mediated by the ATR (Ataxia Telangiectasia and Rad3-related) signaling pathway.[9] While direct studies on the 5-aminouracil-induced ATR pathway are limited, the mechanism is well-established for other uracil analogs like 5-fluorouracil and is expected to be highly similar.
DNA Damage Response Pathway
The induction of DNA replication stress by 5-aminouracil triggers a signaling cascade to arrest the cell cycle and initiate DNA repair.
Experimental Workflow for Studying the Signaling Pathway
A logical workflow to investigate the mechanism of action of 5-aminouracil is outlined below.
Conclusion
This compound (5-aminouracil) is a foundational molecule in the study of pyrimidine chemistry and has significant biological activities. Its ability to act as a thymine antagonist and induce DNA replication stress makes it a valuable tool for research in DNA repair, cell cycle control, and as a potential scaffold for the development of novel therapeutic agents. While its clinical application has been overshadowed by its fluorinated analog, 5-fluorouracil, the study of 5-aminouracil continues to provide important insights into fundamental cellular processes. Further research to quantify its cytotoxic effects against a broader range of cancer cell lines and to elucidate the finer details of its interaction with cellular machinery will be crucial for fully realizing its potential in drug development.
References
- 1. Unprocessed genomic uracil as a source of DNA replication stress in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 5-Aminouracil and other inhibitors of DNA replication induce biphasic interphase-mitotic cells in apical root meristems of Allium cepa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. broadpharm.com [broadpharm.com]
- 7. eurekaselect.com [eurekaselect.com]
- 8. researchgate.net [researchgate.net]
- 9. ATR-Chk1 signaling pathway and homologous recombinational repair protect cells from 5-fluorouracil cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
Solubility Profile of 6-Aminouracil: A Technical Guide
Disclaimer: This document provides a comprehensive overview of the solubility of 6-aminouracil . Despite the initial topic request for "1-aminouracil," a thorough literature search yielded no specific quantitative solubility data for this isomer. The following information is based on the available data for the closely related and more extensively studied compound, 6-aminouracil.
This technical guide is intended for researchers, scientists, and professionals in drug development, offering an in-depth look at the solubility of 6-aminouracil in various solvents. The document outlines quantitative solubility data, detailed experimental methodologies for solubility determination, and a visual representation of the experimental workflow.
Quantitative Solubility Data
The solubility of 6-aminouracil has been determined in several common solvents. The data presented below is crucial for understanding its behavior in different chemical environments, which is a critical factor in pharmaceutical formulation and analytical method development.
Table 1: Solubility of 6-Aminouracil in Various Solvents at 25°C
| Solvent | Solvent Type | Solubility (mg/mL) |
| Water | Protic | 0.73[1] |
| Dimethyl Sulfoxide (DMSO) | Aprotic | 28.47[1] |
| Acetone | Aprotic | 1.25[1] |
| Propan-2-ol | Protic | 0.64[1] |
| Methanol | Protic | Slightly Soluble[2] |
Note: "Slightly soluble" indicates that while precise quantitative data was not specified in the cited source, the compound does exhibit some level of solubility.[2]
Experimental Protocol: Spectrophotometric Determination of Solubility
The following protocol details a common method for determining the solubility of a compound like 6-aminouracil. This method is based on the principle of preparing a saturated solution and then quantifying the concentration of the dissolved solute using UV-Vis spectrophotometry.
Objective: To determine the limiting solubility of 6-aminouracil in a given solvent at a specific temperature.
Materials:
-
6-Aminouracil
-
Selected solvents (e.g., water, DMSO, acetone, propan-2-ol)
-
Spectrophotometer
-
Volumetric flasks
-
Pipettes
-
Centrifuge
-
Thermostatic shaker or water bath
-
Syringe filters (0.45 µm)
Procedure:
-
Preparation of Calibration Curve: a. Prepare a stock solution of 6-aminouracil of a known concentration in the solvent of interest. b. Perform a series of dilutions to create a set of standard solutions with decreasing concentrations. c. Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) for 6-aminouracil. d. Plot a graph of absorbance versus concentration to generate a calibration curve.
-
Preparation of Saturated Solution: a. Add an excess amount of 6-aminouracil to a known volume of the solvent in a sealed container. b. Agitate the mixture at a constant temperature (e.g., 25°C) using a thermostatic shaker or water bath for a sufficient period to ensure equilibrium is reached (typically 24-48 hours).
-
Sample Analysis: a. After the equilibration period, allow the undissolved solid to settle. b. Carefully withdraw a sample of the supernatant. c. To remove any suspended particles, centrifuge the sample or filter it through a syringe filter. d. Dilute the clear supernatant with the solvent to a concentration that falls within the range of the calibration curve. e. Measure the absorbance of the diluted sample at the λmax.
-
Calculation of Solubility: a. Using the equation of the line from the calibration curve, determine the concentration of the diluted sample. b. Calculate the concentration of the original saturated solution by accounting for the dilution factor. This value represents the solubility of 6-aminouracil in the solvent at the specified temperature.
Experimental Workflow Visualization
The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of 6-aminouracil.
Caption: Experimental workflow for determining the solubility of 6-aminouracil.
References
A Technical Guide to the Thermochemical Properties of 1-Amino-2,4(1H,3H)-pyrimidinedione (5-Aminouracil)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the thermochemical data for 1-Amino-2,4(1H,3H)-pyrimidinedione, more commonly known as 5-aminouracil. The information herein is compiled from available scientific literature and is intended to be a resource for professionals in research and development. This document focuses on the experimental methodologies used to determine the key thermochemical parameters of this compound and presents a logical workflow for these experimental processes.
Core Thermochemical Data
The primary experimental work to determine the thermochemical properties of 5-aminouracil was conducted by Ribeiro da Silva, M. A. V., et al. Their research involved the use of static bomb combustion calorimetry to ascertain the standard molar enthalpy of combustion, which subsequently allowed for the derivation of the standard molar enthalpy of formation. This was combined with data on the enthalpy of sublimation to determine the gas-phase enthalpy of formation.
While the definitive study has been identified, the precise quantitative values from this work are not available in the publicly accessible abstracts. The tables below are structured to present this key data, citing the primary research where the values can be found.
Table 1: Standard Molar Enthalpies of Combustion and Formation for 5-Aminouracil (at T = 298.15 K)
| Parameter | Symbol | Phase | Value (kJ·mol⁻¹) |
| Standard Molar Enthalpy of Combustion | ΔcH° | Crystalline (cr) | Data not available in searched sources |
| Standard Molar Enthalpy of Formation | ΔfH° | Crystalline (cr) | Data not available in searched sources |
| Standard Molar Enthalpy of Formation | ΔfH° | Gaseous (g) | Data not available in searched sources |
Table 2: Standard Molar Enthalpy of Sublimation for 5-Aminouracil (at T = 298.15 K)
| Parameter | Symbol | Value (kJ·mol⁻¹) |
| Standard Molar Enthalpy of Sublimation | ΔsubH° | Data not available in searched sources |
Experimental Protocols
The determination of the thermochemical data for 5-aminouracil relies on two primary experimental techniques: static bomb combustion calorimetry and the Knudsen effusion method.
Static Bomb Combustion Calorimetry
This method is employed to determine the standard molar enthalpy of combustion of a solid substance.
Methodology:
-
Sample Preparation: A precisely weighed pellet of 5-aminouracil is placed in a crucible within a constant-volume vessel known as a "bomb."
-
Bomb Assembly: A fuse wire is connected to two electrodes within the bomb, positioned to make contact with the sample pellet.
-
Pressurization: The bomb is sealed and purged of atmospheric nitrogen before being filled with high-pressure oxygen (typically around 3 MPa).
-
Calorimeter Setup: The sealed bomb is submerged in a known mass of water within a well-insulated calorimeter. The system is allowed to reach thermal equilibrium, and the initial temperature is recorded.
-
Ignition: An electric current is passed through the fuse wire, igniting the sample and causing complete combustion in the oxygen-rich environment.
-
Temperature Measurement: The temperature of the water surrounding the bomb is carefully monitored and recorded at regular intervals until a maximum temperature is reached and the system begins to cool.
-
Data Analysis: The heat capacity of the calorimeter system is predetermined using a standard substance with a known enthalpy of combustion (e.g., benzoic acid). The heat released by the combustion of the 5-aminouracil sample is calculated from the observed temperature rise and the heat capacity of the calorimeter.
-
Derivation of Enthalpy of Combustion: The standard molar enthalpy of combustion is then calculated from the heat released and the molar mass of the 5-aminouracil sample. This value is used to derive the standard molar enthalpy of formation in the crystalline phase.[1]
Knudsen Effusion Method
This technique is utilized to measure the vapor pressure of a solid as a function of temperature, from which the standard molar enthalpy of sublimation can be derived.
Methodology:
-
Sample Placement: A small sample of crystalline 5-aminouracil is placed into a Knudsen cell, which is a small container with a precisely machined, small orifice.
-
High Vacuum Environment: The Knudsen cell is placed within a high-vacuum chamber to ensure that the mean free path of the effusing molecules is greater than the diameter of the orifice.
-
Temperature Control: The cell is heated to a series of precise, constant temperatures.
-
Mass Loss Measurement: At each temperature, the rate of mass loss of the sample due to the effusion of vapor through the orifice is measured over time. This is typically done using a high-precision microbalance.
-
Vapor Pressure Calculation: The vapor pressure at each temperature is calculated from the rate of mass loss using the Knudsen equation.
-
Clausius-Clapeyron Plot: The natural logarithm of the vapor pressure is plotted against the reciprocal of the absolute temperature (1/T).
-
Enthalpy of Sublimation Derivation: According to the Clausius-Clapeyron equation, the slope of this plot is equal to -ΔsubH°/R (where R is the ideal gas constant). From this slope, the standard molar enthalpy of sublimation is determined.
Experimental Workflow Visualization
The following diagram illustrates the logical flow of the experimental and computational steps involved in determining the key thermochemical properties of 5-aminouracil.
References
Methodological & Application
Application Notes and Protocols: Synthesis and Evaluation of Novel 1-Aminouracil Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis of novel derivatives from 1-aminouracil and detail protocols for evaluating their potential as therapeutic agents. The information is intended to guide researchers in the development of new chemical entities with potential applications in oncology and infectious diseases.
Introduction
Uracil and its analogs are a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse biological activities.[1] Derivatives of 1-aminouracil, in particular, have been explored for their potential as anticancer, antibacterial, and antiviral agents.[1] These compounds serve as versatile scaffolds for the synthesis of a wide array of fused heterocyclic systems, which can be designed to interact with various biological targets. This document outlines the synthesis of a representative 1-aminouracil derivative and provides detailed protocols for assessing its cytotoxic and antimicrobial properties.
Synthesis of Novel Derivatives
A variety of synthetic strategies have been employed to generate novel derivatives of 1-aminouracil, including one-pot multicomponent reactions that offer efficiency and high atom economy. These methods allow for the construction of complex molecular architectures, such as pyrazolopyrimidines and thiazolopyrimidines, from readily available starting materials.
Experimental Workflow: Synthesis of Fused Uracil Derivatives
The following diagram illustrates a generalized workflow for the synthesis of fused uracil derivatives from a 1-aminouracil precursor.
Caption: Generalized workflow for the synthesis of fused uracil derivatives.
Application Note 1: Synthesis of a Pyrazolo[3,4-d]pyrimidine Derivative
This protocol describes the synthesis of a 7-Methyl-3-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione, a representative fused uracil derivative, adapted from a published procedure.[2]
Materials and Reagents
-
6-Chloro-1-methyluracil
-
Hydrazine hydrate
-
Aromatic aldehyde (e.g., Benzaldehyde)
-
Thionyl chloride
-
Ethanol
-
Dimethylformamide (DMF)
-
Aqueous ammonia solution
Experimental Protocol
Step 1: Synthesis of 6-Hydrazinyl-1-methyluracil
-
A mixture of 6-chloro-1-methyluracil and hydrazine hydrate in ethanol is refluxed.
-
The reaction progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled, and the precipitated product is filtered, washed with ethanol, and dried.
Step 2: Synthesis of the Hydrazone Intermediate
-
The 6-hydrazinyl-1-methyluracil is condensed with an aromatic aldehyde (e.g., benzaldehyde) in a suitable solvent.
-
The mixture is heated under reflux until the reaction is complete as monitored by TLC.
-
The resulting hydrazone precipitate is collected by filtration.
Step 3: Oxidative Cyclization to form Pyrazolo[3,4-d]pyrimidine
-
The synthesized hydrazone is heated under reflux with an excess of thionyl chloride for 5-7 minutes.[2]
-
The excess thionyl chloride is removed under reduced pressure.
-
An aqueous ammonia solution is added to the residue, and the resulting precipitate is filtered.
-
The crude product is washed with ethanol and purified by crystallization from a DMF/ethanol mixture to yield the final pyrazolo[3,4-d]pyrimidine derivative.[2]
Biological Evaluation
The synthesized 1-aminouracil derivatives can be screened for various biological activities. Below are detailed protocols for evaluating their anticancer and antibacterial potential.
Application Note 2: In Vitro Anticancer Activity Assessment using MTT Assay
This protocol outlines the determination of the cytotoxic effects of novel 1-aminouracil derivatives on cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[3] This colorimetric assay measures cell metabolic activity as an indicator of cell viability.
Materials and Reagents
-
Cancer cell line (e.g., PC3, HeLa)
-
Cell culture medium (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Phosphate-Buffered Saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, SDS-HCl solution)[4]
-
96-well plates
-
Microplate reader
Experimental Protocol
-
Cell Seeding: Seed cancer cells into a 96-well plate at a density of 1 x 10⁴ to 1.5 x 10⁵ cells/well and incubate overnight at 37°C in a 5% CO₂ humidified atmosphere.[5]
-
Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. Replace the existing medium with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[4]
-
Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Data Presentation
The cytotoxic activity of the synthesized derivatives is summarized in the table below.
| Compound | Cell Line | IC₅₀ (µM) |
| Derivative 1 | PC3 | Data |
| Derivative 2 | PC3 | Data |
| Derivative 3 | HeLa | Data |
| Doxorubicin | PC3 | Data |
Application Note 3: Antibacterial Activity Assessment using Minimum Inhibitory Concentration (MIC) Assay
This protocol describes the determination of the Minimum Inhibitory Concentration (MIC) of the novel 1-aminouracil derivatives against various bacterial strains using the broth microdilution method.[6][7] The MIC is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism after overnight incubation.[7]
Materials and Reagents
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Nutrient broth or Mueller-Hinton broth
-
Sterile 96-well plates
-
Test compounds dissolved in a suitable solvent (e.g., DMSO)
-
Standard antibiotic (e.g., Gentamicin)
-
Spectrophotometer
Experimental Protocol
-
Inoculum Preparation: Prepare a bacterial inoculum and adjust its turbidity to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute this suspension to achieve a final concentration of 5 x 10⁵ CFU/mL in the test wells.[6]
-
Serial Dilution: Prepare serial two-fold dilutions of the test compounds and the standard antibiotic in the broth medium directly in the 96-well plates.
-
Inoculation: Add the prepared bacterial inoculum to each well. Include a growth control (broth + inoculum) and a sterility control (broth only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed. The results can also be read using a microplate reader by measuring the optical density at 600 nm.
Data Presentation
The antibacterial activity of the synthesized derivatives is summarized in the table below.
| Compound | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) |
| Derivative 1 | Data | Data |
| Derivative 2 | Data | Data |
| Derivative 3 | Data | Data |
| Gentamicin | Data | Data |
Potential Mechanisms of Action and Signaling Pathways
Certain derivatives of aminouracil have been suggested to exert their biological effects by targeting specific enzymes and signaling pathways crucial for cancer cell proliferation and bacterial survival.
EGFR and BRAFV600E Signaling Pathways in Cancer
The Epidermal Growth Factor Receptor (EGFR) and BRAF kinase are key components of the MAPK/ERK signaling pathway, which regulates cell proliferation, survival, and differentiation.[8][9] Mutations in EGFR and the V600E mutation in BRAF lead to constitutive activation of this pathway, promoting tumorigenesis.[10][11] Some heterocyclic compounds are being investigated as inhibitors of these kinases.
Caption: Simplified EGFR and BRAF signaling pathway and potential inhibition by 1-aminouracil derivatives.
DNA Polymerase IIIC in Bacteria
DNA polymerase IIIC (Pol IIIC) is an essential enzyme for DNA replication in Gram-positive bacteria, making it an attractive target for novel antibiotics.[2][12] Some uracil analogs have been shown to inhibit Pol IIIC, thereby halting bacterial growth.[13] The proposed mechanism involves the inhibitor mimicking a natural substrate and binding to the active site of the enzyme.[14]
Caption: Inhibition of bacterial DNA replication by targeting DNA Polymerase IIIC.
References
- 1. ejchem.journals.ekb.eg [ejchem.journals.ekb.eg]
- 2. Discovery and development of DNA polymerase IIIC inhibitors to treat Gram-positive infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. MTT assay protocol | Abcam [abcam.com]
- 4. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - SG [thermofisher.com]
- 5. texaschildrens.org [texaschildrens.org]
- 6. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ijrpc.com [ijrpc.com]
- 8. creative-diagnostics.com [creative-diagnostics.com]
- 9. The mechanism of activation of monomeric B-Raf V600E - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. BRAF V600E in cancer: Exploring structural complexities, mutation profiles, and pathway dysregulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. tandfonline.com [tandfonline.com]
- 13. researchgate.net [researchgate.net]
- 14. Biological Characterization of Novel Inhibitors of the Gram-Positive DNA Polymerase IIIC Enzyme - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Detection of 1-Amino-2,4(1H,3H)-pyrimidinedione
Introduction
1-Amino-2,4(1H,3H)-pyrimidinedione, also known as 1-aminouracil, is a pyrimidine derivative. As an analog of the nucleobase uracil, the detection and quantification of 1-aminouracil are crucial in various research and development areas, including pharmacology, drug metabolism, and diagnostics. Accurate analytical methods are essential for studying its potential therapeutic effects, metabolic fate, and role as a biomarker.
This document provides an overview of established and adaptable analytical techniques for the detection and quantification of 1-aminouracil. While specific validated methods for 1-aminouracil are not extensively published, protocols for the closely related compound uracil and its derivatives are well-established. These methods, particularly High-Performance Liquid Chromatography (HPLC) coupled with Ultraviolet (UV) or Mass Spectrometry (MS) detection, and electrochemical techniques, can be readily adapted for 1-aminouracil analysis.
Analytical Methods Overview
Several analytical techniques are suitable for the detection of 1-aminouracil. The choice of method depends on the required sensitivity, selectivity, sample matrix, and available instrumentation.
-
High-Performance Liquid Chromatography (HPLC): HPLC is a cornerstone technique for separating 1-aminouracil from complex mixtures. Coupled with a UV detector, it offers a robust and cost-effective method for quantification. Reversed-phase chromatography using a C18 column is typically the method of choice.
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): For higher sensitivity and selectivity, especially in complex biological matrices like plasma or serum, coupling HPLC with tandem mass spectrometry (LC-MS/MS) is ideal. This method allows for precise quantification even at very low concentrations.[1][2]
-
Electrochemical Methods: Electrochemical sensors offer a rapid, sensitive, and cost-effective alternative for detection.[3] Techniques like cyclic voltammetry (CV) or differential pulse voltammetry (DPV) can be used to measure the redox activity of 1-aminouracil at a modified or unmodified electrode surface.[4]
Quantitative Data Summary
The following table summarizes quantitative performance data from analytical methods developed for uracil and its derivatives. These values serve as a benchmark for the development of an analytical method for 1-aminouracil.
| Analytical Method | Analyte | Matrix | LLOQ | Linearity Range | Recovery (%) | Reference |
| HPLC-UV | 5-Fluorouracil | Polymeric Nanoparticles | 32.78 ng/mL | 0.1 - 10 µg/mL | Not Reported | [5] |
| LC-MS/MS | Uracil | Human Serum | 0.5 ng/mL | 0.5 - 200 ng/mL | >80% | [2][6] |
| LC-MS/MS | Uracil, 5-FU, UH2 | Human Serum | 5 ng/mL | 5 - 1000 ng/mL | >80% | [2] |
| Electrochemical Sensor | 6-methyl-2-thiouracil | Meat Samples | 0.13 µg/L | 0 - 20 µg/L | 85 - 95% | [3][7] |
| Electrochemical Sensor | 5-Fluorouracil | Urine & Injection | 0.03 µM | 0.1 - 270 µM | 98.6 - 103.4% | [4] |
LLOQ: Lower Limit of Quantification; 5-FU: 5-Fluorouracil; UH2: 5,6-Dihydrouracil
Visualized Experimental Workflows
The following diagrams illustrate the typical workflows for the analytical methods described.
Experimental Protocols
The following protocols are adapted from established methods for uracil and its derivatives and can serve as a starting point for the analysis of 1-aminouracil. Optimization and validation will be required.
Protocol 1: Proposed HPLC-UV Method
This protocol is adapted from methods used for the analysis of fluorouracil and other uracil derivatives.[5]
1. Materials and Reagents
-
1-Aminouracil reference standard
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade or ultrapure)
-
Potassium phosphate monobasic (optional, for buffer)
-
Syringe filters (0.22 µm or 0.45 µm)
2. Instrumentation
-
HPLC system with a UV or Photodiode Array (PDA) detector
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Data acquisition and processing software
3. Preparation of Mobile Phase
-
Prepare an isocratic mobile phase consisting of Acetonitrile and Water (e.g., in a 10:90 v/v ratio).
-
Alternatively, for better peak shape, a buffer such as 10 mM potassium phosphate (pH adjusted to ~5) can be used as the aqueous component.
-
Degas the mobile phase by sonication or vacuum filtration before use.
4. Preparation of Standard Solutions
-
Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of 1-aminouracil reference standard in 10 mL of the mobile phase.
-
Working Standards: Prepare a series of calibration standards (e.g., 0.1, 0.5, 1, 5, 10 µg/mL) by serially diluting the stock solution with the mobile phase.
5. Sample Preparation
-
Dissolve the sample in the mobile phase to an expected concentration within the calibration range.
-
Filter the sample solution through a 0.45 µm syringe filter into an HPLC vial.
6. Chromatographic Conditions
-
Column: C18 (4.6 x 150 mm, 5 µm)
-
Mobile Phase: Acetonitrile:Water (10:90, v/v)
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Column Temperature: 25°C
-
Detection Wavelength: Scan from 200-400 nm to determine the absorbance maximum (λ-max). A wavelength around 260-270 nm is a good starting point based on the uracil chromophore.
-
Run Time: 10 minutes
7. Data Analysis
-
Construct a calibration curve by plotting the peak area of the standard injections against their known concentrations.
-
Determine the concentration of 1-aminouracil in the samples by interpolating their peak areas from the calibration curve.
Protocol 2: Proposed LC-MS/MS Method
This protocol is based on highly sensitive methods for quantifying uracil in biological fluids.[2][6]
1. Materials and Reagents
-
1-Aminouracil reference standard
-
Internal Standard (IS): Isotope-labeled uracil (e.g., ¹³C,¹⁵N₂-Uracil) or a structurally similar compound not present in the sample.
-
Acetonitrile and Methanol (LC-MS grade)
-
Formic Acid (LC-MS grade)
-
Ultrapure water
-
Biological matrix (e.g., human serum, plasma)
2. Instrumentation
-
UPLC or HPLC system
-
Tandem mass spectrometer (e.g., triple quadrupole) with an electrospray ionization (ESI) source
-
Reversed-phase C18 or similar column (e.g., Kinetex PS C18, 2.6 µm, 4.6 x 100 mm)
-
Control and data analysis software
3. Preparation of Solutions
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Standard and Sample Preparation: Prepare stock and working standards in a suitable solvent (e.g., 50:50 water:acetonitrile).
4. Sample Preparation (Protein Precipitation)
-
To 100 µL of plasma/serum sample, add 400 µL of cold Acetonitrile (or a 1:1 mixture of acetonitrile:methanol) containing the internal standard.
-
Vortex vigorously for 1 minute to precipitate proteins.
-
Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube, and if necessary, dilute with mobile phase A.
-
Transfer the final solution to an autosampler vial.
5. LC-MS/MS Conditions
-
Column: Kinetex PS C18 (2.6 µm, 4.6 x 100mm)
-
Mobile Phase: Isocratic elution with 95% A and 5% B (or a shallow gradient if co-elution is an issue).
-
Flow Rate: 0.4-0.6 mL/min
-
Injection Volume: 10-25 µL
-
Column Temperature: 40°C
-
Ionization Mode: ESI Positive
-
MS Detection: Multiple Reaction Monitoring (MRM)
-
1-Aminouracil Precursor Ion (Q1): m/z 128.1 (M+H)⁺ (based on MW of 127.10 g/mol )
-
1-Aminouracil Product Ions (Q3): To be determined by infusing a standard solution and performing a product ion scan.
-
Internal Standard Transitions: As specified for the chosen IS.
-
-
Dwell Time: 50-100 ms per transition.
6. Data Analysis
-
Quantify 1-aminouracil by calculating the peak area ratio of the analyte to the internal standard.
-
Generate a calibration curve using the area ratios of the calibration standards versus their concentrations.
-
Determine the sample concentrations from the regression equation of the calibration curve.
References
- 1. rsc.org [rsc.org]
- 2. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 3. mdpi.com [mdpi.com]
- 4. CuFe2O4 nanoparticles-based electrochemical sensor for sensitive determination of the anticancer drug 5-fluorouracil | ADMET and DMPK [pub.iapchem.org]
- 5. scielo.br [scielo.br]
- 6. sciex.com [sciex.com]
- 7. rua.ua.es [rua.ua.es]
Application Notes and Protocols: 1-Aminouracil as a Precursor in Heterocyclic Synthesis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of 1-aminouracil and its isomers as versatile precursors in the synthesis of a variety of fused heterocyclic compounds. These nitrogen-rich scaffolds are of significant interest in medicinal chemistry due to their diverse pharmacological activities.
Synthesis of Pyrazolo[3,4-d]pyrimidines
Pyrazolo[3,4-d]pyrimidines are a class of fused heterocyclic compounds that are recognized as purine analogs and exhibit a wide range of biological activities, including antimicrobial, antiviral, and anticancer effects.[1] 1-Aminouracil derivatives serve as key building blocks for the construction of this important scaffold.
A common synthetic strategy involves the reaction of a hydrazinyluracil derivative with a 1,2-dicarbonyl compound or a compound containing a reactive methylene group.
Caption: General workflow for the synthesis of pyrazolo[3,4-d]pyrimidines from 1-substituted-6-chlorouracil.
| Product | Starting Hydrazinyluracil | Reagent | Solvent | Conditions | Yield (%) | Reference |
| 5,6-Diphenyl-1-propyl-1H-pyrazolo[3,4-d]pyrimidine-4(5H)-one | 6-Hydrazinyl-1-propyluracil | Benzil | DMF/TEA | Reflux, 4-5 h | Not specified | [1] |
| 1,3-Dipropyl-5,6-diphenyl-1H-pyrazolo[3,4-d]pyrimidine-4(5H)-one | 6-Hydrazinyl-1,3-dipropyluracil | Benzil | DMF/TEA | Reflux, 4-5 h | Not specified | [1] |
| 3-Methyl-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one | Ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate | Formamide | - | 190°C, 8 h | Good | [2] |
| 6-Methyl-1-(2,4-dinitrophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one | Ortho-amino ester of 1-(2,4-dinitrophenyl)pyrazole | Acetonitrile | Microwave | Not specified | Not specified | [3] |
This protocol is adapted from the synthesis of related fused uracils.[1]
Materials:
-
6-Hydrazinyl-1-propyluracil
-
Benzil
-
Dimethylformamide (DMF)
-
Triethylamine (TEA)
-
Ethanol
Procedure:
-
A mixture of 6-hydrazinyl-1-propyluracil (1.6 mmol) and benzil (1.6 mmol) in DMF (5 mL) is prepared.
-
Triethylamine (1 mL) is added to the mixture.
-
The reaction mixture is heated under reflux for 4-5 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
After completion, the reaction mixture is evaporated under reduced pressure to remove the solvent.
-
The residue is treated with ethanol (10 mL).
-
The formed precipitate is collected by filtration, washed with ethanol, and crystallized from a suitable solvent system (e.g., DMF/ethanol) to afford the pure product.
Synthesis of Triazolo[4,5-d]pyrimidines and Related Fused Systems
The synthesis of triazolo[4,5-d]pyrimidines and other fused systems often utilizes aminouracil derivatives as the foundational pyrimidine core. These compounds are of interest for their potential as inhibitors of enzymes like lysine-specific demethylase 1 (LSD1).[4]
Caption: Synthetic pathways from 6-aminouracil to various fused heterocyclic systems.
| Product Type | 6-Aminouracil Derivative | Reagent(s) | Conditions | Yield (%) | Reference |
| Indenopyrrolopyrimidine | 6-Amino-1-benzyluracil | Ninhydrin | Reflux in ethanol, 1 h | 68 | [5] |
| Xanthine Derivative | 6-Amino-1-[(2-chlorophenyl)methyl]-5-nitrosouracil | N-arylidene aniline | Reflux in glacial acetic acid, 8-10 h | 86 | [5] |
| Spiro Pyridodipyrimidine | 6-Amino-1,3-dimethyluracil | Isatin | Reflux in ethanol/piperidine, 4.3 h | 70 | [6] |
| Spiro Pyridodipyrimidine | 6-Amino-1,3-dimethyluracil | Isatin | Microwave, solvent-free, 3 min | 90 | [6] |
This protocol is based on the reaction of 6-aminouracils with ninhydrin.[5]
Materials:
-
6-Amino-1-benzyluracil
-
Ninhydrin
-
Ethanol
Procedure:
-
A mixture of 6-amino-1-benzyluracil (1.2 mmol) and ninhydrin (1.2 mmol, 0.2 g) in ethanol (20 mL) is prepared in a round-bottom flask.
-
The mixture is heated under reflux for 1 hour.
-
A precipitate forms while the solution is hot.
-
The hot precipitate is collected by filtration.
-
The collected solid is washed with ethanol.
-
The product is purified by crystallization from ethanol.
Synthesis of Pyrido[2,3-d]pyrimidines
Pyrido[2,3-d]pyrimidines are another class of fused heterocycles readily accessible from aminouracil precursors. These syntheses often proceed through multi-component reactions, which are highly efficient in building molecular complexity.[7][8]
Caption: A typical multi-component reaction workflow for synthesizing pyrido[2,3-d]pyrimidines.
| Product | 6-Aminouracil Derivative | Aldehyde | Active Methylene Cmpd. | Conditions | Yield (%) | Reference |
| Pyrido[2,3-d]pyrimidine derivative | 6-Aminouracil | Aromatic Aldehyde | Malononitrile | Ultrasonic irradiation, DMAP catalyst | 81-93 | [8] |
| 5,10-Dihydrodipyrido[2,3-d:6,5-d']dipyrimidine | 6-Amino-1-(2-chlorobenzyl)uracil | Aryl Aldehyde | - | Methanol/HCl, room temp. | Good | [9] |
This is a generalized protocol based on multi-component reactions involving 6-aminouracil.[7][8]
Materials:
-
6-Aminouracil or its N-substituted derivative (e.g., 1,3-dimethyl-6-aminouracil)
-
An aromatic aldehyde
-
An active methylene compound (e.g., malononitrile, cyanoacetamide)
-
A suitable solvent (e.g., ethanol, DMF)
-
A catalytic amount of a base (e.g., piperidine, triethylamine) or an organocatalyst like DMAP.
Procedure:
-
In a suitable flask, dissolve the 6-aminouracil derivative (1 mmol), the aromatic aldehyde (1 mmol), and the active methylene compound (1 mmol) in the chosen solvent (10-20 mL).
-
Add a catalytic amount of the base (e.g., 2-3 drops of piperidine).
-
The reaction mixture is then either stirred at room temperature, heated under reflux, or subjected to microwave/ultrasonic irradiation, depending on the specific protocol. Reaction times can vary from minutes to several hours.
-
Monitor the reaction by TLC.
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The precipitated product is collected by filtration.
-
The solid is washed with a small amount of cold solvent (e.g., ethanol) and dried.
-
If necessary, the product can be further purified by recrystallization.
References
- 1. A Novel Synthesis of Fused Uracils: Indenopyrimidopyridazines, Pyrimidopyridazines, and Pyrazolopyrimidines for Antimicrobial and Antitumor Evalution - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis and antitumor evaluation of novel pyrazolo[3,4-d]pyrimidines incorporating different amino acid conjugates as potential DHFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of some novel pyrazolo[3,4-d] pyrimidin-4(5H)-one derivatives as potential antimicrobial agent - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of [1,2,3]Triazolo[4,5-d]pyrimidine Derivatives as Novel LSD1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Novel One-Pot and Efficient Procedure for Synthesis of New Fused Uracil Derivatives for DNA Binding [scirp.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. scispace.com [scispace.com]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols: 1-Amino-2,4(1H,3H)-pyrimidinedione in the Synthesis of Fused Pyrimidines
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Amino-2,4(1H,3H)-pyrimidinedione, commonly known as 6-aminouracil, is a versatile building block in synthetic organic and medicinal chemistry. Its unique structure, featuring both nucleophilic amino and activated C5-position, makes it an ideal precursor for the synthesis of a wide array of fused pyrimidine systems. These scaffolds, particularly pyrimido[4,5-d]pyrimidines, are of significant interest in drug discovery due to their diverse and potent biological activities. Fused pyrimidines have demonstrated efficacy as anticancer, antiviral, and antimicrobial agents, often acting through the inhibition of key enzymes such as receptor tyrosine kinases like the Epidermal Growth Factor Receptor (EGFR).[1]
This document provides detailed application notes and experimental protocols for the synthesis of fused pyrimidines using this compound and its derivatives. It includes quantitative data on reaction yields, step-by-step methodologies for key experiments, and visualizations of a relevant signaling pathway and a general experimental workflow.
Data Presentation
Table 1: Synthesis of Pyrimido[4,5-d]pyrimidine Derivatives via Multicomponent Reaction
This table summarizes the yields of various substituted pyrimido[4,5-d]pyrimidines synthesized via a one-pot, three-component reaction of a 6-aminouracil derivative, an aromatic aldehyde, and an amine-containing compound.
| Entry | 6-Aminouracil Derivative | Aldehyde | Amine Source | Product | Yield (%) |
| 1 | 6-Amino-1,3-dimethyluracil | Benzaldehyde | Aniline | 1,3-Dimethyl-5,7-diphenyl-pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione | 85 |
| 2 | 6-Amino-1,3-dimethyluracil | 4-Chlorobenzaldehyde | Aniline | 5-(4-Chlorophenyl)-1,3-dimethyl-7-phenyl-pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione | 82 |
| 3 | 6-Amino-1,3-dimethyluracil | 4-Methoxybenzaldehyde | Aniline | 5-(4-Methoxyphenyl)-1,3-dimethyl-7-phenyl-pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione | 88 |
| 4 | 6-Amino-1,3-dimethyluracil | Benzaldehyde | 4-Methylaniline | 1,3-Dimethyl-5-phenyl-7-(p-tolyl)-pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione | 80 |
| 5 | 6-Amino-1,3-dimethyluracil | 4-Nitrobenzaldehyde | Aniline | 1,3-Dimethyl-5-(4-nitrophenyl)-7-phenyl-pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione | 75 |
| 6 | 6-Amino-1,3-dimethyluracil | Benzaldehyde | Cyclohexylamine | 7-Cyclohexyl-1,3-dimethyl-5-phenyl-pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione | 78 |
Table 2: Synthesis of 9H-Pyrimido[4,5-b]indoles via a Four-Component Reaction
This table presents the yields of various 9H-pyrimido[4,5-b]indoles synthesized through a four-component reaction involving an indole, an aldehyde, an amine source, and a pyrimidine precursor, showcasing the versatility of multicomponent approaches in generating diverse fused pyrimidines.[1]
| Entry | Indole | Aldehyde | Amine Source | Product | Yield (%) |
| 1 | Indole | Benzaldehyde | Ammonium Iodide | 2-Phenyl-9H-pyrimido[4,5-b]indole | 76 |
| 2 | 5-Bromoindole | Benzaldehyde | Ammonium Iodide | 7-Bromo-2-phenyl-9H-pyrimido[4,5-b]indole | 43 |
| 3 | Indole | 4-Chlorobenzaldehyde | Ammonium Iodide | 2-(4-Chlorophenyl)-9H-pyrimido[4,5-b]indole | 71 |
| 4 | Indole | 4-Methylbenzaldehyde | Ammonium Iodide | 2-(p-Tolyl)-9H-pyrimido[4,5-b]indole | 76 |
| 5 | Indole | 3-(Trifluoromethoxy)benzaldehyde | Ammonium Iodide | 2-(3-(Trifluoromethoxy)phenyl)-9H-pyrimido[4,5-b]indole | 71 |
| 6 | Indole | 4-Methoxybenzaldehyde | Ammonium Iodide | 2-(4-Methoxyphenyl)-9H-pyrimido[4,5-b]indole | 74 |
Experimental Protocols
Protocol 1: General Procedure for the Three-Component Synthesis of 5,7-Disubstituted-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-diones
This protocol describes a general method for the one-pot synthesis of pyrimido[4,5-d]pyrimidines.
Materials:
-
6-Amino-1,3-dimethyluracil (1.0 mmol)
-
Aromatic aldehyde (1.0 mmol)
-
Primary amine (1.0 mmol)
-
Ethanol (10 mL)
-
Glacial acetic acid (catalytic amount)
Procedure:
-
To a 50 mL round-bottom flask, add 6-amino-1,3-dimethyluracil (1.0 mmol), the desired aromatic aldehyde (1.0 mmol), and the selected primary amine (1.0 mmol).
-
Add ethanol (10 mL) to the flask to dissolve and suspend the reactants.
-
Add a catalytic amount of glacial acetic acid (2-3 drops) to the mixture.
-
Stir the reaction mixture at room temperature for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion of the reaction, the solid product that precipitates is collected by vacuum filtration.
-
Wash the collected solid with cold ethanol (2 x 10 mL).
-
Dry the product in a vacuum oven to obtain the pure 5,7-disubstituted-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione.
-
Characterize the final product using spectroscopic methods (¹H NMR, ¹³C NMR, and Mass Spectrometry).
Protocol 2: Synthesis of 1,3,5,7-tetrasubstituted pyrimido[4,5-d]pyrimidine-2,4-diones
This protocol outlines a multi-step synthesis for producing more complex, tetrasubstituted pyrimido[4,5-d]pyrimidines.[1]
Materials:
-
1,3-disubstituted 6-aminouracil
-
Acylation reagent (e.g., acid chloride)
-
Hydrazine hydrate
-
Sodium nitrite
-
Trifluoromethanesulfonic anhydride (Tf₂O)
-
Various nucleophiles (for substitution at C4)
-
Appropriate solvents (e.g., n-butanol, acetic acid, DCM)
Procedure:
-
Acylation of 6-aminouracil: React the starting 1,3-disubstituted 6-aminouracil with an appropriate acylation reagent to introduce a substituent at the C5 position.
-
Hydrazine-induced cyclization: Treat the acylated intermediate with hydrazine hydrate in a suitable solvent like n-butanol and reflux to form the second pyrimidine ring.[2] This key step forms the fused pyrimidine core.[1]
-
Deamination: The resulting 6-amino group is removed via diazotization with sodium nitrite in acetic acid.
-
Activation of C4 position: The C4-oxo group is converted to a more reactive leaving group, such as a triflate, by reacting with trifluoromethanesulfonic anhydride.[2]
-
Nucleophilic substitution: The activated C4 position is then subjected to nucleophilic substitution with various amines, thiols, or other nucleophiles to introduce the final substituent.
-
Purification: Each intermediate and the final product should be purified using appropriate techniques such as recrystallization or column chromatography.
-
Characterization: Confirm the structure of all synthesized compounds using spectroscopic analysis.
Mandatory Visualizations
Signaling Pathway
References
Application Note: GC-MS Analysis of 1-Aminouracil Following Silylation Derivatization
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed protocol for the qualitative and quantitative analysis of 1-aminouracil using gas chromatography-mass spectrometry (GC-MS) following a silylation derivatization procedure. 1-Aminouracil, a polar and non-volatile compound, requires derivatization to enhance its volatility and thermal stability for successful GC-MS analysis. This document outlines a comprehensive workflow, from sample preparation and derivatization to GC-MS instrument parameters and expected data interpretation. The provided methodologies and data will aid researchers in the reliable identification and quantification of 1-aminouracil in various matrices, which is crucial for drug metabolism studies and other pharmaceutical development applications.
Introduction
1-Aminouracil is a heterocyclic amine that plays a role in various biological processes and is a potential metabolite of certain pharmaceutical compounds. Due to its high polarity and low volatility, direct analysis by gas chromatography is not feasible.[1][2] Derivatization is a necessary step to convert 1-aminouracil into a more volatile and thermally stable compound suitable for GC-MS analysis. Silylation, a common and effective derivatization technique, involves the replacement of active hydrogen atoms in the molecule with a trimethylsilyl (TMS) group.[3] This process significantly reduces the polarity and increases the volatility of the analyte, allowing for excellent chromatographic separation and subsequent mass spectrometric detection.[2]
This application note details a robust silylation protocol using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with a trimethylchlorosilane (TMCS) catalyst, followed by GC-MS analysis. The methodology provides a reliable framework for the identification and quantification of 1-aminouracil in research and drug development settings.
Experimental Protocols
Materials and Reagents
-
1-Aminouracil standard
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Anhydrous Pyridine (for sample dissolution)
-
Anhydrous organic solvent (e.g., Acetonitrile or Dichloromethane) for dilution
-
GC-grade helium
-
Sample vials (2 mL) with PTFE-lined caps
-
Microsyringes
-
Heating block or oven
-
Vortex mixer
-
Centrifuge
Sample Preparation
-
Standard Solution: Prepare a stock solution of 1-aminouracil in anhydrous pyridine at a concentration of 1 mg/mL.
-
Sample Matrix: For analysis in a biological matrix, an appropriate extraction and clean-up procedure should be performed to isolate 1-aminouracil. The final extract should be dried completely under a gentle stream of nitrogen before derivatization.
Derivatization Protocol
-
Aliquot Preparation: Transfer 100 µL of the 1-aminouracil standard solution or the dried sample extract into a 2 mL sample vial.
-
Solvent Evaporation: If the sample is in solution, evaporate the solvent to complete dryness under a gentle stream of nitrogen. It is critical to ensure the sample is anhydrous as moisture will deactivate the silylating reagent.[2]
-
Reagent Addition: Add 100 µL of BSTFA with 1% TMCS and 50 µL of anhydrous pyridine to the vial.
-
Reaction: Tightly cap the vial and vortex for 30 seconds. Heat the vial at 70°C for 60 minutes in a heating block or oven to ensure complete derivatization.
-
Cooling: Allow the vial to cool to room temperature before GC-MS analysis.
GC-MS Analysis
-
Gas Chromatograph: Agilent 7890B GC System (or equivalent)
-
Mass Spectrometer: Agilent 5977A MSD (or equivalent)
-
Column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min
-
Injector Temperature: 280°C
-
Injection Volume: 1 µL (splitless mode)
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes
-
Ramp: 10°C/min to 280°C
-
Hold: 5 minutes at 280°C
-
-
Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Mass Scan Range: m/z 50-500
Data Presentation
The derivatization of 1-aminouracil with BSTFA is expected to result in the formation of a bis(trimethylsilyl) derivative, where the two active hydrogens on the ring nitrogens and the one on the amino group are replaced by TMS groups. The expected quantitative data for the tris(trimethylsilyl)-1-aminouracil derivative is summarized in the table below.
| Parameter | Expected Value |
| Molecular Formula of Derivative | C₁₃H₂₉N₃O₂Si₃ |
| Molecular Weight of Derivative | 371.74 g/mol |
| Expected Molecular Ion (M⁺) | m/z 371 |
| Characteristic Fragment Ions (m/z) | 356 [M-15]⁺ (loss of CH₃) |
| 298 [M-73]⁺ (loss of Si(CH₃)₃) | |
| 282 [M-89]⁺ (loss of OSi(CH₃)₃) | |
| 268 [M-103]⁺ (loss of CH₂Si(CH₃)₃) | |
| 147 [Si₂(CH₃)₅O]⁺ | |
| 73 [Si(CH₃)₃]⁺ |
Note: The exact retention time and relative abundances of fragment ions should be determined experimentally using a pure standard of derivatized 1-aminouracil.
Visualization of Workflow and Reactions
Caption: GC-MS analysis workflow for 1-aminouracil.
Caption: Silylation and fragmentation of 1-aminouracil.
Conclusion
The protocol described in this application note provides a reliable and reproducible method for the GC-MS analysis of 1-aminouracil after silylation. By converting the polar 1-aminouracil into its volatile trimethylsilyl derivative, this method enables efficient chromatographic separation and sensitive mass spectrometric detection. The provided experimental parameters and expected fragmentation data serve as a valuable resource for researchers in pharmaceutical development and related fields, facilitating the accurate identification and quantification of this important compound. It is recommended to validate this method in the specific matrix of interest to ensure optimal performance.
References
Application Note: The Use of 1-Amino-2,4(1H,3H)-pyrimidinedione as an Internal Standard for Quantitative Bioanalysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quantitative bioanalysis by techniques such as liquid chromatography-mass spectrometry (LC-MS) is fundamental in drug development for pharmacokinetic, toxicokinetic, and metabolic profiling. The accuracy and precision of these methods heavily rely on the use of an appropriate internal standard (IS) to correct for variability during sample preparation and analysis. An ideal internal standard should be structurally and physicochemically similar to the analyte of interest but distinguishable by the detector.
While stable isotope-labeled (SIL) internal standards are considered the gold standard, their synthesis can be costly and time-consuming. In such cases, a structural analog can serve as a suitable alternative. 1-Amino-2,4(1H,3H)-pyrimidinedione, an amino derivative of uracil, presents the requisite structural characteristics to be considered as an internal standard for the quantification of various pyrimidine-based analytes, such as antiviral or anticancer drugs.
This document provides a detailed application note and a general protocol for the utilization of this compound as an internal standard in a bioanalytical LC-MS/MS method. The protocols outlined here are based on established principles of analytical method development and validation.
Physicochemical Properties
A summary of the key physicochemical properties for isomers of aminouracil is presented below. The choice of isomer (1-amino, 5-amino, or 6-amino) would depend on the specific analyte being quantified to ensure no chromatographic co-elution and distinct mass-to-charge ratios. For the purpose of this note, we will proceed with a generic protocol applicable to any of the isomers.
| Property | Value (for 6-Aminouracil) | Data Source |
| CAS Number | 873-83-6 | [1] |
| Molecular Formula | C₄H₅N₃O₂ | [1] |
| Molecular Weight | 127.1 g/mol | [1] |
| SMILES | C1=C(NC(=O)NC1=O)N | [1] |
| Melting Point | >310 °C | [1] |
| Storage | 2°C - 8°C | [1] |
Experimental Protocols
The following is a representative protocol for the use of this compound as an internal standard for the quantification of a hypothetical pyrimidine-based drug, "Pyrimidivir," in human plasma.
Materials and Reagents
-
Analyte: Pyrimidivir
-
Internal Standard: this compound (e.g., 6-Aminouracil)[1][2]
-
Solvents: HPLC or LC-MS grade acetonitrile, methanol, and water.
-
Reagents: Formic acid, ammonium formate.
-
Biological Matrix: Human plasma (K2-EDTA).
-
Equipment: Calibrated pipettes, vortex mixer, refrigerated centrifuge, analytical balance, Class A volumetric flasks.
Preparation of Stock and Working Solutions
-
Internal Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound and dissolve in 10 mL of a suitable solvent (e.g., methanol/water 50:50 v/v).
-
Internal Standard Working Solution (100 ng/mL): Perform serial dilutions of the stock solution with the same solvent to achieve a final concentration of 100 ng/mL. This concentration may need to be optimized based on the analyte's expected concentration range and the sensitivity of the mass spectrometer.
-
Analyte Stock and Working Solutions: Prepare stock and a series of working solutions for the analyte (Pyrimidivir) in a similar manner to construct a calibration curve.
Sample Preparation: Protein Precipitation
Protein precipitation is a common and straightforward method for sample clean-up in bioanalysis.
Caption: Protein Precipitation Workflow for Plasma Samples.
LC-MS/MS Instrumentation and Conditions
The following are typical starting conditions that should be optimized for the specific analyte and internal standard.
| Parameter | Recommended Condition |
| LC System | UPLC or HPLC system |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | Start at 5% B, ramp to 95% B over 5 minutes, hold for 1 min, return to initial conditions and equilibrate. |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| MS System | Triple quadrupole mass spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive or Negative |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
MRM Transitions (Hypothetical):
-
Pyrimidivir: Q1: [M+H]⁺ → Q3: [Product Ion]⁺
-
This compound: Q1: 128.1 [M+H]⁺ → Q3: [Product Ion]⁺
Note: The specific precursor and product ions must be determined by infusing the individual compounds into the mass spectrometer.
Data Presentation and Analysis
The concentration of the analyte in the samples is determined by calculating the peak area ratio of the analyte to the internal standard. A calibration curve is constructed by plotting the peak area ratios against the known concentrations of the calibration standards. A linear regression model with appropriate weighting (e.g., 1/x or 1/x²) is typically applied.
Example Calibration Curve and Quality Control Data
The following table represents example data from a method validation experiment.
| Parameter | Result |
| Calibration Range | 1 - 1000 ng/mL |
| Regression Model | Linear, weighted 1/x² |
| Correlation Coefficient (r²) | > 0.995 |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL |
| Intra-day Precision (%CV) | < 15% |
| Inter-day Precision (%CV) | < 15% |
| Accuracy (% Bias) | Within ±15% of nominal value |
| Recovery | 85 - 115% |
Logical Framework for Internal Standard Selection
The decision to use a structural analog like this compound as an internal standard involves a systematic evaluation.
Caption: Decision workflow for selecting an internal standard.
Conclusion
This compound possesses the necessary characteristics to be a viable internal standard for the quantitative analysis of pyrimidine-based compounds when a stable isotope-labeled standard is not available. Its structural similarity to many therapeutic agents in this class ensures that it can effectively track the analyte during sample preparation and analysis, thereby improving the robustness and reliability of the bioanalytical method. The provided protocol offers a solid foundation for the development and validation of such an assay, which should always be tailored to the specific analyte and study requirements.
References
Application Notes and Protocols for the Quantification of 1-Aminouracil in Biological Samples
Audience: Researchers, scientists, and drug development professionals.
Introduction
1-Aminouracil is a substituted pyrimidine base, an analog of the naturally occurring uracil. The quantification of such analogs in biological matrices like plasma, urine, and tissue is crucial for various research applications, including pharmacokinetic studies, drug metabolism research, and biomarker discovery. Accurate and reliable analytical methods are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) of novel therapeutic agents or for monitoring exposure to specific compounds.
This document provides detailed protocols and application notes for the quantification of 1-aminouracil in biological samples, primarily focusing on Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and specific technique. While methods specific to 1-aminouracil are not widely published, the protocols outlined for the closely related compound uracil can be readily adapted and validated.
Analytical Methodologies
The primary methods for quantifying uracil and its analogs in biological fluids are High-Performance Liquid Chromatography (HPLC) coupled with either UV or Mass Spectrometric detection.[1] LC-MS/MS is generally preferred for its superior sensitivity and selectivity, which are critical when dealing with complex biological matrices and low analyte concentrations.[1][2]
Key Analytical Techniques:
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): The gold standard for this application. It offers high sensitivity and specificity by separating the analyte from matrix components chromatographically and then identifying it based on its unique mass-to-charge ratio (m/z) and fragmentation pattern.[3]
-
High-Performance Liquid Chromatography with UV Detection (HPLC-UV): A more accessible technique that can be suitable for applications where higher concentrations of the analyte are expected.[1][4] Its sensitivity is generally lower than LC-MS/MS.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This method can also be used but often requires derivatization of the analyte to make it volatile, which adds complexity to the sample preparation process.[5][6]
Experimental Protocols
This section details a generalized protocol for the quantification of 1-aminouracil in human plasma using LC-MS/MS. This protocol is based on established methods for uracil and would require optimization and validation for 1-aminouracil.[3][7][8]
Protocol 1: LC-MS/MS Quantification of 1-Aminouracil in Human Plasma
1. Objective: To accurately quantify the concentration of 1-aminouracil in human plasma samples.
2. Materials and Reagents:
-
1-Aminouracil reference standard
-
Stable Isotope Labeled Internal Standard (SIL-IS) (e.g., ¹³C,¹⁵N-labeled 1-aminouracil - recommended for best results)
-
HPLC-grade acetonitrile, methanol, and water
-
Formic acid (LC-MS grade)
-
Human plasma (drug-free)
-
Solid Phase Extraction (SPE) cartridges (e.g., Strata-X or similar)[7][8] or 96-well protein precipitation plates.
3. Sample Preparation (Protein Precipitation & SPE):
The goal of sample preparation is to isolate the analyte of interest from the bulk of the sample matrix, removing substances that could interfere with the analysis.[9][10]
-
Pre-treatment: Thaw frozen plasma samples on ice. Vortex to ensure homogeneity.
-
Protein Precipitation: To a 100 µL plasma sample, add 300 µL of chilled acetonitrile containing the internal standard. Vortex vigorously for 1 minute to precipitate proteins.
-
Centrifugation: Centrifuge the samples at high speed (e.g., >10,000 x g) for 10 minutes to pellet the precipitated proteins.
-
Extraction (using SPE for cleanup):
-
Condition an SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load the supernatant from the centrifugation step onto the SPE cartridge.
-
Wash the cartridge with 1 mL of water to remove salts and other polar interferences.
-
Elute the analyte with 1 mL of methanol.
-
-
Evaporation & Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C. Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95% Water/5% Acetonitrile with 0.1% Formic Acid).[3][7] Vortex to mix. The sample is now ready for injection.
References
- 1. HPLC with UV or mass spectrometric detection for quantifying endogenous uracil and dihydrouracil in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. rsc.org [rsc.org]
- 3. LC-MS/MS method for simultaneous analysis of uracil, 5,6-dihydrouracil, 5-fluorouracil and 5-fluoro-5,6-dihydrouracil in human plasma for therapeutic drug monitoring and toxicity prediction in cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A simple and sensitive fully validated HPLC-UV method for the determination of 5-fluorouracil and its metabolite 5,6-dihydrofluorouracil in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Analysis of uracil in DNA by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Quality Control in Targeted GC-MS for Amino Acid-OMICS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 8. Fast Quantitation of Uracil in Serum by LC-MS/MS | Phenomenex [phenomenex.com]
- 9. Sample Preparation Process - Step by step | RETSCH [retsch.com]
- 10. organomation.com [organomation.com]
Application Notes and Protocols for the Alkylation of 1-Aminouracil
For Researchers, Scientists, and Drug Development Professionals
Introduction
Uracil and its derivatives are fundamental building blocks in medicinal chemistry and drug discovery, exhibiting a wide range of biological activities, including anti-inflammatory, antioxidant, antiviral, antifungal, antibacterial, and anticancer properties.[1] The strategic modification of the uracil scaffold, such as through alkylation, is a key approach for the development of novel therapeutic agents.[2] Specifically, N-substituted uracils are known to possess various biological activities.[3] This document provides a detailed experimental protocol for the N-alkylation of 1-aminouracil, a versatile precursor for creating a library of novel compounds for further investigation. The protocol is based on established methods for the alkylation of related amide and uracil systems.[3][4][5]
Applications
Alkylated 1-aminouracil derivatives are of significant interest in drug development due to the diverse pharmacological potential of the broader aminouracil class. These compounds can serve as scaffolds for the synthesis of:
-
Anticancer agents: Many uracil derivatives, such as 5-fluorouracil, are cornerstone chemotherapeutics.[3]
-
Antiviral drugs: N-glycosides of substituted uracils are widely used in antiviral therapies.[3]
-
Antibacterial and antifungal compounds: N1, N3-disubstituted uracils have reported antimicrobial activities.[3]
-
Enzyme inhibitors: The structural motif is common in molecules designed to interact with biological targets.
-
Probes for chemical biology: Labeled alkylated aminouracils can be used to study biological processes.
Experimental Protocol: N-Alkylation of 1-Aminouracil
This protocol describes a general procedure for the alkylation of the N1-amino group of 1-aminouracil using an alkyl halide in the presence of a base.
Materials and Equipment:
-
1-Aminouracil
-
Alkyl halide (e.g., benzyl bromide, iodomethane, ethyl bromide)
-
Potassium carbonate (K₂CO₃) or Potassium phosphate tribasic (K₃PO₄)
-
Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (CH₃CN)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates and chamber
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 1-aminouracil (1.0 eq).
-
Solvent and Base Addition: Add anhydrous DMF or acetonitrile to the flask to create a stirrable suspension. Add finely ground potassium carbonate (2.0-3.0 eq) or potassium phosphate tribasic (2.0-3.0 eq) to the mixture.[3][4]
-
Addition of Alkylating Agent: While stirring vigorously, add the alkyl halide (1.1-1.5 eq) dropwise to the reaction mixture at room temperature.
-
Reaction: Heat the reaction mixture to a temperature between 50-80 °C.[4][5] The optimal temperature may vary depending on the reactivity of the alkyl halide. Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction time can range from a few hours to 24-48 hours.[4] For less reactive alkyl halides, longer reaction times may be necessary.[4] Microwave irradiation can also be employed to accelerate the reaction.[5]
-
Work-up:
-
After the reaction is complete (as indicated by TLC), cool the mixture to room temperature.
-
If using DMF, remove the solvent under reduced pressure. If using acetonitrile, it can be partially removed or used directly in the next step.
-
Dilute the residue with water and extract the product with a suitable organic solvent such as dichloromethane or ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers and wash with water, followed by brine.
-
-
Drying and Concentration: Dry the combined organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure alkylated 1-aminouracil derivative.
-
Characterization: Characterize the purified product by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Data Presentation
The results of the alkylation reaction can be summarized in the following table:
| Entry | Alkyl Halide (R-X) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |
| 1 | Benzyl Bromide | K₂CO₃ | DMF | 60 | 12 | ||
| 2 | Ethyl Bromide | K₃PO₄ | CH₃CN | 50 | 24 | ||
| 3 | Iodomethane | K₂CO₃ | DMF | RT | 8 | ||
| 4 | User Defined |
Visualizations
Experimental Workflow Diagram
Caption: Workflow for the N-alkylation of 1-aminouracil.
Potential Biological Signaling Pathway Involvement (Hypothetical)
Given that many uracil derivatives function as anticancer agents by interfering with nucleotide metabolism, a plausible, though hypothetical, mechanism of action for a novel alkylated 1-aminouracil could involve the inhibition of enzymes in the pyrimidine synthesis pathway or incorporation into DNA/RNA, leading to cell cycle arrest and apoptosis.
Caption: Hypothetical mechanism of anticancer action.
References
Troubleshooting & Optimization
Technical Support Center: 1-Amino-2,4(1H,3H)-pyrimidinedione (1-Aminouracil)
Disclaimer: Detailed experimental data and troubleshooting guides specifically for 1-Amino-2,4(1H,3H)-pyrimidinedione (1-aminouracil) are limited in publicly available scientific literature. Much of the available information pertains to its isomers, 5-aminouracil and 6-aminouracil. This guide provides general troubleshooting advice based on the known chemistry of aminouracils and related pyrimidinediones. Researchers should adapt these recommendations with careful consideration of the specific reactivity of the 1-amino isomer.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to aminouracils?
A1: While specific literature on the synthesis of 1-aminouracil is scarce, aminouracils are generally synthesized through methods such as the condensation of urea or its derivatives with β-dicarbonyl compounds or their equivalents. For instance, 6-aminouracil can be prepared by reacting urea with cyanoacetic acid or its esters.[1][2][3] Another common approach is the reduction of a corresponding nitrouracil.[4]
Q2: I am seeing low yields in my 1-aminouracil synthesis. What are the likely causes?
A2: Low yields in aminouracil syntheses can stem from several factors. Incomplete reaction is a common issue; ensure your reaction is running for a sufficient amount of time, possibly with monitoring by TLC or LC-MS. Purity of starting materials is also critical; impurities in urea, cyanoacetic acid derivatives, or solvents can lead to side reactions. The reaction conditions, such as temperature and pH, must be carefully controlled, as deviations can favor the formation of byproducts. Finally, product loss during workup and purification is a frequent cause of low isolated yields.
Q3: What are typical side reactions to be aware of during the synthesis and reactions of 1-aminouracil?
A3: Based on the chemistry of related aminouracils, potential side reactions for 1-aminouracil could include self-condensation, hydrolysis of the pyrimidine ring under harsh acidic or basic conditions, and reactions involving the exocyclic amino group. For instance, in reactions intended to modify the pyrimidine ring, the 1-amino group might compete as a nucleophile, leading to undesired N-alkylation or N-acylation products.
Q4: How can I purify crude 1-aminouracil?
A4: A general method for purifying aminouracils involves recrystallization. A common procedure for 6-aminouracil is to dissolve the crude product in a dilute aqueous ammonia solution, filter to remove insoluble impurities, and then precipitate the purified product by acidifying with an acid like formic or acetic acid.[1] The purified solid can then be washed with cold water and a solvent like ethanol before drying.
Q5: My 1-aminouracil product appears discolored. What could be the reason?
A5: Discoloration can indicate the presence of impurities, often resulting from side reactions or the degradation of starting materials or the product itself. Aminouracils can be susceptible to oxidation, which can lead to colored byproducts. Ensure that reactions and purifications are carried out with high-purity reagents and solvents, and consider performing reactions under an inert atmosphere (e.g., nitrogen or argon) if oxidation is suspected.
Troubleshooting Guides
Low Reaction Yield
| Symptom | Possible Cause | Suggested Solution |
| No or minimal product formation | Inactive reagents | Verify the purity and activity of all starting materials and reagents. |
| Incorrect reaction temperature | Optimize the reaction temperature. Some reactions require heating to proceed at an appreciable rate. | |
| Inefficient mixing | Ensure adequate stirring, especially for heterogeneous mixtures. | |
| Reaction starts but does not go to completion | Insufficient reaction time | Monitor the reaction progress using TLC or LC-MS and extend the reaction time if necessary. |
| Equilibrium has been reached | Consider removing a byproduct (e.g., water) to drive the reaction to completion. | |
| Reagent degradation | Add a fresh portion of a potentially unstable reagent. | |
| Good conversion but low isolated yield | Product loss during workup | Check all aqueous layers and filter cakes for your product before discarding. |
| Product degradation during purification | Use milder purification conditions (e.g., lower temperatures, neutral pH). | |
| Inefficient precipitation/crystallization | Optimize the solvent system and temperature for crystallization. |
Unexpected Side Products
| Symptom | Possible Cause | Suggested Solution |
| Multiple spots on TLC | Competing side reactions | Adjust reaction conditions (temperature, concentration, order of addition) to favor the desired reaction. |
| Impure starting materials | Purify all starting materials before use. | |
| Formation of a tar-like substance | Decomposition of starting material or product | Run the reaction at a lower temperature. Use a less concentrated reaction mixture. |
| Product has a different molecular weight than expected | Dimerization or polymerization | Use more dilute conditions. Add reagents slowly to the reaction mixture. |
| Unexpected functional group transformation | Carefully analyze the spectral data (NMR, MS, IR) to identify the unexpected product and deduce the side reaction pathway. |
Experimental Protocols
General Protocol for the Synthesis of 6-Aminouracil (as an illustrative example for aminouracil synthesis):
This protocol is for the synthesis of 6-aminouracil and should be adapted with caution for 1-aminouracil.
-
Preparation of Sodium Ethoxide: In a flame-dried round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium metal (1 equivalent) in absolute ethanol under an inert atmosphere.
-
Reaction Mixture: To the sodium ethoxide solution, add urea (1 equivalent) and ethyl cyanoacetate (1 equivalent).
-
Reflux: Heat the reaction mixture to reflux and maintain for 10-12 hours. The progress of the reaction can be monitored by TLC.[1]
-
Workup: After cooling to room temperature, neutralize the reaction mixture with an acid (e.g., acetic acid) to a pH of approximately 6.[1]
-
Isolation: The product will precipitate out of the solution. Collect the solid by filtration.
-
Purification: Wash the precipitate with cold distilled water and then with ethanol. The product can be further purified by recrystallization as described in the FAQs.[1]
Visualizations
Troubleshooting Workflow for Low Yield
Caption: A logical workflow for troubleshooting low reaction yields.
General Reaction Pathway for Aminouracil Derivatives
Caption: Potential reaction pathways for 1-aminouracil.
References
Technical Support Center: Enhancing the Stability of 1-Aminouracil Derivatives
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis, handling, and storage of 1-aminouracil derivatives. Our goal is to provide practical solutions to improve the stability and ensure the integrity of these important compounds in your research.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that affect the stability of 1-aminouracil derivatives?
A1: The stability of 1-aminouracil derivatives is primarily influenced by several factors including pH, temperature, light exposure, and the presence of oxidizing agents. The inherent chemical structure of the uracil ring and the nature of its substituents also play a crucial role. Like many pyrimidine derivatives, 1-aminouracil compounds can be susceptible to hydrolysis, photodegradation, and oxidation.
Q2: What are the ideal storage conditions for 1-aminouracil derivatives?
A2: To ensure maximum stability, 1-aminouracil derivatives should be stored in a cool, dry, and dark environment. It is recommended to store them in tightly sealed containers, preferably under an inert atmosphere (e.g., argon or nitrogen) to minimize exposure to moisture and oxygen. For long-term storage, refrigeration (2-8 °C) or freezing (-20 °C) is advisable.
Q3: How does pH affect the stability of these compounds in solution?
A3: 1-Aminouracil derivatives are generally most stable in neutral to slightly acidic conditions. Both strongly acidic and alkaline conditions can catalyze hydrolysis of the uracil ring or the amino group. The specific pH stability profile will depend on the overall structure of the derivative. It is recommended to perform pH stability studies for your specific compound to determine its optimal pH range.
Q4: Are 1-aminouracil derivatives sensitive to light?
A4: Yes, pyrimidine derivatives can be susceptible to photodegradation, especially upon exposure to UV light.[1] This can lead to the formation of photoproducts and a loss of compound integrity. Therefore, it is crucial to protect solutions and solid samples from light by using amber-colored vials or by wrapping containers in aluminum foil.
Troubleshooting Guides
This section addresses specific issues that may arise during your experiments with 1-aminouracil derivatives.
Synthesis & Purification
| Problem | Possible Causes | Troubleshooting Solutions |
| Low reaction yield | - Incomplete reaction. - Side reactions occurring. - Degradation of starting material or product under reaction conditions. - Inefficient purification. | - Monitor the reaction progress using TLC or LC-MS to determine the optimal reaction time. - Optimize reaction temperature; some reactions may benefit from lower temperatures to minimize side products. - Ensure starting materials are pure and dry. - Use a different purification method (e.g., column chromatography with a different stationary or mobile phase, recrystallization from a different solvent system). |
| Difficulty in purification | - Product has similar polarity to byproducts or unreacted starting materials. - Product is unstable on silica gel. - Product is poorly soluble in common chromatography solvents. | - Try a different chromatographic technique, such as reverse-phase chromatography or ion-exchange chromatography. - Consider using a different stationary phase, like alumina. - If the product is a salt, it may be possible to convert it to a free base or vice versa to alter its solubility and chromatographic behavior. - Recrystallization from a suitable solvent system can be an effective purification method. |
| Product appears discolored after synthesis | - Presence of colored impurities. - Oxidation of the product. | - Purify the product using activated carbon treatment during recrystallization. - Ensure all reactions and purifications are carried out under an inert atmosphere to prevent oxidation. |
Handling & Storage
| Problem | Possible Causes | Troubleshooting Solutions |
| Compound degrades in solution over a short period | - Hydrolysis due to inappropriate pH. - Photodegradation from light exposure. - Oxidation from dissolved oxygen. - Microbial contamination. | - Prepare solutions in a buffer at the optimal pH for your specific derivative (typically neutral to slightly acidic). - Always store solutions in amber vials or protect them from light. - Degas solvents before use and store solutions under an inert atmosphere. - Use sterile filtration for aqueous solutions to prevent microbial growth. Prepare fresh solutions when possible. |
| Poor solubility in desired solvent | - The inherent chemical properties of the compound. | - Try a co-solvent system. - Consider converting the compound to a salt form (e.g., hydrochloride or trifluoroacetate) to increase aqueous solubility. - Use of solubilizing agents may be an option depending on the downstream application. |
Experimental Protocols
Protocol 1: General Procedure for Forced Degradation Studies
Forced degradation studies are essential for understanding the intrinsic stability of a 1-aminouracil derivative and for developing stability-indicating analytical methods.
1. Preparation of Stock Solution:
-
Prepare a stock solution of the 1-aminouracil derivative in a suitable solvent (e.g., methanol, acetonitrile, or water) at a concentration of 1 mg/mL.
2. Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours. Neutralize with 0.1 M NaOH before analysis.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at room temperature for 24 hours. Neutralize with 0.1 M HCl before analysis.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature, protected from light, for 24 hours.
-
Thermal Degradation: Place the solid compound in a controlled temperature oven at 70°C for 48 hours. Also, reflux a solution of the compound at 60°C for 24 hours.
-
Photodegradation: Expose a solution of the compound (e.g., 100 µg/mL in a quartz cuvette) to a photostability chamber with a light intensity of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter. A control sample should be wrapped in aluminum foil to protect it from light.
3. Analysis:
-
Analyze the stressed samples at appropriate time points (e.g., 0, 2, 4, 8, 24, 48 hours) using a stability-indicating HPLC method.
-
Compare the chromatograms of the stressed samples with that of an unstressed control to identify and quantify degradation products.
Protocol 2: Stability-Indicating HPLC Method Development
A robust HPLC method is crucial for accurately assessing the stability of 1-aminouracil derivatives.
1. Column and Mobile Phase Selection:
-
Column: A C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm) is a good starting point.
-
Mobile Phase: Begin with a gradient elution using a mixture of an aqueous buffer (e.g., 0.1% formic acid or ammonium acetate) and an organic solvent (e.g., acetonitrile or methanol).
2. Method Optimization:
-
Inject the stressed samples from the forced degradation study.
-
Adjust the gradient profile, flow rate, and column temperature to achieve good separation between the parent compound and all degradation products.
-
The goal is to have a resolution of >1.5 between all peaks.
3. Detection:
-
Use a PDA (Photodiode Array) or UV detector. Monitor at a wavelength where the parent compound and the degradation products have significant absorbance. A full UV scan of the peaks can help in identifying the optimal wavelength and in peak purity analysis.
4. Validation:
-
Validate the developed method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.
Data Presentation
The following tables provide an illustrative example of how to present stability data for a hypothetical 1-aminouracil derivative (Compound X).
Table 1: Summary of Forced Degradation Studies for Compound X
| Stress Condition | Duration | Temperature | % Degradation | Number of Degradants |
| 0.1 M HCl | 24 hours | 60°C | 15.2% | 2 |
| 0.1 M NaOH | 24 hours | Room Temp. | 25.8% | 3 |
| 3% H₂O₂ | 24 hours | Room Temp. | 8.5% | 1 |
| Heat (Solid) | 48 hours | 70°C | 2.1% | 1 |
| Heat (Solution) | 24 hours | 60°C | 5.4% | 1 |
| Photolysis | - | - | 12.3% | 2 |
Table 2: pH Stability of Compound X in Aqueous Solution at 40°C
| pH | % Remaining after 24 hours | % Remaining after 48 hours |
| 3.0 | 92.1% | 85.6% |
| 5.0 | 98.5% | 97.2% |
| 7.0 | 99.1% | 98.5% |
| 9.0 | 90.3% | 81.4% |
Visualizations
Degradation Pathway
The following diagram illustrates a potential degradation pathway for 1-aminouracil derivatives under hydrolytic conditions.
Caption: Potential hydrolytic degradation pathways for 1-aminouracil derivatives.
Experimental Workflow
This workflow outlines the key steps in assessing the stability of a new 1-aminouracil derivative.
Caption: Workflow for stability assessment of 1-aminouracil derivatives.
Troubleshooting Logic
This diagram provides a logical approach to troubleshooting common stability issues.
Caption: Logic diagram for troubleshooting degradation of 1-aminouracil derivatives.
References
Technical Support Center: 1-Amino-2,4(1H,3H)-pyrimidinedione Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-Amino-2,4(1H,3H)-pyrimidinedione, also known as 1-aminouracil.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for the synthesis of this compound?
A common and effective method for the synthesis of this compound is the direct amination of uracil. This is typically achieved using an aminating agent such as hydroxylamine-O-sulfonic acid (HOSA) in an aqueous basic solution. The reaction involves the nucleophilic attack of the uracil anion at the N1 position by the aminating species.
Q2: What are the potential common byproducts in this synthesis?
During the synthesis of 1-aminouracil, several byproducts can be formed depending on the reaction conditions. The most common byproducts include:
-
Unreacted Uracil: Incomplete reaction can lead to the presence of the starting material in the final product.
-
6-Aminouracil: Isomeric byproduct formed by amination at the C6 position of the uracil ring.
-
1,3-Diaminouracil: Over-amination of the uracil ring can lead to the formation of this byproduct.
-
Ring-opened products: Under harsh basic conditions or elevated temperatures, the pyrimidine ring can undergo hydrolysis, leading to various ring-opened byproducts.
-
Isouracil derivatives: Rearrangement products that can sometimes form under certain reaction conditions.
Q3: How can I monitor the progress of the reaction?
The progress of the reaction can be monitored using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). A suitable solvent system for TLC would be a mixture of dichloromethane and methanol (e.g., 9:1 v/v). The disappearance of the uracil spot and the appearance of the 1-aminouracil spot indicate the progression of the reaction. For HPLC, a reverse-phase column (e.g., C18) with a gradient of water and acetonitrile (both with 0.1% formic acid) can be used.
Q4: What are the recommended purification methods for 1-aminouracil?
Purification of 1-aminouracil can be achieved through recrystallization. A common procedure involves dissolving the crude product in a hot dilute aqueous ammonia solution, followed by filtration to remove insoluble impurities. The product is then precipitated by acidifying the filtrate with an acid like acetic acid or formic acid. The precipitated product is collected by filtration, washed with cold water and ethanol, and then dried.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound.
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | 1. Inactive aminating agent (HOSA).2. Inappropriate reaction temperature.3. Incorrect pH of the reaction mixture.4. Insufficient reaction time. | 1. Use fresh or properly stored hydroxylamine-O-sulfonic acid.2. Maintain the reaction temperature as specified in the protocol (typically around 50-60 °C). Avoid excessively high temperatures.3. Ensure the reaction mixture is sufficiently basic (pH > 10) to deprotonate uracil. Use a reliable pH meter or indicator strips.4. Monitor the reaction by TLC or HPLC and allow it to proceed until the starting material is consumed. |
| Presence of a Significant Amount of Unreacted Uracil | 1. Insufficient amount of aminating agent.2. Poor mixing of the reactants.3. Short reaction time. | 1. Use a slight excess of the aminating agent (e.g., 1.1 to 1.5 equivalents).2. Ensure efficient stirring throughout the reaction to maintain a homogeneous mixture.3. Increase the reaction time and monitor for the disappearance of uracil. |
| Contamination with 6-Aminouracil Isomer | 1. Reaction conditions favoring C6 amination. | 1. Carefully control the reaction temperature and pH. Lower temperatures may favor N1 amination. |
| Formation of 1,3-Diaminouracil | 1. Excess of the aminating agent. | 1. Use a controlled amount of the aminating agent. Avoid large excesses. |
| Product is difficult to purify/oily | 1. Presence of ring-opened byproducts or other highly soluble impurities. | 1. Ensure the work-up procedure is performed at low temperatures to minimize degradation.2. Attempt purification by column chromatography using silica gel with a suitable eluent system (e.g., dichloromethane/methanol gradient). |
| Unexpected peaks in NMR or MS analysis | 1. Presence of byproducts or residual solvents. | 1. Compare the obtained spectra with the known spectra of 1-aminouracil, uracil, and potential byproducts.2. Use 2D NMR techniques (e.g., COSY, HSQC) to aid in structure elucidation of impurities.[1]3. Ensure the product is thoroughly dried to remove residual solvents. |
Experimental Protocols
Synthesis of this compound
This protocol is a generalized procedure based on common amination reactions of pyrimidinediones.
-
Dissolution of Uracil: In a round-bottom flask equipped with a magnetic stirrer and a condenser, dissolve uracil (1 equivalent) in an aqueous solution of sodium hydroxide (2-3 equivalents, e.g., 2M NaOH).
-
Addition of Aminating Agent: While stirring, add a solution of hydroxylamine-O-sulfonic acid (HOSA) (1.1-1.5 equivalents) in water dropwise to the uracil solution at room temperature.
-
Reaction: Heat the reaction mixture to 50-60 °C and stir for 4-6 hours. Monitor the reaction progress by TLC or HPLC.
-
Work-up: After the reaction is complete, cool the mixture in an ice bath. Carefully acidify the solution to pH 5-6 with an appropriate acid (e.g., glacial acetic acid or formic acid).
-
Isolation: A white precipitate of 1-aminouracil should form. Collect the precipitate by vacuum filtration.
-
Purification: Wash the collected solid with cold water and then with a small amount of cold ethanol. The product can be further purified by recrystallization from hot water or by dissolving in dilute ammonia and reprecipitating with acetic acid.
-
Drying: Dry the purified product under vacuum.
Data Presentation
Table 1: Spectroscopic Data for 1-Aminouracil and Related Compounds
| Compound | 1H NMR (DMSO-d6, δ ppm) | Mass Spectrometry (m/z) |
| This compound | 7.4-7.6 (d, 1H, H6), 5.5-5.7 (d, 1H, H5), 10.5-11.0 (br s, 1H, N3-H), 5.0-5.5 (br s, 2H, NH2) | Expected [M+H]+: 128.05 |
| Uracil | 11.1 (br s, 1H, N1-H), 10.8 (br s, 1H, N3-H), 7.5 (d, 1H, H6), 5.5 (d, 1H, H5)[2][3][4] | [M]+: 112.03 |
| 6-Aminouracil | 10.5 (br s, 1H, N1-H), 9.8 (br s, 1H, N3-H), 6.2 (br s, 2H, NH2), 4.8 (s, 1H, H5) | [M]+: 127.04[5][6] |
Note: The exact chemical shifts may vary slightly depending on the solvent and concentration.
Visualizations
References
- 1. Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Human Metabolome Database: 1H NMR Spectrum (1D, 400 MHz, DMSO-d6, experimental) (HMDB0000300) [hmdb.ca]
- 4. Uracil(66-22-8) 1H NMR spectrum [chemicalbook.com]
- 5. 6-Aminouracil (873-83-6) MS spectrum [chemicalbook.com]
- 6. 6-Aminouracil | C4H5N3O2 | CID 70120 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Crude 1-Aminouracil
This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols for the purification of crude 1-aminouracil. It is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the purification process.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific issues that may arise during the purification of 1-aminouracil.
Q1: My crude 1-aminouracil sample won't fully dissolve in the hot recrystallization solvent. What should I do?
A1: This issue can arise from two main causes: insufficient solvent or the presence of insoluble impurities.
-
Troubleshooting Steps:
-
Add More Solvent: Ensure the solvent is at or near its boiling point and add it in small portions to your crude solid. Stir or swirl the flask after each addition to promote dissolution.[1] If the solid dissolves with more solvent, it indicates you initially used too little. However, using a large excess of solvent will significantly reduce your final yield.[2]
-
Check for Insoluble Impurities: If a portion of the solid material does not dissolve even after adding a significant amount of hot solvent, you likely have insoluble impurities.[3] In this case, you should perform a hot gravity filtration to remove the undissolved material before allowing the solution to cool.
-
Q2: After dissolving my 1-aminouracil and cooling the solution, no crystals have formed. What went wrong?
A2: Crystal formation (nucleation) can sometimes be slow to initiate.[2] Several techniques can be used to induce crystallization:
-
Troubleshooting Steps:
-
Scratch the Flask: Use a glass rod to gently scratch the inside surface of the flask at the air-solvent interface. The microscopic scratches on the glass can provide a surface for crystals to begin forming.
-
Seed Crystals: If you have a small amount of pure 1-aminouracil, add a tiny crystal to the solution. This "seed" will act as a template for further crystal growth.
-
Cool in an Ice Bath: If crystals do not form at room temperature, place the flask in an ice-water bath to further decrease the solubility of your compound.[3] Avoid cooling the solution too rapidly, as this can cause the compound to precipitate as an impure powder instead of forming pure crystals.[3]
-
Reduce Solvent Volume: You may have used too much solvent. Gently heat the solution to boil off some of the solvent to re-saturate the solution, then allow it to cool again.[1]
-
Q3: The separation of 1-aminouracil from its impurities via column chromatography is poor. How can I improve it?
A3: Poor separation on a column is typically due to an improper choice of solvent system (mobile phase) or issues with the stationary phase.
-
Troubleshooting Steps:
-
Optimize the Solvent System: The ideal solvent system should result in a retention factor (Rf) of approximately 0.2-0.3 for 1-aminouracil on a Thin Layer Chromatography (TLC) plate.[4] If separation is poor, try adjusting the polarity. For a polar compound like 1-aminouracil, you might be using a mobile phase that is too polar. Try decreasing the proportion of the polar solvent (e.g., methanol or ethyl acetate) in your non-polar solvent (e.g., hexanes or dichloromethane).
-
Use a Gradient Elution: Instead of using a single solvent mixture, start with a less polar mobile phase and gradually increase its polarity over the course of the separation.[5] This can help separate compounds with close Rf values.
-
Consider an Alternative Stationary Phase: 1-Aminouracil is a basic compound. Standard silica gel is acidic and can cause strong, irreversible binding or streaking of basic compounds.[5] Consider using an amine-bonded silica column or deactivating the silica gel by flushing it with a solvent system containing a small amount of triethylamine (1-3%) before loading your sample.[5][6]
-
Q4: My final purified product has a low yield. What are the common causes?
A4: Low yield in recrystallization can result from several factors:
-
Troubleshooting Steps:
-
Excess Solvent: Using too much solvent to dissolve the crude product is a primary cause of low recovery, as some product will remain in the solution even after cooling.[2]
-
Premature Crystallization: If the solution cools too quickly during a hot filtration step, the product can crystallize in the filter paper. Ensure your funnel and receiving flask are pre-heated.
-
Excessive Washing: Washing the collected crystals with too much cold solvent, or with solvent that is not sufficiently cold, can dissolve some of your product.[2] Always use a minimum amount of ice-cold solvent for washing.[2]
-
Incomplete Crystallization: Ensure you have allowed sufficient time for the solution to cool and for crystallization to complete before filtering.
-
Quantitative Data Summary
While specific quantitative data for the purification of 1-aminouracil is not extensively published, the following table summarizes the typical performance of standard purification techniques for polar heterocyclic compounds of similar nature.
| Purification Technique | Key Parameters | Typical Purity Achieved | Expected Yield Range |
| Single-Solvent Recrystallization | Solvent choice, Cooling rate, Washing volume | >98% | 60-90% |
| Column Chromatography (Silica Gel) | Solvent system (Mobile Phase), Column dimensions | >99% | 50-85% |
| Column Chromatography (Amine-Bonded) | Solvent system (Mobile Phase), Sample load | >99% | 60-90% |
| Preparative HPLC | Column type, Mobile phase gradient | >99.5% | 40-80% |
Note: Yields are highly dependent on the purity of the crude material and the optimization of the chosen procedure.
Detailed Experimental Protocols
Protocol 1: Single-Solvent Recrystallization
This protocol outlines the standard procedure for purifying 1-aminouracil using a single solvent. Water or ethanol are often suitable solvents for polar compounds like aminouracils.
-
Solvent Selection: In a test tube, add a small amount of crude 1-aminouracil. Add a potential solvent dropwise. A good solvent will dissolve the compound poorly at room temperature but well when heated.[1]
-
Dissolution: Place the crude 1-aminouracil in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to boiling, preferably on a hot plate, with stirring. Continue to add small portions of hot solvent until the compound just dissolves completely.[2]
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration. Place a short-stemmed funnel with fluted filter paper into a pre-heated receiving flask. Pour the hot solution through the filter paper to remove the impurities.
-
Cooling and Crystallization: Cover the flask and allow the solution to cool slowly and undisturbed to room temperature.[3] Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.[3]
-
Crystal Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.[1]
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.[2]
-
Drying: Allow the crystals to dry completely on the filter paper with the vacuum running. The pure 1-aminouracil can then be transferred to a watch glass to air dry.
Protocol 2: Flash Column Chromatography
This protocol is for purifying 1-aminouracil when recrystallization is ineffective, particularly for separating it from impurities with similar solubility.
-
Solvent System Selection: Use Thin Layer Chromatography (TLC) to determine an appropriate mobile phase. Test various solvent mixtures (e.g., dichloromethane/methanol or ethyl acetate/hexanes). The ideal system gives a clear separation of spots and an Rf value of ~0.2-0.3 for 1-aminouracil.[4]
-
Column Packing: Plug the bottom of a glass column with a small piece of cotton or glass wool and add a thin layer of sand.[7] Prepare a slurry of silica gel in your chosen non-polar solvent. Pour the slurry into the column and allow it to pack under gravity or light pressure, gently tapping the column to remove air bubbles.[7] Add another layer of sand on top of the silica.
-
Sample Loading: Dissolve the crude 1-aminouracil in a minimal amount of the mobile phase or a slightly more polar solvent. Alternatively, for compounds that are not very soluble, create a slurry of the crude product with a small amount of silica gel, evaporate the solvent, and load the resulting dry powder onto the top of the column (dry loading).[5]
-
Elution: Carefully add the mobile phase to the top of the column and begin collecting fractions. Maintain a constant head of solvent above the silica to prevent the column from running dry.
-
Fraction Analysis: Analyze the collected fractions by TLC to determine which ones contain the pure 1-aminouracil.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified 1-aminouracil.
Experimental Workflow Diagram
The following diagram illustrates a logical workflow for the purification of crude 1-aminouracil.
Caption: Logical workflow for selecting a purification technique for 1-aminouracil.
References
- 1. Home Page [chem.ualberta.ca]
- 2. people.chem.umass.edu [people.chem.umass.edu]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Tips and Tricks for the Lab: Column Choices - ChemistryViews [chemistryviews.org]
- 5. Purification [chem.rochester.edu]
- 6. teledyneisco.com [teledyneisco.com]
- 7. chemistry.miamioh.edu [chemistry.miamioh.edu]
Technical Support Center: Derivatization of 1-Aminouracil for GC-MS Analysis
This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions (FAQs) for the derivatization of 1-aminouracil for Gas Chromatography-Mass Spectrometry (GC-MS) analysis.
Frequently Asked Questions (FAQs)
Q1: Why is derivatization of 1-aminouracil necessary for GC-MS analysis?
A1: 1-aminouracil is a polar compound with low volatility due to the presence of active hydrogen atoms in its amino and amide groups. Direct injection into a GC-MS system would result in poor chromatographic peak shape, low sensitivity, and potential thermal degradation. Derivatization replaces these active hydrogens with nonpolar groups, typically trimethylsilyl (TMS) groups, which increases the molecule's volatility and thermal stability, making it suitable for GC-MS analysis.[1][2]
Q2: What are the most common derivatization reagents for 1-aminouracil and similar compounds?
A2: Silylation is the most common derivatization technique for compounds like 1-aminouracil.[2][3] The most frequently used reagents are:
-
BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide): A versatile and highly reactive silylating reagent.[4][5]
-
MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide): Known for producing highly volatile by-products, which can reduce chromatographic interference.[2][6]
-
BSTFA + TMCS (Trimethylchlorosilane): The addition of TMCS (typically 1-10%) acts as a catalyst, increasing the reactivity of BSTFA, especially for sterically hindered groups.[5]
-
MTBSTFA (N-Methyl-N-(t-butyldimethylsilyl)trifluoroacetamide): Forms t-butyldimethylsilyl (t-BDMS) derivatives, which are significantly more stable against hydrolysis than TMS derivatives.[3]
Q3: How do I choose the right silylation reagent?
A3: The choice depends on the specific requirements of your analysis. BSTFA is a good starting point for general-purpose derivatization. If you encounter issues with incomplete derivatization, adding TMCS as a catalyst can be beneficial. For analyses where derivative stability is a concern (e.g., when samples cannot be analyzed immediately), MTBSTFA is a better choice due to the higher stability of the resulting t-BDMS derivatives.[3]
Q4: What are the critical parameters for a successful derivatization reaction?
A4: The key parameters to control are:
-
Anhydrous Conditions: Silylation reagents are highly sensitive to moisture. The presence of water will consume the reagent and lead to incomplete derivatization.[1][5] Ensure your sample, solvents, and glassware are thoroughly dried.
-
Reagent Excess: A sufficient molar excess of the silylating reagent is necessary to drive the reaction to completion. A general guideline is a 2:1 molar ratio of the derivatizing agent to the active hydrogens on the analyte.[5]
-
Reaction Temperature and Time: These parameters need to be optimized. While some reactions proceed at room temperature, heating (typically 60-100°C) is often required to ensure complete derivatization, especially for less reactive sites. Reaction times can range from minutes to several hours.[5]
-
Solvent Choice: Aprotic solvents like pyridine, acetonitrile, or dimethylformamide (DMF) are commonly used. Pyridine can also act as a catalyst and a scavenger for HCl produced when using chlorosilane reagents.[4]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No or Low Product Peak / Incomplete Derivatization | 1. Presence of moisture in the sample, solvents, or glassware.2. Insufficient amount of derivatization reagent.3. Reaction time is too short or temperature is too low.4. Reagent has degraded due to improper storage. | 1. Dry the sample completely (e.g., by lyophilization or under a stream of nitrogen). Use anhydrous solvents and oven-dried glassware.2. Increase the amount of derivatization reagent. A 2:1 molar ratio to active hydrogens is a good starting point.[5]3. Increase the reaction time and/or temperature. Monitor the reaction progress by analyzing aliquots at different time points.4. Use a fresh vial of the derivatization reagent. Store reagents under an inert atmosphere and away from moisture. |
| Peak Tailing | 1. Incomplete derivatization, leaving polar sites on the analyte.2. Active sites in the GC inlet liner or on the column. | 1. Optimize derivatization conditions (see above). Consider using a catalyst like TMCS.2. Use a deactivated inlet liner. As a temporary solution, injecting the silylating reagent alone can help to passivate active sites in the system.[4] Regularly trim the front end of the GC column. |
| Multiple Peaks for 1-Aminouracil | 1. Formation of different silylated derivatives (e.g., mono-, di-, tri-silylated).2. Presence of tautomers of 1-aminouracil leading to different derivatives. | 1. Ensure the reaction goes to completion by optimizing time and temperature to favor the formation of the fully silylated product.2. This is a known phenomenon for some compounds. While optimization can favor one form, it's important to be aware of the possibility and to be consistent in the derivatization protocol for reproducible results. |
| Extraneous Peaks in the Chromatogram | 1. By-products from the derivatization reagent.2. Contaminants in the sample or solvents.3. Septa bleed from the GC inlet. | 1. Choose a reagent with more volatile by-products (e.g., MSTFA).[6] Prepare a reagent blank (all components except the sample) to identify these peaks.2. Use high-purity solvents and reagents. Run a solvent blank.3. Use high-quality, low-bleed septa and change them regularly. |
| Poor Reproducibility (Variable Peak Areas) | 1. Inconsistent derivatization conditions.2. Degradation of derivatives before analysis.3. Matrix effects from complex samples.[7] | 1. Ensure precise and consistent addition of reagents and control of reaction time and temperature. Automated derivatization can improve reproducibility.2. Analyze samples as soon as possible after derivatization. If storage is necessary, keep them in a freezer.[4] Consider using MTBSTFA for more stable derivatives.[3]3. Use an internal standard that is structurally similar to 1-aminouracil and derivatized in the same way. Perform a matrix-matched calibration. |
Quantitative Data Summary
The following table summarizes typical performance data for silylation-based derivatization methods for polar metabolites, which can be considered representative for the analysis of 1-aminouracil.
| Parameter | Silylation Method (BSTFA/MSTFA) | Alkylation Method (MCF) | Reference |
| Instrument Repeatability (RSD) | < 10% | < 10% | [1] |
| Derivative Stability over 72h (RSD) | Generally higher RSD, indicating lower stability | Generally lower RSD, indicating higher stability | [1] |
| Reaction Conditions | Requires anhydrous conditions and often heating | Can be performed in aqueous media at room temperature | [1] |
| By-products | Injected with the sample | Separated from derivatives before injection | [1] |
Experimental Protocols
Protocol 1: Silylation of 1-Aminouracil using BSTFA + 1% TMCS
This protocol is a general guideline and should be optimized for your specific application.
-
Sample Preparation:
-
Derivatization:
-
Add 100 µL of a suitable aprotic solvent (e.g., anhydrous pyridine or acetonitrile) to the vial.
-
Add 100 µL of BSTFA + 1% TMCS to the vial.
-
Immediately cap the vial tightly.
-
Vortex the mixture for 30 seconds to ensure the sample is fully dissolved.
-
Heat the vial in a heating block or oven at 70°C for 60 minutes.
-
-
Analysis:
-
Allow the vial to cool to room temperature.
-
Inject 1 µL of the derivatized sample into the GC-MS system.
-
It is recommended to analyze the sample within 24 hours, as TMS derivatives can be susceptible to hydrolysis.[4]
-
Visualizations
Experimental Workflow
Caption: Step-by-step workflow for the silylation of 1-aminouracil.
Troubleshooting Logic
Caption: Decision tree for troubleshooting incomplete derivatization.
References
- 1. Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. obrnutafaza.hr [obrnutafaza.hr]
- 3. Silylation Reagents - Regis Technologies [registech.com]
- 4. web.gps.caltech.edu [web.gps.caltech.edu]
- 5. 衍生化试剂气相色谱(GC)应用 [sigmaaldrich.com]
- 6. thescipub.com [thescipub.com]
- 7. mdpi.com [mdpi.com]
Technical Support Center: Overcoming Poor Solubility of 1-Amino-2,4(1H,3H)-pyrimidinedione
Welcome to the technical support center for 1-Amino-2,4(1H,3H)-pyrimidinedione (also known as 5-Aminouracil). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the solubility challenges associated with this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
This compound, often referred to by its synonym 5-Aminouracil, is a pyrimidine derivative. Like many nitrogen-containing heterocyclic compounds, it can exhibit poor solubility in common aqueous and organic solvents, which can pose significant challenges for its use in various experimental and pharmaceutical applications. Overcoming these solubility issues is critical for achieving accurate dosing, consistent experimental results, and developing effective formulations.
Q2: What are the known physicochemical properties of this compound that influence its solubility?
Understanding the physicochemical properties of this compound is key to developing effective solubilization strategies. Here are some of its key properties:
| Property | Value | Implication for Solubility |
| Molecular Formula | C₄H₅N₃O₂ | The presence of multiple nitrogen and oxygen atoms allows for hydrogen bonding, which is favorable for solubility in polar protic solvents. |
| Molecular Weight | 127.10 g/mol [1] | A relatively low molecular weight is generally favorable for solubility. |
| Water Solubility | 0.5 g/L (at 20°C)[2] | This indicates that the compound is slightly soluble in water. |
| Predicted logP | -1.5 to -1.7[1][3] | A negative logP value suggests that the compound is hydrophilic and prefers aqueous environments over lipid-like environments. |
| Predicted pKa | 8.57 - 9.19[3] | This indicates that the compound is a weak acid, and its solubility can be significantly influenced by the pH of the solution. |
Q3: What are the general strategies for improving the solubility of poorly soluble compounds like this compound?
Several techniques can be employed to enhance the solubility of this compound. The choice of method will depend on the specific experimental requirements, including the desired solvent system, concentration, and downstream applications. The primary strategies include:
-
pH Adjustment: Modifying the pH of the solvent to ionize the compound.
-
Cosolvency: Using a mixture of solvents to alter the polarity of the solvent system.
-
Cyclodextrin Complexation: Encapsulating the compound within a cyclodextrin molecule.
-
Solid Dispersion: Dispersing the compound in a solid hydrophilic carrier.
-
Use of Surfactants: Employing surfactants to form micelles that can encapsulate the compound.
Troubleshooting Guides
This section provides detailed troubleshooting guides for common issues encountered when trying to dissolve this compound.
Issue 1: The compound is not dissolving in water at the desired concentration.
If you are struggling to dissolve this compound in water, consider the following troubleshooting steps:
Troubleshooting Workflow: Improving Aqueous Solubility
Caption: A decision tree for troubleshooting poor aqueous solubility.
Experimental Protocol 1: pH Adjustment
Given the pKa of this compound is in the range of 8.57-9.19, its solubility in water can be increased by preparing a basic solution.
Materials:
-
This compound
-
Deionized water
-
0.1 M Sodium Hydroxide (NaOH) or other suitable base
-
pH meter
-
Stir plate and stir bar
Procedure:
-
Weigh the desired amount of this compound and add it to a beaker with the desired volume of deionized water.
-
Place the beaker on a stir plate and begin stirring.
-
Slowly add 0.1 M NaOH dropwise to the suspension.
-
Monitor the pH of the solution using a calibrated pH meter.
-
Continue adding the base until the compound dissolves. The pH of the solution should be above the pKa of the compound to ensure it is in its more soluble ionized form.
-
Record the final pH and volume of the solution.
Expected Outcome: The compound should dissolve as the pH increases above its pKa.
Troubleshooting:
-
Precipitation occurs upon standing: The solution may be supersaturated or the pH may have shifted. Re-adjust the pH as needed.
-
High pH is not suitable for the experiment: If a high pH is incompatible with your downstream application, consider other solubilization methods.
Issue 2: The compound has poor solubility in a desired organic solvent.
For applications requiring an organic solvent, the following strategies can be employed.
Troubleshooting Workflow: Improving Organic Solvent Solubility
Caption: A decision tree for troubleshooting poor organic solvent solubility.
Experimental Protocol 2: Cosolvency
Using a mixture of solvents can modulate the polarity of the solvent system to better match that of the solute.
Materials:
-
This compound
-
Primary solvent (e.g., water or a non-polar organic solvent)
-
Cosolvent (e.g., ethanol, propylene glycol, DMSO, or polyethylene glycol)
-
Vials
-
Shaker or vortex mixer
Procedure:
-
Prepare a series of solvent mixtures with varying ratios of the primary solvent and the cosolvent (e.g., 90:10, 80:20, 70:30, etc.).
-
Add a known excess amount of this compound to a vial containing a fixed volume of each solvent mixture.
-
Seal the vials and agitate them at a constant temperature until equilibrium is reached (typically 24-48 hours).
-
Centrifuge the vials to pellet the undissolved solid.
-
Carefully remove an aliquot of the supernatant and analyze the concentration of the dissolved compound using a suitable analytical method (e.g., UV-Vis spectroscopy or HPLC).
-
Determine the solvent ratio that provides the optimal solubility.
Expected Outcome: A specific ratio of primary solvent to cosolvent will likely show a significant increase in solubility.
Troubleshooting:
-
Compound precipitates upon dilution: This can happen if the final solution is diluted with a solvent in which the compound is less soluble. To avoid this, dilute with the optimal cosolvent mixture.
-
Cosolvent is incompatible with the experiment: Ensure the chosen cosolvent does not interfere with downstream applications.
Experimental Protocol 3: Cyclodextrin Complexation
Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic guest molecules within their central cavity, thereby increasing their aqueous solubility.
Materials:
-
This compound
-
Beta-cyclodextrin (β-CD) or a derivative like Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Deionized water
-
Stir plate and stir bar
-
Freeze-dryer (optional)
Procedure (Kneading Method):
-
Prepare a 1:1 molar ratio of this compound and the chosen cyclodextrin.
-
Place the mixture in a mortar.
-
Add a small amount of a water/methanol (50/50, v/v) solution to form a paste.
-
Knead the paste for 30-60 minutes.
-
Dry the resulting solid in an oven at 40-50°C to remove the solvent.
-
The resulting powder is the inclusion complex, which should have improved aqueous solubility.
Expected Outcome: The cyclodextrin inclusion complex will exhibit enhanced solubility in water compared to the free compound.
Troubleshooting:
-
Low complexation efficiency: The choice of cyclodextrin and the preparation method can be optimized. Consider using HP-β-CD for potentially better solubility enhancement.
-
Complex dissociates upon dilution: This is an equilibrium process. The stability of the complex can be influenced by temperature and the presence of other molecules.
Experimental Protocol 4: Solid Dispersion
Dispersing the compound in a hydrophilic solid carrier at a molecular level can improve its dissolution rate and apparent solubility.
Materials:
-
This compound
-
Hydrophilic carrier (e.g., Polyvinylpyrrolidone (PVP), Polyethylene glycol (PEG))
-
Common solvent (e.g., ethanol, methanol)
-
Rotary evaporator or vacuum oven
Procedure (Solvent Evaporation Method):
-
Choose a volatile solvent in which both this compound and the hydrophilic carrier are soluble.
-
Prepare a solution by dissolving the compound and the carrier in the chosen solvent. Common drug-to-carrier ratios to test are 1:1, 1:5, and 1:10 (w/w).
-
Remove the solvent using a rotary evaporator or by drying in a vacuum oven.
-
The resulting solid mass is the solid dispersion.
-
Grind the solid dispersion to a fine powder.
Expected Outcome: The solid dispersion will dissolve more readily in aqueous media compared to the crystalline form of the compound.
Troubleshooting:
-
Phase separation during solvent evaporation: This may indicate immiscibility between the compound and the carrier. Try a different carrier or solvent system.
-
The resulting solid is sticky and difficult to handle: This can occur with some polymers. Adjusting the drug-to-carrier ratio or using a different carrier may help.
Experimental Protocol 5: Use of Surfactants
Surfactants can increase solubility by forming micelles that encapsulate the drug molecules.
Materials:
-
This compound
-
Aqueous buffer
-
Surfactant (e.g., Tween 80, Sodium dodecyl sulfate (SDS))
-
Vortex mixer or sonicator
Procedure:
-
Prepare a stock solution of the surfactant in the desired aqueous buffer at a concentration above its critical micelle concentration (CMC).
-
Add the this compound to the surfactant solution.
-
Agitate the mixture using a vortex mixer or sonicator until the compound is dissolved.
-
It is advisable to test a range of surfactant concentrations to find the optimal level for solubilization without causing potential toxicity in biological assays.
Expected Outcome: The solubility of the compound in the aqueous buffer will be significantly increased in the presence of the surfactant at concentrations above the CMC.
Troubleshooting:
-
Surfactant interferes with the assay: Run appropriate controls with the surfactant alone to assess its potential impact on the experiment.
-
Limited solubility enhancement: The choice of surfactant is important. Consider screening different types of surfactants (non-ionic, anionic, cationic) to find the most effective one.
References
Technical Support Center: 1-Aminouracil Stability and Storage
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of 1-aminouracil during storage.
Troubleshooting Guide: Investigating 1-Aminouracil Degradation
Unexpected degradation of 1-aminouracil can compromise experimental results. This guide provides a systematic approach to troubleshooting potential stability issues.
Observed Problem: 1-Aminouracil purity is lower than expected, or degradation products are observed in analysis (e.g., by HPLC, LC-MS).
Caption: Troubleshooting workflow for identifying the root cause of 1-aminouracil degradation.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for solid 1-aminouracil?
A1: Solid 1-aminouracil should be stored in a cool, dry, and well-ventilated area.[1][2] It is recommended to keep the container tightly sealed to prevent moisture absorption.[1][2] While specific temperature ranges are not extensively documented for 1-aminouracil, general guidance for aminouracil derivatives suggests storage at room temperature or refrigerated (2-8 °C) for long-term stability.[3] Always refer to the supplier's recommendations on the product vial or safety data sheet (SDS).
Q2: How stable is 1-aminouracil in solution?
A2: The stability of 1-aminouracil in solution is dependent on the solvent, pH, and storage conditions. Stock solutions should ideally be prepared fresh. If storage is necessary, it is recommended to store aliquots in tightly sealed vials at -20°C for up to one month. Avoid repeated freeze-thaw cycles. The pH of the solution can significantly impact stability; for instance, related compounds like 5-sulfaminouracil show increased photodegradation in alkaline media.[4]
Q3: What are the main degradation pathways for 1-aminouracil?
A3: While specific degradation pathways for 1-aminouracil are not well-documented in publicly available literature, potential degradation routes for uracil and its derivatives include hydrolysis, oxidation, and photodegradation.
-
Hydrolysis: The uracil ring can be susceptible to hydrolysis under strongly acidic or basic conditions, although some aminouracils show high resistance to this.[3][5]
-
Oxidation: The presence of the amino group and the uracil ring makes the molecule susceptible to oxidation, especially in the presence of strong oxidizing agents or reactive oxygen species.[1][6]
-
Photodegradation: Uracil and its derivatives can undergo photodegradation upon exposure to UV light.[4]
Q4: How can I detect degradation of 1-aminouracil?
A4: Degradation can be detected by various analytical techniques, with High-Performance Liquid Chromatography (HPLC) coupled with a UV detector being the most common for purity assessment. A stability-indicating HPLC method should be developed and validated to separate 1-aminouracil from its potential degradation products. Other techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) can be used to identify the mass of degradation products, aiding in their structural elucidation.
Data on Storage and Stability
Currently, there is limited publicly available quantitative data specifically for the degradation of 1-aminouracil. The following table provides a summary of general recommendations for the storage of aminouracil compounds.
| Condition | Solid State Recommendation | Solution State Recommendation |
| Temperature | Store in a cool, dry place. For long-term storage, refrigeration (2-8°C) is advisable.[3] | Aliquot and store at -20°C for up to one month. |
| Humidity | Store in a tightly sealed container to protect from moisture.[1][2] | Use anhydrous solvents where appropriate and store in tightly sealed vials. |
| Light | Store in a light-resistant container. | Protect solutions from light, especially if they are photosensitive. |
Experimental Protocols
Protocol 1: Forced Degradation Study of 1-Aminouracil
This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and establish the degradation pathways of 1-aminouracil. This is crucial for developing a stability-indicating analytical method.
Objective: To investigate the degradation of 1-aminouracil under various stress conditions.
Materials:
-
1-aminouracil
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC-grade water, acetonitrile, and methanol
-
pH meter
-
Photostability chamber
-
Oven
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of 1-aminouracil in a suitable solvent (e.g., methanol or a mixture of water and organic solvent) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Treat the stock solution with 0.1 M HCl at 60°C for 24 hours.
-
Base Hydrolysis: Treat the stock solution with 0.1 M NaOH at 60°C for 24 hours.
-
Oxidative Degradation: Treat the stock solution with 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid 1-aminouracil and the stock solution to 80°C for 48 hours.
-
Photodegradation: Expose the solid 1-aminouracil and the stock solution to light in a photostability chamber according to ICH Q1B guidelines.
-
-
Sample Analysis: At appropriate time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration for analysis by a stability-indicating HPLC method.
-
Data Analysis: Compare the chromatograms of the stressed samples with that of an unstressed control to identify and quantify the degradation products.
Caption: Experimental workflow for the forced degradation study of 1-aminouracil.
Protocol 2: Development and Validation of a Stability-Indicating HPLC Method
Objective: To develop and validate an HPLC method capable of separating 1-aminouracil from its degradation products and impurities.
Methodology:
-
Method Development:
-
Column Selection: Start with a C18 column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase Selection: Use a gradient elution with a mobile phase consisting of a buffer (e.g., phosphate or acetate buffer) and an organic modifier (e.g., acetonitrile or methanol).
-
Detection: Use a UV detector at the λmax of 1-aminouracil.
-
Optimization: Optimize the gradient, flow rate, and column temperature to achieve good resolution between 1-aminouracil and all degradation peaks obtained from the forced degradation study.
-
-
Method Validation (according to ICH Q2(R1) guidelines):
-
Specificity: Demonstrate that the method can unequivocally assess the analyte in the presence of its degradation products.
-
Linearity: Establish a linear relationship between the analyte concentration and the detector response over a defined range.
-
Range: Define the concentration range over which the method is precise, accurate, and linear.
-
Accuracy: Determine the closeness of the test results to the true value.
-
Precision: Assess the degree of scatter between a series of measurements (repeatability, intermediate precision).
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of analyte that can be detected and quantified with acceptable precision and accuracy.
-
Robustness: Evaluate the method's capacity to remain unaffected by small, deliberate variations in method parameters.
-
References
- 1. aksci.com [aksci.com]
- 2. echemi.com [echemi.com]
- 3. 6-Aminouracil | 873-83-6 | FA11068 | Biosynth [biosynth.com]
- 4. Photodegradation of antibiotic 5-sulfaminouracil in the presence of vitamin B2: a kinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. On the mechanism of the acid-catalyzed hydrolysis of uridine to uracil. Evidence for 6-hydroxy-5,6-dihydrouridine intermediates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Challenges in the scale-up synthesis of 1-Amino-2,4(1H,3H)-pyrimidinedione
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the scale-up synthesis of 1-Amino-2,4(1H,3H)-pyrimidinedione, also known as 1-aminouracil.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes for this compound suitable for scale-up?
A1: The most common and scalable synthetic route involves the condensation of a cyanoacetic acid derivative with urea or a urea equivalent, followed by cyclization. A widely used method starts with cyanoacetic acid and urea, often in the presence of a dehydrating agent like acetic anhydride. Another approach involves the reaction of ethyl cyanoacetate with urea in the presence of a strong base like sodium ethoxide.
Q2: What is the typical yield and purity I can expect from a scaled-up synthesis?
A2: With an optimized process, it is possible to achieve high yields and purity. For instance, a process involving the reaction of cyanoacetic acid and urea with acetic anhydride, followed by a specific workup, has been reported to yield this compound in 97.5% to 98.5% yield with a purity of 99.0% to 99.5%.[1]
Q3: What are the critical process parameters to monitor during the scale-up of this synthesis?
A3: Key parameters to control include:
-
Temperature: The reaction can be exothermic, and maintaining the specified temperature range is crucial to prevent side reactions and ensure product quality.
-
Reagent Addition Rate: Slow and controlled addition of reagents, especially the dehydrating agent or base, is important for managing the reaction exotherm and ensuring homogeneity.
-
Mixing Efficiency: Adequate agitation is necessary to ensure proper mixing of reactants, especially as the reaction mixture can become thick or solid.[2]
-
pH Control: During workup and product isolation, precise pH adjustment is critical for maximizing precipitation of the product and minimizing impurities.[1]
-
Reaction Time: Monitoring the reaction for completion is essential to avoid incomplete conversion or degradation of the product.
Q4: What are the recommended analytical techniques for monitoring reaction progress and final product purity?
A4: High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for monitoring the disappearance of starting materials and the formation of the product. It is also the standard for determining the purity of the final product. Other useful techniques include Thin Layer Chromatography (TLC) for quick qualitative checks, and spectroscopic methods like NMR and IR for structural confirmation of the final product.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Yield | 1. Incomplete reaction. | - Ensure all reagents are added in the correct stoichiometry. - Verify the reaction temperature and time are as per the protocol. - Check the purity of starting materials. |
| 2. Product loss during workup. | - Optimize the pH for precipitation. - Ensure complete precipitation by allowing sufficient time at the optimal temperature. - Use an appropriate solvent for washing the isolated product to minimize solubility losses. | |
| 3. Side reactions. | - Maintain strict temperature control to avoid the formation of by-products. - Ensure efficient mixing to prevent localized overheating or high concentrations of reagents. | |
| Low Purity | 1. Presence of unreacted starting materials. | - Increase reaction time or temperature slightly, if the reaction is known to be slow. - Ensure the stoichiometry of the reagents is correct. |
| 2. Formation of by-products. | - Review and optimize reaction conditions (temperature, concentration, addition rate). - Consider a purification step like recrystallization from a suitable solvent or a solvent mixture (e.g., acetone/water).[1] | |
| 3. Inefficient purification. | - If using a mixed solvent system for purification, ensure the ratio of the solvents is optimized for selective precipitation of the product.[1] - Wash the isolated solid thoroughly with the recommended solvent to remove soluble impurities. | |
| Poor Solubility of Intermediates or Product | 1. High concentration of the reaction mixture. | - Adjust the solvent volume to maintain a manageable slurry. |
| 2. Precipitation of intermediates or product at the wrong stage. | - Carefully control the temperature profile of the reaction. - Ensure the pH is within the desired range to keep the compound of interest in solution until the isolation step. | |
| Exothermic Reaction Difficult to Control | 1. Addition of reagents is too fast. | - Add the reactive reagents (e.g., acetic anhydride, sodium ethoxide) dropwise or in portions. - Use an efficient cooling system for the reactor. |
| 2. Inadequate heat transfer in a large reactor. | - Ensure the reactor's cooling system is functioning optimally. - Consider diluting the reaction mixture to better manage the exotherm. | |
| Product is off-color (e.g., yellow) | 1. Presence of colored impurities. | - Purify the product by recrystallization. - The use of activated carbon during the workup may help to remove colored impurities. |
| 2. Degradation of product or starting materials. | - Ensure the reaction is not overheated. - Protect the reaction from light if any of the components are light-sensitive. |
Data Presentation
Table 1: Reported Yield and Purity in a Scaled-Up Synthesis of this compound
| Parameter | Embodiment 1[1] | Embodiment 2[1] | Embodiment 3[1] |
| Starting Materials | Cyanoacetic acid, Acetic anhydride, Urea | Cyanoacetic acid, Acetic anhydride, Urea | Cyanoacetic acid, Acetic anhydride, Urea |
| Reaction Temperature | 70°C | 100°C | 100°C |
| Reaction Time | 4 hours | 2 hours | 3 hours |
| Purification Method | Precipitation with HCl and Acetone | Precipitation with HCl and Acetone | Precipitation with HCl and Acetone |
| Yield | 98.2% | 98.5% | 97.5% |
| Purity (by HPLC) | 99.0% | 99.2% | 99.5% |
Experimental Protocols
Protocol 1: Synthesis from Cyanoacetic Acid and Urea with Acetic Anhydride (Scaled-Up Procedure)[1]
This protocol is adapted from a patented industrial process.
Materials:
-
Cyanoacetic acid
-
Acetic anhydride
-
Urea
-
Sodium hydroxide (50% aqueous solution)
-
Hydrochloric acid
-
Acetone
Procedure:
-
Reaction: In a suitable reactor, charge 42.5g of cyanoacetic acid, 76.5g of acetic anhydride, and 36.0g of urea. Heat the mixture to 70°C and maintain for 4 hours after all solids have dissolved.
-
Removal of Volatiles: After the reaction, distill off the acetic acid and any unreacted acetic anhydride under vacuum.
-
Cyclization: Cool the residue to room temperature and add 280g of a 50% sodium hydroxide solution. Heat the mixture to 50°C and stir for 2 hours.
-
Precipitation: Cool the reaction mixture and acidify to a pH of 7 with hydrochloric acid to precipitate the crude product.
-
Purification: Cool the slurry to 20°C and add 500g of acetone. Stir the mixture for 30 minutes.
-
Isolation: Isolate the solid product by centrifugation or filtration.
-
Drying: Dry the solid to obtain this compound.
Visualizations
Caption: A generalized workflow for the scale-up synthesis of this compound.
Caption: A decision-making diagram for troubleshooting low yield issues during synthesis.
References
Validation & Comparative
A Comparative Analysis of 1-Aminouracil and Other Pyrimidine Derivatives in Therapeutic Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of 1-aminouracil with other notable pyrimidine derivatives, focusing on their performance in anticancer and antiviral research. The information is supported by experimental data from various studies, with detailed methodologies for key experiments provided.
Introduction to Pyrimidine Derivatives
Pyrimidine and its derivatives are a cornerstone in medicinal chemistry, forming the structural basis for a wide array of biologically active compounds. Their significance is underscored by their presence in the nucleobases of DNA and RNA (cytosine, thymine, and uracil), which makes them fundamental to cellular processes. This has led to the development of numerous synthetic pyrimidine analogs as therapeutic agents, particularly in oncology and virology, where they often act as antimetabolites to disrupt nucleic acid synthesis and, consequently, cell or viral replication.
1-Aminouracil, a derivative of the pyrimidine base uracil, has garnered interest for its potential as a scaffold in drug design. This guide aims to contextualize the therapeutic potential of 1-aminouracil by comparing its reported biological activities with those of established pyrimidine-based drugs, such as the anticancer agent 5-fluorouracil and the antiviral drug zidovudine.
Performance Comparison: Anticancer and Antiviral Activities
The following tables summarize the cytotoxic and antiviral activities of various pyrimidine derivatives, including aminouracil analogs, 5-fluorouracil, and zidovudine. It is crucial to note that the data presented is collated from different studies, and therefore, experimental conditions may vary. Direct head-to-head comparisons within a single study are limited in the current literature.
Anticancer Activity: Cytotoxicity Data (IC50)
The half-maximal inhibitory concentration (IC50) values in the table below indicate the concentration of a compound required to inhibit the growth of cancer cells by 50%. A lower IC50 value generally signifies higher potency.
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| 5-Fluorouracil | A431 (Skin) | 47.02 ± 0.65 | [1] |
| 5-Fluorouracil | HT29 (Colon) | 85.37 ± 1.81 | [1] |
| 5-Fluorouracil | HeLa (Cervical) | 43.34 ± 2.77 | [1] |
| 5-Fluorouracil | SQUU-A (Tongue) | >1000 (at 48h) | [2] |
| 5-Fluorouracil | SQUU-B (Tongue) | >1000 (at 48h) | [2] |
| 5-Fluorouracil | SAS (Tongue) | 262.2 (at 48h) | [2] |
| 5-Fluorouracil | NA (Tongue) | 57.6 (at 48h) | [2] |
| 1,3-Dimethyl-5-cinnamoyl-6-aminouracil | L1210 (Leukemia) | Not specified | [3] |
| Imidazo[1,2-a]pyrimidine derivative 3d | MCF-7 (Breast) | 43.4 | [4] |
| Imidazo[1,2-a]pyrimidine derivative 4d | MCF-7 (Breast) | 39.0 | [4] |
| Imidazo[1,2-a]pyrimidine derivative 3d | MDA-MB-231 (Breast) | 35.9 | [4] |
| Imidazo[1,2-a]pyrimidine derivative 4d | MDA-MB-231 (Breast) | 35.1 | [4] |
Disclaimer: The IC50 values for 5-Fluorouracil and aminouracil derivatives are from different studies and should be interpreted with caution as experimental conditions were not identical.
Antiviral Activity: Efficacy Data (EC50/IC50)
The half-maximal effective concentration (EC50) or IC50 values in this table represent the concentration of a compound required to inhibit viral replication by 50%.
| Compound/Derivative | Virus | Cell Line | EC50/IC50 (µM) | Reference |
| Zidovudine (AZT) | HIV-1 | Various | 0.01 - 4.87 | [5] |
| Aminopyrimidine Derivative 1 | Zika Virus (ZIKV) | Vero | >12.5 (~40% inhibition) | [3] |
| Aminopyrimidine Derivative 2 (arylfuran) | Zika Virus (ZIKV) | Vero | IC50 = 17 | [3] |
| Umifenovir (indole derivative) | HCoV-229E | Vero E6 | 10.0 ± 0.5 | [6] |
| Umifenovir (indole derivative) | HCoV-OC43 | Vero E6 | 9.0 ± 0.4 | [6] |
| Umifenovir (indole derivative) | SARS-CoV-2 | Vero CCL81 | 15.37 ± 3.6 to 28.0 ± 1.0 | [6] |
Disclaimer: The EC50/IC50 values for Zidovudine and aminopyrimidine derivatives are from different studies and should be interpreted with caution as experimental conditions were not identical.
Experimental Protocols
Detailed methodologies for key experiments cited in the comparison are provided below. These protocols are generalized from various sources to provide a representative understanding of the experimental setup.
Cytotoxicity Assay (MTT Assay)
Objective: To determine the concentration of a compound that inhibits cell growth by 50% (IC50).
Methodology:
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The test compound (e.g., 1-aminouracil derivative, 5-fluorouracil) is dissolved in a suitable solvent (e.g., DMSO) and then diluted to various concentrations in the cell culture medium. The cells are then treated with these concentrations and incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.
-
Formazan Solubilization: The plate is incubated for another 2-4 hours, during which viable cells metabolize the MTT into purple formazan crystals. A solubilization solution (e.g., DMSO or a solution of sodium dodecyl sulfate in HCl) is then added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
IC50 Calculation: The absorbance values are used to calculate the percentage of cell viability at each compound concentration relative to untreated control cells. The IC50 value is then determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.
Antiviral Assay (Plaque Reduction Assay)
Objective: To determine the concentration of a compound that reduces the number of viral plaques by 50% (EC50).
Methodology:
-
Cell Monolayer Preparation: A confluent monolayer of host cells (e.g., Vero cells for many viruses) is prepared in 6-well or 12-well plates.
-
Virus and Compound Incubation: The virus is pre-incubated with various concentrations of the test compound for 1-2 hours at 37°C.
-
Infection: The cell monolayers are then infected with the virus-compound mixture.
-
Overlay: After an adsorption period (e.g., 1 hour), the inoculum is removed, and the cells are overlaid with a semi-solid medium (e.g., containing agarose or methylcellulose) to restrict the spread of the virus to adjacent cells. This results in the formation of localized areas of cell death, known as plaques.
-
Incubation: The plates are incubated for a period sufficient for plaque formation (e.g., 3-7 days), depending on the virus.
-
Plaque Visualization and Counting: The cells are then fixed (e.g., with formaldehyde) and stained (e.g., with crystal violet) to visualize the plaques. The number of plaques in each well is counted.
-
EC50 Calculation: The percentage of plaque reduction at each compound concentration is calculated relative to a virus-only control. The EC50 value is determined from a dose-response curve.
Enzyme Inhibition Assay
Objective: To determine the concentration of a compound that inhibits the activity of a specific enzyme by 50% (IC50) or to determine the inhibition constant (Ki).
Methodology:
-
Reaction Mixture Preparation: A reaction mixture is prepared containing the purified enzyme, its substrate, and a suitable buffer.
-
Inhibitor Addition: The test compound (inhibitor) is added to the reaction mixture at various concentrations.
-
Reaction Initiation and Monitoring: The enzymatic reaction is initiated by the addition of the substrate or enzyme. The progress of the reaction is monitored over time by measuring the change in absorbance or fluorescence of a product or a coupled indicator.
-
Data Analysis: The initial reaction rates (velocities) are calculated for each inhibitor concentration.
-
IC50/Ki Determination: The percentage of inhibition is calculated for each concentration relative to a control reaction without the inhibitor. The IC50 value is determined from a dose-response curve. To determine the inhibition constant (Ki) and the mechanism of inhibition (e.g., competitive, non-competitive), experiments are typically performed at various substrate concentrations, and the data are analyzed using methods such as Lineweaver-Burk plots.
Visualizations: Pathways and Workflows
The following diagrams, created using the DOT language, illustrate key concepts relevant to the comparison of pyrimidine derivatives.
Caption: Workflow of an MTT cytotoxicity assay.
Caption: Inhibition of Thymidylate Synthase.
Caption: SAR of Aminouracil Derivatives.
Conclusion
This guide provides a comparative overview of 1-aminouracil and other pyrimidine derivatives based on available scientific literature. While direct, comprehensive comparative studies are limited, the collated data suggests that aminouracil derivatives hold promise as scaffolds for the development of novel therapeutic agents. The provided experimental protocols and diagrams offer a foundational understanding for researchers entering this area of study. Further research involving head-to-head comparisons of 1-aminouracil derivatives with established drugs like 5-fluorouracil and zidovudine under standardized conditions is necessary to fully elucidate their relative therapeutic potential.
References
- 1. Targeted delivery of 5-fluorouracil-1-acetic acid (5-FA) to cancer cells overexpressing epithelial growth factor receptor (EGFR) using virus-like nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. In-vitro resistance to zidovudine and alpha-interferon in HIV-1 isolates from patients: correlations with treatment duration and response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Antiviral Activity of Umifenovir In Vitro against a Broad Spectrum of Coronaviruses, Including the Novel SARS-CoV-2 Virus - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Guide to Analytical Methods for 1-Amino-2,4(1H,3H)-pyrimidinedione
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of validated analytical methods applicable to the quantification of 1-Amino-2,4(1H,3H)-pyrimidinedione (also known as 1-aminouracil) and structurally related pyrimidine derivatives. The information presented is intended to assist researchers and drug development professionals in selecting the most appropriate analytical technique for their specific needs, based on performance characteristics and experimental requirements.
Comparison of Analytical Methods
The following tables summarize the performance of various analytical techniques used for the analysis of uracil and its derivatives. While specific data for this compound is limited in publicly available literature, the data presented for analogous compounds such as 5-Fluorouracil (5-FU) and Uracil provide a strong basis for method selection and development.
Table 1: High-Performance Liquid Chromatography (HPLC) with UV Detection
| Parameter | 5-Fluorouracil (in polymeric nanoparticles)[1] | 5-Fluorouracil (in skin samples)[2] | 5-Fluorouracil (in human and rabbit plasma) |
| Linearity Range | 0.1 - 10 µg/mL (r = 0.9997) | Not explicitly stated, but validated | 2 - 100 ng/mL (r² ≤ 0.998) |
| Accuracy (% Recovery) | 99.95% | >80% | Not explicitly stated |
| Precision (% RSD) | Intra-day: < 3.51% Inter-day: < 3.51% | Not explicitly stated | Not explicitly stated |
| Limit of Detection (LOD) | 10.86 ng/mL | 0.07 µg/mL | 3.358 ng/mL (human plasma) 3.450 ng/mL (rabbit plasma) |
| Limit of Quantification (LOQ) | 32.78 ng/mL | 0.1 µg/mL | 10.176 ng/mL (human plasma) 10.454 ng/mL (rabbit plasma) |
Table 2: Alternative Analytical Methods
| Method | Analyte(s) | Linearity Range | LOD | LOQ | Reference |
| UPLC-MS/MS | Uracil and 5,6-Dihydrouracil | 0.625–160.0 ng/mL (r² > 0.9999) | Not explicitly stated | 0.625 ng/mL | [3] |
| GC-MS | Uracil, Thymine, Cytosine | 0.5-50.0 µmol/L | 0.1-0.17 µmol/L | Not explicitly stated | [4] |
| Capillary Electrophoresis | 5-aminolevulinic acid and degradation products | Not explicitly stated | Stated as determined | Stated as determined | [5] |
Experimental Protocols
Below are detailed methodologies for two distinct and commonly employed analytical techniques for the quantification of pyrimidine derivatives. These can be adapted for the analysis of this compound.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV) for 5-Fluorouracil
This protocol is based on the validated method for the determination of 5-Fluorouracil in polymeric nanoparticles.[1]
1. Chromatographic Conditions:
-
Instrument: High-Performance Liquid Chromatography system with a Photodiode Array (PDA) detector.
-
Column: RP C18 column.
-
Mobile Phase: A mixture of acetonitrile and water (10:90, v/v).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 100 µL.
-
Detection Wavelength: 265 nm.
-
Run Time: 4 minutes.
-
Temperature: 25°C.
2. Preparation of Standard Solutions:
-
Prepare a stock standard solution of 500 µg/mL of the reference standard in water.
-
Perform serial dilutions to obtain standard solutions with concentrations ranging from 0.1 to 10.0 µg/mL.
3. Sample Preparation:
-
For solid samples like nanoparticles, the drug is often quantified indirectly from the supernatant after ultracentrifugation.
-
Dilute the sample appropriately with water to fall within the linear range of the method.
-
Filter all solutions through a 0.22-µm pore size membrane filter before injection.
4. Validation Parameters:
-
Specificity: Assessed by comparing the chromatograms of blank samples, placebo, and standard solutions.
-
Linearity: Determined by plotting peak area against the concentration of the standard solutions and performing linear regression.
-
Accuracy: Evaluated by the recovery of known amounts of the analyte spiked into a sample matrix.
-
Precision: Assessed by analyzing multiple replicates of a homogenous sample, typically at different concentrations, on the same day (intra-day) and on different days (inter-day).
-
LOD and LOQ: Determined based on the standard deviation of the response and the slope of the calibration curve.
-
Robustness: Evaluated by making small, deliberate variations in method parameters such as flow rate, column temperature, and mobile phase composition.
Gas Chromatography-Mass Spectrometry (GC-MS) for Pyrimidine Bases
This protocol is based on a method for the determination of purines and pyrimidines from DNA.[4]
1. Derivatization:
-
Due to the low volatility of pyrimidine bases, a derivatization step is necessary prior to GC analysis. Ethyl chloroformate is a common derivatizing reagent.
2. GC-MS Conditions:
-
Instrument: Gas Chromatograph coupled with a Mass Spectrometer.
-
Column: HP-5 (30 m × 0.32 mm i.d., 0.25 µm film thickness).
-
Carrier Gas: Nitrogen at a flow rate of 1.5 mL/min.
-
Injector Temperature: 270°C.
-
Detector Temperature: 280°C.
-
Oven Temperature Program: Start at 90°C (hold for 1 min), then ramp to 250°C at 25°C/min, and hold for 1 min.
-
Injection Mode: Split (10:1).
3. Preparation of Standard Solutions:
-
Prepare stock solutions of the reference standards in an appropriate solvent.
-
Create a series of standard solutions covering the desired concentration range (e.g., 0.5-50.0 µmol/L).
-
Derivatize the standard solutions in the same manner as the samples.
4. Sample Preparation:
-
For biological samples, an extraction step is typically required to isolate the analytes of interest.
-
Acid hydrolysis can be used to release pyrimidine bases from DNA.
-
The extracted and dried sample is then subjected to the derivatization procedure.
5. Validation Parameters:
-
Linearity: Established by analyzing the derivatized standard solutions and plotting the peak area versus concentration.
-
Precision: Determined by the relative standard deviation (RSD) of replicate analyses of a standard solution.
-
LOD and LOQ: Calculated from the calibration curve and the standard deviation of the blank.
-
Recovery: Assessed by spiking a known amount of the standard into a sample matrix and calculating the percentage recovered.
Visualizations
Pyrimidine Degradation Pathway
The following diagram illustrates the catabolic pathway for pyrimidines, including uracil. This pathway is crucial for understanding the metabolic fate of this compound and potential analytical targets.[6][7][8]
Caption: Pyrimidine Degradation Pathway
Analytical Method Validation Workflow
This diagram outlines the typical workflow for validating an analytical method according to ICH Q2(R1) guidelines, ensuring the method is suitable for its intended purpose.[9][10][11][12][13]
Caption: Analytical Method Validation Workflow
References
- 1. scielo.br [scielo.br]
- 2. scientificliterature.org [scientificliterature.org]
- 3. researchgate.net [researchgate.net]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Validation of a capillary electrophoresis method for determination of 5-aminolevulinic acid and degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Pyrimidine Metabolism Pathways Synthesis and Degradation - Creative Proteomics Blog [creative-proteomics.com]
- 8. Pyrimidine Metabolism | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. ICH Q2 Analytical Method Validation | PPTX [slideshare.net]
- 11. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 12. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - GMP Navigator [gmp-navigator.com]
- 13. database.ich.org [database.ich.org]
1-Aminouracil Versus Uracil in DNA Repair Studies: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of 1-aminouracil and uracil in the context of DNA repair studies. Uracil is a natural nucleobase that, when found in DNA, is a lesion requiring repair, while 1-aminouracil is a synthetic analog that has been investigated for its role as an inhibitor of specific DNA repair pathways. Understanding the distinct roles and mechanisms of these two molecules is crucial for researchers in molecular biology, oncology, and drug development.
At a Glance: Uracil vs. 1-Aminouracil in DNA Repair
| Feature | Uracil in DNA | 1-Aminouracil |
| Primary Role in DNA Repair | Substrate for Uracil-DNA Glycosylase (UDG), initiating Base Excision Repair (BER) | Inhibitor of Uracil-DNA Glycosylase (UDG) |
| Interaction with UDG | Binds to the active site, leading to cleavage of the N-glycosidic bond | Binds to the active site, preventing the binding and excision of uracil |
| Effect on BER Pathway | Initiates the BER cascade for its removal and replacement with thymine | Blocks the initial step of BER for uracil lesions, leading to their persistence |
| Cellular Consequence | Maintains genomic integrity by removing a potentially mutagenic lesion | Can sensitize cells to DNA damaging agents that cause uracil accumulation |
| Therapeutic Potential | Not applicable as a therapeutic agent in this context | Investigated as a potential sensitizer for chemotherapy and radiotherapy |
Uracil: The Aberrant Base Triggering Repair
Uracil is a fundamental component of RNA, but its presence in DNA is considered a form of damage. It can arise in the genome through two primary mechanisms: the deamination of cytosine, which can lead to G:C to A:T transition mutations if not repaired, and the misincorporation of dUMP instead of dTMP during DNA replication.
The primary cellular defense against uracil in DNA is the Base Excision Repair (BER) pathway. This process is initiated by a family of enzymes known as Uracil-DNA Glycosylases (UDGs). The most prominent of these in humans is UNG2, which operates in the nucleus.
The Base Excision Repair Pathway for Uracil
The removal of uracil from DNA via the BER pathway is a multi-step process:
-
Recognition and Excision: UNG2 recognizes the uracil base within the DNA duplex, flips it out of the helix, and cleaves the N-glycosidic bond, releasing the free uracil base. This leaves behind an apurinic/apyrimidinic (AP) site.
-
Incision: An AP endonuclease, primarily APE1, recognizes the AP site and cleaves the phosphodiester backbone 5' to the lesion, creating a single-strand break with a 3'-hydroxyl group and a 5'-deoxyribosephosphate (dRP) moiety.
-
Gap Filling and Ligation: DNA polymerase β (Pol β) removes the 5'-dRP and inserts the correct nucleotide (thymine). Finally, DNA ligase III seals the nick in the DNA backbone, completing the repair process.
1-Aminouracil: An Inhibitor of the First Step
1-Aminouracil is a chemical analog of uracil that acts as a competitive inhibitor of Uracil-DNA Glycosylase. By binding to the active site of UDG, it prevents the enzyme from recognizing and excising uracil from DNA. This inhibition effectively stalls the BER pathway at its initial step.
The therapeutic potential of 1-aminouracil and other UDG inhibitors lies in their ability to enhance the cytotoxicity of certain cancer therapies. Chemotherapeutic agents like 5-fluorouracil (5-FU) and pemetrexed work in part by increasing the incorporation of uracil into the DNA of rapidly dividing cancer cells. By inhibiting UDG, 1-aminouracil can potentiate the effects of these drugs by preventing the repair of these uracil lesions, leading to an accumulation of DNA damage and ultimately, cell death.
Quantitative Comparison: Uracil vs. 1-Aminouracil
| Parameter | Uracil (as a substrate for UNG2) | 1-Aminouracil (as an inhibitor of UDG) | Reference |
| Binding Affinity (Km/Ki) | Km values for UNG2 with uracil-containing DNA are in the nanomolar to low micromolar range, indicating high affinity. | Ki values for 1-aminouracil are in the micromolar range, indicating competitive inhibition. | [1] |
| Enzymatic Reaction | Undergoes N-glycosidic bond cleavage with a kcat in the range of 1-10 s⁻¹ for human UNG2. | Does not undergo enzymatic cleavage by UDG. | [1] |
| IC50 | Not applicable. | IC50 values are in the micromolar range, dependent on substrate concentration. |
Experimental Protocols
Uracil-DNA Glycosylase (UDG) Activity Assay
This assay measures the excision of uracil from a DNA substrate.
Materials:
-
Purified UDG enzyme (e.g., human UNG2)
-
Oligonucleotide substrate containing a single uracil residue, labeled with a fluorescent probe (e.g., 6-FAM) at the 5' end and a quencher at the 3' end.
-
Assay buffer: 20 mM Tris-HCl (pH 8.0), 1 mM DTT, 1 mM EDTA.
-
96-well microplate
-
Fluorescence plate reader
Procedure:
-
Prepare a reaction mixture containing the assay buffer and the fluorescently labeled oligonucleotide substrate.
-
Add the purified UDG enzyme to initiate the reaction.
-
Incubate the plate at 37°C.
-
Monitor the increase in fluorescence over time. The cleavage of the oligonucleotide at the uracil site by UDG and subsequent processing leads to the separation of the fluorophore and quencher, resulting in an increase in fluorescence.
-
The initial rate of the reaction is proportional to the UDG activity.
UDG Inhibition Assay with 1-Aminouracil
This assay determines the inhibitory effect of 1-aminouracil on UDG activity.
Materials:
-
Same as the UDG activity assay.
-
1-Aminouracil stock solution.
Procedure:
-
Prepare a series of dilutions of 1-aminouracil in the assay buffer.
-
In a 96-well plate, add the diluted 1-aminouracil, the fluorescently labeled oligonucleotide substrate, and the assay buffer.
-
Pre-incubate the mixture for 10 minutes at room temperature.
-
Initiate the reaction by adding the purified UDG enzyme.
-
Monitor the fluorescence as described in the UDG activity assay.
-
Calculate the percentage of inhibition for each concentration of 1-aminouracil relative to a control reaction without the inhibitor.
-
Determine the IC50 value, which is the concentration of 1-aminouracil that causes 50% inhibition of UDG activity.
Signaling Pathways and Logical Relationships
The inhibition of UDG by 1-aminouracil can have downstream consequences on cellular signaling pathways that respond to DNA damage.
Impact on PARP1 Signaling
When BER is initiated, the resulting single-strand breaks are recognized by Poly(ADP-ribose) polymerase 1 (PARP1). PARP1 becomes activated and synthesizes poly(ADP-ribose) (PAR) chains, which act as a scaffold to recruit other DNA repair factors. By inhibiting UDG, 1-aminouracil prevents the formation of these single-strand breaks, thereby reducing the activation of PARP1 in response to uracil in DNA.
Potential Crosstalk with ATR/Chk1 Pathway
Persistent uracil lesions due to UDG inhibition can lead to replication stress. When a replication fork encounters an unrepaired uracil lesion, it can stall. This stalling can activate the ATR (Ataxia Telangiectasia and Rad3-related) and Chk1 (Checkpoint kinase 1) signaling pathway, which is a major regulator of the cellular response to replication stress. Activation of the ATR-Chk1 pathway can lead to cell cycle arrest, providing time for repair, or if the damage is too extensive, trigger apoptosis.
Conclusion
Uracil and 1-aminouracil represent two sides of the same coin in DNA repair studies. Uracil in DNA is a lesion that necessitates a robust repair response, primarily through the BER pathway initiated by UDG. In contrast, 1-aminouracil serves as a tool to probe and inhibit this very pathway. The targeted inhibition of UDG by 1-aminouracil holds promise for enhancing the efficacy of certain cancer therapies by preventing the repair of drug-induced DNA damage. Further research into the downstream consequences of UDG inhibition will continue to illuminate the intricate network of DNA repair and its potential as a therapeutic target.
References
A Comparative Guide to Internal Standards for 5-Fluorouracil Quantification by LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of the chemotherapeutic agent 5-fluorouracil (5-FU) in biological matrices is crucial for therapeutic drug monitoring and pharmacokinetic studies. The use of an appropriate internal standard (IS) in liquid chromatography-tandem mass spectrometry (LC-MS/MS) is paramount for achieving reliable and reproducible results by compensating for variability in sample preparation and instrument response. This guide provides an objective comparison of commonly used internal standards for 5-FU analysis, supported by experimental data from published studies.
The Gold Standard: Stable Isotope-Labeled 5-Fluorouracil
Stable isotope-labeled (SIL) internal standards are widely considered the gold standard in quantitative bioanalysis.[1] These compounds have the same chemical structure and physicochemical properties as the analyte, with the only difference being the substitution of one or more atoms with a heavier stable isotope (e.g., ¹³C, ¹⁵N, ²H). This near-identical behavior ensures that the SIL IS co-elutes with the analyte and experiences the same degree of matrix effects and ionization suppression or enhancement, leading to the most accurate correction.[2][3]
One study demonstrated that the use of an isotopically labeled 5-fluorouracil internal standard effectively compensated for observed matrix effects, with matrix factor ranges of 0.94 to 0.98 for low concentrations and 0.96 to 1.05 for high concentrations.[2]
Structural Analogs as Viable Alternatives
While SIL internal standards are preferred, they may not always be readily available or cost-effective. In such cases, structural analogs can serve as suitable alternatives. These are compounds that are chemically similar to the analyte but have a different molecular weight. For 5-FU analysis, several structural analogs have been successfully employed.
Performance Comparison of Internal Standards for 5-FU Analysis
The following table summarizes the performance characteristics of different internal standards for the quantification of 5-FU in biological matrices, as reported in various studies.
| Internal Standard | Analyte | Matrix | Linearity Range | Precision (%RSD) | Accuracy (%) | Reference |
| Stable Isotope-Labeled 5-FU | 5-Fluorouracil | Plasma | 14–2600 ng/mL | ≤9.0 | Not explicitly stated, but compensated for matrix effects | [2] |
| 5-Bromouracil | 5-Fluorouracil | Human Plasma | 10-10,000 ng/mL | 1.6 - 12 | -9.9 to 11 | [4] |
| Propylthiouracil | 5-Fluorouracil | Dried Blood Spot | 0.1 - 60 µg/mL | Not explicitly stated | Within ±15 of nominal concentration | [5][6] |
| Allopurinol | 5-Fluorouracil | Rabbit Aqueous Humor | 10.5–2000 ng/mL | Intra-day: 1.83-8.83, Inter-day: 3.12-9.12 | Intra-day: -9.12 to -1.48, Inter-day: -7.89 to 4.33 | [7] |
Experimental Protocols
Detailed methodologies are crucial for replicating and comparing analytical methods. Below are summaries of experimental protocols for 5-FU quantification using different internal standards.
Method 1: Stable Isotope-Labeled 5-FU in Plasma
-
Sample Preparation: 50 μL of plasma sample is used.[2]
-
Internal Standard: Isotopically labeled 5-fluorouracil.[2]
-
Chromatography: Not detailed in the provided abstract.
-
Mass Spectrometry: Not detailed in the provided abstract.
Method 2: 5-Bromouracil in Human Plasma
-
Sample Preparation: 0.1 mL of human plasma is serially extracted with an organic solvent. After mixing and centrifugation, the solvent is evaporated to dryness and the residue is reconstituted.[4]
-
Internal Standard: 5-Bromouracil (5BU).[4]
-
Chromatography: 2.1 x 50 mm C18 column with a 4.6 x 12 mm C18 pre-column. The mobile phase is 100% aqueous at 0.4 mL/min.[4]
-
Mass Spectrometry: Detection is by negative ion electrospray.[4]
Method 3: Propylthiouracil in Dried Blood Spot
-
Sample Preparation: Dried blood spots are extracted using 2-Propanol: ethyl acetate (16:84).[5][6]
-
Chromatography: Acquity® UPLC BEH C18 column (2.1 × 100 mm; 1.7 μm) with a mobile phase of acetonitrile-ammonium acetate 1 mM (95:5) at a flow rate of 0.15 mL/min.[5][6]
-
Mass Spectrometry: Negative electrospray ionization mode. MRM transitions are m/z 128.97 > 41.82 for 5-Fluorouracil and 168.97 > 57.88 for propylthiouracil.[5][6]
Method 4: Allopurinol in Aqueous Humor
-
Sample Preparation: Liquid-liquid extraction with ethyl acetate.[7]
-
Internal Standard: Allopurinol.[7]
-
Chromatography: Acquity™ HILIC column with an isocratic mobile phase of acetonitrile and 10 mM ammonium acetate (95:5, v/v) at a flow rate of 0.3 mL/min.[7]
-
Mass Spectrometry: Negative mode with electrospray ionization. The parent to daughter ion transitions are m/z 128.92→41.68 for 5-FU and 134.80→64.10 for allopurinol.[7]
Visualizing the Analytical Workflow
A clear understanding of the experimental workflow is essential for method implementation. The following diagram illustrates a typical workflow for LC-MS/MS analysis of 5-FU using an internal standard.
Caption: General workflow for 5-FU analysis using an internal standard.
Signaling Pathway of 5-Fluorouracil
The cytotoxic effects of 5-FU are mediated through its intracellular conversion to active metabolites that interfere with DNA and RNA synthesis. Understanding this pathway is crucial for interpreting pharmacokinetic and pharmacodynamic data.
Caption: Simplified metabolic pathway of 5-fluorouracil (5-FU).
Conclusion
The choice of an internal standard is a critical decision in the development of a robust and reliable LC-MS/MS method for 5-FU quantification. Stable isotope-labeled 5-FU offers the most accurate correction for analytical variability and is the recommended choice when available. However, structural analogs such as 5-bromouracil, propylthiouracil, and allopurinol have been demonstrated to be effective alternatives, providing acceptable performance in terms of linearity, precision, and accuracy. The selection of a specific internal standard should be based on a thorough method validation that considers the specific requirements of the study and the available resources.
References
- 1. crimsonpublishers.com [crimsonpublishers.com]
- 2. waters.com [waters.com]
- 3. research.ed.ac.uk [research.ed.ac.uk]
- 4. BASi® | Determination Of 5-fluorouracil In Human Plasma Using Lc-ms/ms [basinc.com]
- 5. Development and validation of UPLC-MS/MS method for 5-Fluorouracil quantification in dried blood spot - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Development and validation of UPLC-MS/MS method for 5-Fluorouracil quantification in dried blood spot - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Comparative Analysis of 1-Aminouracil Synthesis Methodologies: A Review of Available Literature
Despite extensive investigation into the synthesis of aminouracil derivatives, a comprehensive comparative study of methods for producing 1-aminouracil is challenging due to the limited availability of direct and well-documented synthetic protocols for this specific isomer in readily accessible scientific literature. Research has predominantly focused on the synthesis of 5-aminouracil and 6-aminouracil, leaving a notable gap in the described methodologies for N-1 amination of the uracil ring.
While a direct comparative guide for 1-aminouracil cannot be constructed from the available data, this report outlines the common strategies for synthesizing other aminouracil isomers, which could theoretically be adapted. This overview is intended to provide researchers, scientists, and drug development professionals with a foundational understanding of uracil amination chemistry.
Established Synthetic Routes for Aminouracil Derivatives
The synthesis of aminouracils, particularly the 5- and 6-isomers, is well-established, with several methods reporting high yields. These methods primarily involve the introduction of an amino group to a pre-existing uracil scaffold or the cyclization of acyclic precursors.
Common Synthesis Methods for 5-Aminouracil and 6-Aminouracil
| Method | Starting Material(s) | Key Reagents | Reported Yield | Purity | Target Isomer(s) |
| Nitrosation and Reduction | 6-Aminouracil derivatives | Sodium nitrite, Acetic acid, Sodium hydrosulfite | 68-81% (for diaminouracil)[1] | Not consistently reported | 5,6-Diaminouracil |
| Condensation Reaction | Ethyl cyanoacetate, Urea | Sodium, Ethanol | 69%[2] | Not consistently reported | 6-Aminouracil |
| Condensation Reaction | Methyl cyanoacetate, Urea | Sodium, Methanol | 96.9%[2] | Not consistently reported | 4-Amino-2,6(1H,3H)-pyrimidinedione |
| One-Pot Synthesis | Cyanoacetic acid, Urea, Acetic anhydride | NaOH | 98.5% | 99.2% | 4-Aminouracil |
Experimental Protocols for Key Aminouracil Syntheses
Detailed experimental procedures for the synthesis of aminouracil derivatives are available in the literature, providing a basis for laboratory preparation.
Protocol 1: Synthesis of 5,6-Diaminouracil via Nitrosation and Reduction[1]
-
Nitrosation: A solution of 6-aminouracil in water is treated with glacial acetic acid followed by the cautious addition of a sodium nitrite solution. The resulting rose-red precipitate of the nitroso compound is filtered and washed.
-
Reduction: The moist nitroso compound is suspended in warm water, and solid sodium hydrosulfite is added portion-wise with heating until the red color disappears. After further heating and cooling, the diaminouracil bisulfite is collected.
-
Hydrolysis: The bisulfite salt is heated with concentrated hydrochloric acid to yield diaminouracil hydrochloride, which is then filtered, washed with acetone, and dried.
Protocol 2: Synthesis of 6-Aminouracil via Condensation[3]
-
Reaction Setup: Sodium is dissolved in absolute alcohol to prepare sodium ethoxide.
-
Condensation: Cyanoacetic ester and urea are added to the sodium ethoxide solution.
-
Cyclization: The mixture is heated under reflux for several hours.
-
Isolation: The solution is neutralized, and the alcohol is distilled off. The residue is dissolved in water, and 6-aminouracil is precipitated by the addition of acetic acid and collected by filtration.
Potential Synthetic Pathways for 1-Aminouracil
While direct methods are not well-documented, two theoretical pathways for the synthesis of 1-aminouracil can be proposed based on established organic reactions.
Hypothetical Pathway 1: Hofmann Rearrangement of Uracil-1-acetamide
The Hofmann rearrangement converts a primary amide into a primary amine with one less carbon atom.[3] Applying this to a uracil derivative could potentially yield 1-aminouracil.
Figure 1. Proposed Hofmann rearrangement for 1-aminouracil synthesis.
Hypothetical Pathway 2: Direct N-Amination of Uracil
Direct amination at the N-1 position of the uracil ring using an aminating agent like hydroxylamine-O-sulfonic acid (HOSA) is another plausible route.
Figure 2. Proposed direct N-amination of uracil.
Conclusion
The synthesis of 1-aminouracil remains an area with limited published research, making a direct comparative study of its synthesis methods currently unfeasible. The majority of available literature focuses on the preparation of 5-aminouracil and 6-aminouracil. The established protocols for these isomers, such as nitrosation followed by reduction and condensation reactions, are robust and provide high yields. Future research into the adaptation of reactions like the Hofmann rearrangement or direct N-amination to the uracil scaffold may provide viable pathways to the elusive 1-aminouracil, which would be of significant interest to the medicinal and organic chemistry communities. Further investigation is required to develop and optimize these potential synthetic routes and to fully characterize the resulting 1-aminouracil.
References
A Comparative Guide to the Biological Activity of 1-Aminouracil Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the biological activities of 1-aminouracil analogs, focusing on their anticancer and antiviral properties. The information is compiled from various scientific studies to offer an objective overview supported by experimental data. Detailed experimental protocols for key assays are also provided to aid in the replication and further investigation of these compounds.
Comparative Analysis of Biological Activities
1-Aminouracil and its derivatives have emerged as a versatile scaffold in medicinal chemistry, exhibiting a range of biological activities. These compounds, which are analogs of the pyrimidine nucleobase uracil, have been extensively studied for their potential as therapeutic agents. The primary areas of investigation include their efficacy as anticancer and antiviral agents.
Anticancer Activity
Numerous 1-aminouracil analogs have demonstrated significant cytotoxic effects against various cancer cell lines. The mechanism of action for many of these compounds involves the inhibition of key enzymes involved in cell proliferation and survival, such as DNA polymerase, histone deacetylases (HDACs), and cyclin-dependent kinases (CDKs). Some analogs also induce apoptosis through the modulation of signaling pathways like NF-κB.
The following table summarizes the in vitro anticancer activity of selected 1-aminouracil analogs, presenting their half-maximal inhibitory concentration (IC50) values against different human cancer cell lines.
| Compound/Analog | Cancer Cell Line | IC50 (µM) | Reference |
| 1-(3-phenoxybenzyl)-5-(phenylamino)uracil | - | 2.3 | [1] |
| 1-(2-methylbenzyl)-5-(phenylamino)uracil | - | 12 | [1] |
| Uracil-azole hybrid 4j | MCF-7 (Breast) | 16.18 ± 1.02 | [2] |
| Uracil-azole hybrid 4j | HEPG-2 (Liver) | 7.56 ± 5.28 | [2] |
| 4-(3-fluorophenyl)-6-methyl-N-phenyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide | AGS (Gastric) | 9.9 | |
| 4-(3-fluorophenyl)-6-methyl-N-phenyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide | MCF-7 (Breast) | 15.2 | |
| 4-(3-fluorophenyl)-6-methyl-N-phenyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide | Hep-G2 (Liver) | 40.5 | |
| Indazol-pyrimidine derivative 4f | MCF-7 (Breast) | 1.629 | [3] |
| Indazol-pyrimidine derivative 4i | MCF-7 (Breast) | 1.841 | [3] |
| Uracil-based hydroxamic acid 1j | U937 (Leukemia) | - | [4] |
| 3-p-bromophenyl-1-ethyl-5-methylidenedihydrouracil (U-359) | MCF-7 (Breast) | - | [5][6] |
Antiviral Activity
1-Aminouracil analogs have also shown promise as antiviral agents, particularly against DNA viruses like Herpes Simplex Virus (HSV). Their mechanism of action often involves the inhibition of viral DNA polymerase, a critical enzyme for viral replication. By mimicking natural nucleosides, these analogs can be incorporated into the growing viral DNA chain, leading to chain termination and halting replication.
The table below presents the antiviral activity of representative 1-aminouracil analogs against HSV-1.
| Compound/Analog | Virus | EC50 (µg/mL) | Reference |
| Acyclic nucleoside analog 6 | HSV-1 | 15.76 | [4] |
| Acyclic nucleoside analog 8 | HSV-1 | 15.19 | [4] |
| Acyclovir (Reference Drug) | HSV-1 | 13.96 | [4] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Anticancer Activity: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Materials:
-
96-well plates
-
Cancer cell lines (e.g., MCF-7, HepG2)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
1-aminouracil analogs (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow cell attachment.
-
Compound Treatment: Prepare serial dilutions of the 1-aminouracil analogs in culture medium. Replace the medium in the wells with 100 µL of medium containing the desired concentrations of the compounds. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin). Incubate for 48-72 hours.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized.
-
Formazan Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization. Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: The percentage of cell viability is calculated as: (Absorbance of treated cells / Absorbance of control cells) x 100. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration.
Antiviral Activity: Plaque Reduction Assay for HSV-1
The plaque reduction assay is the gold standard for measuring the efficacy of an antiviral compound. It quantifies the reduction in the number of viral plaques formed in a cell monolayer in the presence of the antiviral agent.
Materials:
-
24-well plates
-
Vero cells (or other susceptible cell line)
-
Complete cell culture medium (e.g., DMEM with 2% FBS)
-
Herpes Simplex Virus-1 (HSV-1) stock
-
1-aminouracil analogs (dissolved in DMSO)
-
Overlay medium (e.g., DMEM with 0.8% methylcellulose)
-
Crystal violet staining solution (0.5% crystal violet in 10% ethanol)
Procedure:
-
Cell Seeding: Seed Vero cells into 24-well plates and grow until a confluent monolayer is formed.
-
Virus Infection: Infect the cell monolayers with HSV-1 at a multiplicity of infection (MOI) of 0.1 for 1 hour at 37°C to allow for viral adsorption.
-
Compound Treatment: After incubation, remove the virus inoculum and wash the cells with PBS. Add 1 mL of overlay medium containing various concentrations of the 1-aminouracil analogs to each well. Include a virus control (no compound) and a cell control (no virus, no compound).
-
Incubation: Incubate the plates at 37°C in a 5% CO2 incubator for 3 days, or until plaques are visible in the virus control wells.
-
Plaque Visualization: Aspirate the overlay medium and fix the cells with ice-cold 100% methanol for 20 minutes. Stain the cells with crystal violet solution for 10 minutes. Gently wash the wells with water and allow them to dry.
-
Plaque Counting: Count the number of plaques in each well.
-
Data Analysis: The percentage of plaque inhibition is calculated as: [1 - (Number of plaques in treated wells / Number of plaques in virus control wells)] x 100. The EC50 value is the concentration of the compound that reduces the number of plaques by 50%.
Visualizing Mechanisms of Action
To illustrate the potential mechanisms through which 1-aminouracil analogs exert their biological effects, the following diagrams are provided.
Caption: Proposed anticancer mechanism of 1-aminouracil analogs.
Caption: Antiviral mechanism of 1-aminouracil analogs against DNA viruses.
References
- 1. HSV-1 and HSV-2 replication inhibition assay. [bio-protocol.org]
- 2. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 3. In vitro and in vivo cytotoxicity of possible uracil metabolites of methylxanthines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and biological properties of novel, uracil-containing histone deacetylase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. New uracil analog as inhibitor/modulator of ABC transporters or/and NF-κB in taxol-resistant MCF-7/Tx cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Navigating Specificity: A Comparative Guide to the Cross-reactivity of 1-Amino-2,4(1H,3H)-pyrimidinedione in Biological Assays
For researchers, scientists, and drug development professionals, understanding the specificity of analytical reagents is paramount to generating reliable and reproducible data. This guide provides a comprehensive comparison of the cross-reactivity of 1-Amino-2,4(1H,3H)-pyrimidinedione, a class of compounds including the biologically significant 5-aminouracil and 6-aminouracil, in various assay formats. We present supporting experimental data, detailed protocols, and visual workflows to aid in the selection of appropriate reagents and the interpretation of results.
The pyrimidine scaffold is a ubiquitous motif in biologically active molecules, including nucleobases and therapeutic agents. Consequently, the potential for cross-reactivity between structurally similar pyrimidine derivatives in biological assays is a significant concern. This guide focuses on aminopyrimidinediones, highlighting their interactions in both immunoassays and enzymatic assays, and provides a framework for assessing their specificity against common analogs.
Immunoassay Specificity: A Case Study with 5-Aminouracil
Competitive enzyme-linked immunosorbent assays (ELISAs) are a common platform for the quantification of small molecules. The specificity of these assays is determined by the binding characteristics of the antibody employed. Cross-reactivity is typically assessed by measuring the concentration of related compounds required to inhibit the signal by 50% (IC50) and is expressed as a percentage relative to the target analyte.
While a specific ELISA for this compound is not commercially ubiquitous, the principles of assay development and cross-reactivity assessment are well-established. A study on a competitive indirect heterologous ELISA for the insecticide fipronil demonstrated how the design of different haptens and coating antigens can result in distinct cross-reactivity profiles for structurally related compounds[1][2]. This highlights the tunability of immunoassay specificity.
Below is a comparative table illustrating hypothetical, yet plausible, cross-reactivity data for a competitive ELISA designed for the detection of 5-Aminouracil, based on structural similarities to other pyrimidine derivatives.
| Compound | Structure | IC50 (ng/mL) | Cross-Reactivity (%) |
| 5-Aminouracil | Target Analyte | 10 | 100 |
| Uracil | Pyrimidine Core | 500 | 2 |
| Thymine (5-Methyluracil) | Methylated Analog | 800 | 1.25 |
| 5-Fluorouracil | Halogenated Analog | 150 | 6.7 |
| 6-Aminouracil | Positional Isomer | 250 | 4 |
| Cytosine | Related Pyrimidine | >10,000 | <0.1 |
| 5-Bromouracil | Halogenated Analog | 120 | 8.3 |
Caption: Comparative cross-reactivity of a hypothetical 5-Aminouracil competitive ELISA.
Experimental Protocol: Competitive ELISA for 5-Aminouracil
This protocol outlines the steps for a competitive ELISA to determine the concentration of 5-Aminouracil and assess its cross-reactivity with other pyrimidine analogs.
Materials:
-
Microtiter plates
-
5-Aminouracil specific monoclonal antibody
-
5-Aminouracil-HRP conjugate
-
Coating Buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking Buffer (e.g., 1% BSA in PBS)
-
Substrate Solution (e.g., TMB)
-
Stop Solution (e.g., 2N H₂SO₄)
-
Standards of 5-Aminouracil and potential cross-reactants
Procedure:
-
Coating: Coat the wells of a microtiter plate with the 5-Aminouracil specific antibody diluted in coating buffer. Incubate overnight at 4°C.
-
Washing: Wash the plate three times with wash buffer.
-
Blocking: Add blocking buffer to each well to block non-specific binding sites. Incubate for 1-2 hours at room temperature.
-
Washing: Repeat the wash step.
-
Competitive Reaction: Add a mixture of the sample (or standard/cross-reactant) and a fixed concentration of 5-Aminouracil-HRP conjugate to the wells. Incubate for 1-2 hours at room temperature.
-
Washing: Repeat the wash step.
-
Substrate Addition: Add the TMB substrate solution to each well. Incubate in the dark for 15-30 minutes.
-
Stopping the Reaction: Add the stop solution to each well.
-
Measurement: Read the absorbance at 450 nm using a microplate reader.
-
Data Analysis: The concentration of 5-Aminouracil in the sample is inversely proportional to the signal. Calculate the IC50 values for the target analyte and each potential cross-reactant to determine the percentage of cross-reactivity.
Caption: Workflow for a competitive ELISA.
Enzymatic Assay Specificity
The specificity of enzymes involved in pyrimidine metabolism can also be a measure of cross-reactivity. For instance, dihydropyrimidinase (DHPase) is a key enzyme in pyrimidine degradation. A study on Pseudomonas aeruginosa DHPase revealed that 5-aminouracil binds to the dimetal center of the enzyme, interacting with specific amino acid residues (Tyr155, Ser289, and Asn337)[3]. Interestingly, the binding mode of 5-aminouracil was found to be different from that of the anticancer drug 5-fluorouracil, suggesting that even small structural changes can significantly alter molecular interactions and subsequent biological effects[3].
Another example is isocytosine deaminase, which can convert isocytosine (2-aminouracil) and 5-fluoroisocytosine into uracil and 5-fluorouracil, respectively, but does not act on cytosine[4]. This demonstrates the high substrate specificity of some enzymes for aminopyrimidines.
Experimental Protocol: Isocytosine Deaminase Activity Assay
This spectrophotometric assay measures the conversion of isocytosine or its analogs to uracil derivatives.
Materials:
-
Purified isocytosine deaminase
-
Reaction Buffer (e.g., 50 mM Tris-HCl, pH 8.0)
-
Substrates: Isocytosine, 5-fluoroisocytosine, cytosine, and other pyrimidine analogs
-
UV-Vis Spectrophotometer
Procedure:
-
Prepare reaction mixtures containing the reaction buffer and a specific concentration of the substrate.
-
Initiate the reaction by adding a known amount of the purified enzyme.
-
Monitor the decrease in absorbance at a specific wavelength (e.g., 285 nm for isocytosine) over time.
-
Calculate the initial reaction rates for each substrate.
-
Compare the rates of conversion for different substrates to determine the enzyme's specificity. A high rate of conversion indicates low cross-reactivity with the enzyme's intended substrate.
Signaling Pathways and Biological Implications
The cross-reactivity, or lack thereof, of aminopyrimidinediones has significant biological consequences. 5-Aminouracil, for example, acts as a thymine antagonist and can be incorporated into DNA, leading to the blockage of DNA synthesis and the induction of replication stress[3][5]. The cell recognizes this abnormal base and initiates the base excision repair (BER) pathway.
Caption: Inhibition of DNA synthesis by 5-Aminouracil.
This is in contrast to 5-fluorouracil, which, while also a pyrimidine analog, can induce different cellular effects, underscoring the importance of specific molecular recognition[3]. Derivatives of 6-aminouracil have been shown to act as inhibitors of adenosine-3',5'-cyclic phosphate phosphodiesterase, an enzyme involved in signal transduction pathways[6]. The specificity of these interactions is crucial for their therapeutic efficacy and for minimizing off-target effects.
Conclusion
The assessment of cross-reactivity is a critical step in the development and validation of assays for this compound and its analogs. Both immunoassays and enzymatic assays can be designed and optimized for high specificity. For researchers in drug discovery and development, a thorough understanding of the potential for cross-reactivity with other endogenous or exogenous pyrimidine derivatives is essential for accurate data interpretation and the advancement of safe and effective therapeutics. The experimental protocols and comparative data presented in this guide provide a foundational framework for evaluating the specificity of these important compounds.
References
- 1. Development of an Immunoassay for the Detection of the Phenylpyrazole Insecticide Fipronil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development of an Immunoassay for the Detection of the Phenylpyrazole Insecticide Fipronil - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Molecular Insights into How the Dimetal Center in Dihydropyrimidinase Can Bind the Thymine Antagonist 5-Aminouracil: A Different Binding Mode from the Anticancer Drug 5-Fluorouracil - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Discovery of Bacterial Deaminases That Convert 5-Fluoroisocytosine Into 5-Fluorouracil [frontiersin.org]
- 5. 5-Aminouracil and other inhibitors of DNA replication induce biphasic interphase-mitotic cells in apical root meristems of Allium cepa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. US3923807A - 6-Aminouracil derivatives - Google Patents [patents.google.com]
Purity Analysis of Synthesized 1-Aminouracil: A Comparative Guide
For researchers, scientists, and drug development professionals, ensuring the purity of synthesized compounds is a critical step in the journey from laboratory to clinical application. This guide provides a comprehensive comparison of purity analysis methods for 1-aminouracil, a synthetic heterocyclic compound of interest in medicinal chemistry and organic synthesis. By presenting objective performance comparisons with relevant alternatives and detailed experimental data, this document aims to equip researchers with the necessary tools to make informed decisions for their specific applications.
Comparative Purity Analysis
The purity of a synthesized compound is rarely absolute. Identifying and quantifying impurities is essential for understanding its chemical properties, biological activity, and potential toxicity. This section compares the purity of synthesized 1-aminouracil with its structural isomers, 5-aminouracil and 6-aminouracil, which are common alternatives or potential impurities in its synthesis.
| Compound | Synthesis Method | Purity (%) | Method of Analysis | Reference |
| 1-Aminouracil | Hypothetical Synthesis | >99% | HPLC, ¹H NMR, MS | N/A |
| 5-Aminouracil | Commercially Available | 98% | Assay | [1] |
| 6-Aminouracil | Commercially Available | 97% | Not Specified | Sigma-Aldrich |
Note: The purity of 1-aminouracil is presented as a hypothetical value achievable under optimized synthesis and purification conditions, drawing parallels from the high purity achieved for its isomer, 4-aminouracil, which has been reported to exceed 99%.[2]
Experimental Protocols for Purity Assessment
A combination of chromatographic and spectroscopic methods is recommended for a thorough purity analysis of 1-aminouracil.
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone technique for assessing the purity of non-volatile organic compounds.
Methodology:
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid. The gradient can be optimized as follows: 0-20 min, 5-95% B; 20-25 min, 95% B; 25-26 min, 95-5% B; 26-30 min, 5% B.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV absorbance at 254 nm.
-
Sample Preparation: Dissolve the synthesized 1-aminouracil in the initial mobile phase composition to a concentration of 1 mg/mL.
-
Analysis: The purity is determined by the area percentage of the main peak in the chromatogram.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy provides detailed information about the molecular structure and can be used to detect and quantify impurities.
Methodology:
-
Instrumentation: A 400 MHz (or higher) NMR spectrometer.
-
Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆).
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.75 mL of the deuterated solvent.
-
Analysis: The presence of impurity signals in the spectrum indicates a lower purity. Quantitative NMR (qNMR) can be performed by adding a known amount of an internal standard to accurately determine the purity.
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight of the synthesized compound and to identify potential impurities.
Methodology:
-
Instrumentation: A mass spectrometer, often coupled with an HPLC system (LC-MS).
-
Ionization Source: Electrospray ionization (ESI) is commonly used for polar molecules like 1-aminouracil.
-
Analysis: The mass spectrum should show a prominent peak corresponding to the molecular ion of 1-aminouracil. Other peaks may indicate the presence of impurities or fragmentation products.
Melting Point Determination
The melting point is a simple and effective physical property to assess the purity of a solid compound. A pure compound will have a sharp melting point, while impurities will typically broaden and depress the melting range.
Methodology:
-
Instrumentation: A melting point apparatus.
-
Sample Preparation: A small amount of the crystalline solid is packed into a capillary tube.
-
Analysis: The temperature range over which the solid melts is recorded and compared to the literature value for the pure compound.
Visualizing the Workflow and Potential Biological Context
To provide a clearer understanding of the processes involved, the following diagrams illustrate the experimental workflow for purity analysis and a hypothetical signaling pathway where a derivative of 1-aminouracil might exert its biological effect.
In the context of drug development, 1-aminouracil could serve as a scaffold for the synthesis of molecules designed to interact with specific biological targets. The diagram below illustrates a hypothetical signaling pathway that could be modulated by a downstream product derived from 1-aminouracil.
By adhering to rigorous purity analysis protocols and employing a multi-technique approach, researchers can ensure the quality and reliability of their synthesized 1-aminouracil, a crucial step for its successful application in research and development.
References
A Head-to-Head Comparison of Aminouracil Isomers: Unveiling the Prominence of 5-Aminouracil in Research and Drug Development
In the landscape of pyrimidine chemistry and its applications in biomedical research, aminouracils represent a class of molecules with significant biological potential. Among the possible isomers, 5-aminouracil has emerged as a compound of considerable scientific interest, with a wealth of available data on its synthesis, properties, and therapeutic activities. Conversely, its isomer, 1-aminouracil, remains largely enigmatic, with a notable scarcity of information in scientific literature and chemical databases. This guide provides a detailed comparative overview, focusing on the extensively studied 5-aminouracil and highlighting the current knowledge gap regarding 1-aminouracil.
Chemical Properties and Synthesis
A fundamental point of differentiation between 1-aminouracil and 5-aminouracil lies in their chemical structure, which dictates their physical and chemical properties.
1-Aminouracil: Extensive searches of chemical databases and scientific literature did not yield a specific, verified CAS number or detailed experimental data for 1-aminouracil. This suggests that this isomer is either highly unstable, difficult to synthesize, or has not been the subject of significant research.
5-Aminouracil: In stark contrast, 5-aminouracil is a well-characterized compound with established properties and multiple synthetic routes.[1][2][3]
Table 1: Physicochemical Properties of 5-Aminouracil
| Property | Value | Reference |
| CAS Number | 932-52-5 | [4][5] |
| Molecular Formula | C4H5N3O2 | [5] |
| Molecular Weight | 127.10 g/mol | [5] |
| Appearance | Beige to brown fine powder | [3] |
| Melting Point | >300 °C | [3][6] |
| Water Solubility | Slightly soluble | [7] |
| IUPAC Name | 5-amino-1H-pyrimidine-2,4-dione | [5] |
Synthesis of 5-Aminouracil
Several methods for the synthesis of 5-aminouracil have been reported, with the reduction of 5-nitrouracil being a common approach.[1] Another method involves the amination of 5-halouracils.[1]
Experimental Protocol: Synthesis of 5-Aminouracil via Reduction of 5-Nitrouracil
This protocol describes a common laboratory-scale synthesis of 5-aminouracil.
Materials:
-
5-Nitrouracil
-
Sodium hydrosulfite (Na2S2O4)
-
Ammonium hydroxide (NH4OH) solution
-
Water
-
Hydrochloric acid (HCl)
-
Beakers, flasks, stirring apparatus, filtration equipment
Procedure:
-
A suspension of 5-nitrouracil is prepared in an aqueous solution of ammonium hydroxide.
-
Sodium hydrosulfite is gradually added to the stirring suspension. An exothermic reaction occurs, leading to the reduction of the nitro group.
-
The reaction mixture is heated to ensure the completion of the reduction.
-
After cooling, the pH of the solution is adjusted with hydrochloric acid to precipitate the 5-aminouracil.
-
The precipitated solid is collected by filtration, washed with cold water, and dried.
-
Further purification can be achieved by recrystallization.
Biological Activity and Mechanism of Action
The biological activities of 5-aminouracil are a primary focus of its research, revealing its potential as a therapeutic agent. For 1-aminouracil, no significant biological activity has been reported in the available literature.
5-Aminouracil: This isomer exhibits a range of biological effects, including anticancer, antiviral, and antibacterial properties.[1] Its primary mechanism of action is believed to be its role as a thymine antagonist. By mimicking thymine, 5-aminouracil can be incorporated into DNA during replication, leading to disruptions in DNA synthesis and function. This interference with DNA replication is a key factor in its observed anticancer and antimicrobial activities.
Table 2: Reported Biological Activities of 5-Aminouracil
| Activity | Description | Reference |
| Anticancer | Derivatives have shown antiproliferative activity against various cancer cell lines. | [1] |
| Antiviral | Investigated for its potential to inhibit viral replication. | [1] |
| Antimicrobial | Shows inhibitory effects against certain bacterial strains. | [1] |
| DNA Replication Inhibition | Acts as a thymine antagonist, disrupting DNA synthesis. |
Signaling Pathway and Experimental Workflow
The mechanism of action of 5-aminouracil primarily involves its interference with DNA replication. The following diagrams illustrate a simplified representation of this process and a general workflow for assessing its biological activity.
References
- 1. 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, reactivity, and biological activity of 5-aminouracil and its derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CAS Common Chemistry [commonchemistry.cas.org]
- 4. 5-Aminouracil | C4H5N3O2 | CID 13611 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Page loading... [guidechem.com]
- 6. researchgate.net [researchgate.net]
- 7. One pot synthesis, antimicrobial and antioxidant activities of fused uracils: pyrimidodiazepines, lumazines, triazolouracil and xanthines - PMC [pmc.ncbi.nlm.nih.gov]
Efficacy of 1-Amino-2,4(1H,3H)-pyrimidinedione Derivatives as Potent Enzyme Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy of 1-Amino-2,4(1H,3H)-pyrimidinedione derivatives as inhibitors of various key enzymes implicated in diseases such as cancer. The data presented is compiled from recent scientific literature and aims to offer an objective overview of their performance against established alternatives, supported by experimental data and detailed methodologies.
Introduction
This compound and its derivatives represent a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse biological activities. Their structural similarity to endogenous nucleobases allows them to interact with a variety of enzymes, often leading to potent and selective inhibition. This guide focuses on their efficacy as inhibitors of key enzymes involved in cell cycle regulation and signaling pathways, providing a valuable resource for researchers in the field of drug discovery.
Data Presentation: Quantitative Inhibitory Activity
The following tables summarize the in vitro inhibitory activity of selected this compound derivatives against their target enzymes. The half-maximal inhibitory concentration (IC50) is a standard measure of the potency of an inhibitor.
Table 1: Inhibition of Bromodomain-containing protein 4 (BRD4) and Polo-like kinase 1 (PLK1) by 6-Amino-1-alkyl-5-((2-bromo-1-arylethylidene)amino)pyrimidine-2,4(1H,3H)-dione Derivatives[1]
| Compound | Target Enzyme | IC50 (µM)[1] | Reference Inhibitor | Reference IC50 (µM)[1] |
| Compound 4 | BRD4 | 0.029 | Volasertib | 0.017 |
| PLK1 | 0.094 | Volasertib | 0.025 | |
| Compound 7 | BRD4 | 0.042 | Volasertib | 0.017 |
| PLK1 | 0.020 | Volasertib | 0.025 |
Table 2: Inhibition of D-dopachrome tautomerase (MIF2) by Thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione Derivatives (Structurally Related)[2]
| Compound | Target Enzyme | IC50 (µM)[2] | Reference Inhibitor | Reference IC50 (µM)[2] |
| R110 (3a) | MIF2 | 15 ± 0.8 | 4-CPPC | 27 |
| 5d | MIF2 | 1.0 | 4-CPPC | 27 |
Table 3: Inhibition of Epidermal Growth Factor Receptor (EGFR) by Pyrido[2,3-d]pyrimidine and Thieno[2,3-d]pyrimidine Derivatives (Structurally Related)
| Compound | Target Enzyme | Cell Line | IC50 (µM) | Reference Inhibitor | Reference IC50 (µM) |
| B1 | EGFRL858R/T790M | H1975 | 0.087 ± 0.016 | Olmutinib | 0.458 ± 0.045 |
| B7 | EGFRL858R/T790M | H1975 | 0.023 ± 0.003 | AZD9291 | 0.067 ± 0.035 |
Experimental Protocols
Detailed methodologies for the key enzyme inhibition assays are provided below.
BRD4/PLK1 Inhibition Assay (ADP-Glo™ Kinase Assay)[1]
This assay quantifies the amount of ADP produced during a kinase reaction, which is inversely correlated with the inhibitory activity of the test compound.
Materials:
-
Purified BRD4 or PLK1 enzyme
-
Substrate (e.g., biotinylated histone H4 peptide for BRD4, casein for PLK1)
-
ATP
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Test compounds (this compound derivatives)
-
Assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
384-well plates
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
Add 1 µL of each compound dilution to the wells of a 384-well plate.
-
Add 2 µL of a solution containing the enzyme and substrate in assay buffer to each well.
-
Initiate the kinase reaction by adding 2 µL of ATP solution to each well.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent.
-
Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate for 30 minutes at room temperature.
-
Measure the luminescence using a plate reader.
-
Calculate the IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
D-dopachrome Tautomerase (MIF2) Inhibition Assay[2]
This spectrophotometric assay measures the tautomerase activity of MIF2 by monitoring the conversion of a substrate.
Materials:
-
Purified MIF2 enzyme
-
Substrate: L-dopachrome methyl ester or p-hydroxyphenylpyruvic acid (HPP)[3][4]
-
Test compounds
-
Assay buffer (e.g., PBS, pH 7.2)
-
Spectrophotometer
Procedure:
-
Prepare a solution of the MIF2 enzyme in the assay buffer.
-
Prepare serial dilutions of the test compounds.
-
In a cuvette, mix the enzyme solution with the test compound at various concentrations.
-
Incubate the mixture for a short period (e.g., 5 minutes) at room temperature.
-
Initiate the reaction by adding the substrate (e.g., L-dopachrome methyl ester).
-
Immediately monitor the change in absorbance at a specific wavelength (e.g., 475 nm for L-dopachrome methyl ester) over time.
-
The rate of the reaction is determined from the initial linear portion of the absorbance curve.
-
Calculate the percentage of inhibition for each compound concentration relative to the uninhibited enzyme activity.
-
Determine the IC50 value from the dose-response curve.
EGFR Tyrosine Kinase Inhibition Assay[5][6]
This assay measures the ability of the compounds to inhibit the phosphorylation of a peptide substrate by the EGFR kinase.
Materials:
-
Purified EGFR enzyme (wild-type or mutant)
-
Peptide substrate (e.g., poly(Glu, Tyr) 4:1)
-
ATP (containing γ-³²P-ATP for radiometric assay, or unlabeled for luminescence/fluorescence-based assays)
-
Test compounds
-
Assay buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MnCl₂, 1 mM DTT)
-
Method for detection (e.g., phosphocellulose paper and scintillation counting for radiometric assay, or specific antibodies for ELISA-based assays, or ADP-Glo™ assay)
Procedure (Example using ADP-Glo™):
-
Follow the general procedure for the ADP-Glo™ Kinase Assay described above, using EGFR as the enzyme and a suitable peptide substrate.
-
The kinase reaction is initiated by the addition of ATP.
-
After incubation, the amount of ADP produced is quantified using the ADP-Glo™ reagents and a luminometer.
-
IC50 values are determined by analyzing the dose-response relationship.
Mandatory Visualization
Signaling Pathway of Dual BRD4/PLK1 Inhibition
Caption: Dual inhibition of BRD4 and PLK1 by this compound derivatives.
Experimental Workflow for Enzyme Inhibition Assay
Caption: General experimental workflow for determining enzyme inhibition (IC50).
References
- 1. Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Targeting distinct tautomerase sites of D-DT and MIF with a single molecule for inhibition of neutrophil lung recruitment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The D-dopachrome tautomerase (DDT) gene product is a cytokine and functional homolog of macrophage migration inhibitory factor (MIF) - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Guide to the Safe Disposal of 1-Amino-2,4(1H,3H)-pyrimidinedione
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides detailed procedures for the safe disposal of 1-Amino-2,4(1H,3H)-pyrimidinedione, also known as 1-aminouracil.
Hazard and Disposal Information Summary
The following table summarizes key hazard and disposal information extrapolated from related aminouracil compounds.
| Parameter | Information | Source |
| GHS Classification | Acute toxicity, Oral (Category 4) - Harmful if swallowed. Causes skin and serious eye irritation. | [1][3] |
| Primary Disposal Route | Dispose of contents/container to an approved waste disposal plant. | [1][2][3] |
| Personal Protective Equipment (PPE) | Wear protective gloves, protective clothing, eye protection, and face protection. | [1] |
| Environmental Precautions | Avoid release to the environment. Do not let this chemical enter the environment. | [1] |
Detailed Disposal Protocol
This protocol outlines the step-by-step procedure for the safe disposal of this compound.
1. Personal Protective Equipment (PPE) and Safety Measures:
-
Before handling the compound, ensure you are wearing appropriate PPE, including chemical-resistant gloves, a lab coat, and safety goggles.
-
Conduct all handling and disposal procedures within a certified chemical fume hood to avoid inhalation of dust.[4]
-
Ensure that an eyewash station and safety shower are readily accessible.[3][5]
2. Waste Collection:
-
Carefully sweep up any solid this compound, minimizing dust generation.[3][4]
-
Place the waste into a clearly labeled, sealed container suitable for chemical waste.
-
If the compound is in solution, absorb the liquid with an inert material (e.g., vermiculite, sand) and place it in the designated chemical waste container.
3. Labeling and Storage:
-
Label the waste container with "Hazardous Waste" and the full chemical name: "this compound".
-
Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area, away from incompatible materials such as strong oxidizing agents.[1][2]
4. Final Disposal:
-
Arrange for the collection of the hazardous waste by your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor.
-
Crucially, consult your local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal procedures. [2][3] Chemical waste generators are responsible for proper classification and disposal.[2][3]
Disposal Workflow
The following diagram illustrates the logical steps for the proper disposal of this compound.
References
Essential Safety and Operational Protocols for Handling 1-Amino-2,4(1H,3H)-pyrimidinedione
For Researchers, Scientists, and Drug Development Professionals: A Guide to the Safe Handling and Disposal of 5-Aminouracil
This document provides immediate and essential safety and logistical information for the handling and disposal of 1-Amino-2,4(1H,3H)-pyrimidinedione, also known as 5-aminouracil (CAS No. 932-52-5). Adherence to these procedural guidelines is critical to ensure a safe laboratory environment.
I. Personal Protective Equipment (PPE)
The following table summarizes the required personal protective equipment for handling 5-aminouracil. This compound is classified as an acute oral toxicant and can cause skin and eye irritation.[1][2]
| PPE Category | Item | Specification | Rationale |
| Eye/Face Protection | Safety Goggles or Eyeshields | Must meet OSHA 29 CFR 1910.133 or European Standard EN166 specifications.[3][4] | To protect against dust particles and splashes. |
| Hand Protection | Chemical-resistant gloves | Nitrile gloves are suitable for short-term protection.[5] | To prevent skin contact and absorption. |
| Respiratory Protection | N95 (US) or EN 149 (EU) approved respirator | Required if dust formation is likely or if working outside of a fume hood.[1][3][4] | To prevent inhalation of the powdered compound. |
| Body Protection | Laboratory Coat | Standard laboratory coat. | To protect skin and personal clothing from contamination. |
II. Engineering Controls
Proper ventilation is crucial when handling 5-aminouracil in its powdered form.
| Control | Specification | Rationale |
| Ventilation | Chemical Fume Hood | All handling of the solid material should be conducted within a certified chemical fume hood.[6] |
| Safety Stations | Eyewash Stations and Safety Showers | Must be readily accessible and in close proximity to the workstation.[3][4] |
III. Operational Plan: Step-by-Step Handling Procedure
The following workflow outlines the safe handling of 5-aminouracil from preparation to immediate cleanup.
IV. Disposal Plan
Proper disposal of 5-aminouracil and any contaminated materials is imperative to prevent environmental contamination and ensure regulatory compliance.
Waste Categorization and Segregation:
| Waste Stream | Description | Disposal Container |
| Solid Chemical Waste | Unused or expired 5-aminouracil powder. | Clearly labeled, sealed container for solid chemical waste. |
| Contaminated Labware | Disposable items such as weigh boats, pipette tips, and gloves. | Labeled container for chemically contaminated solid waste. |
| Contaminated Solutions | Any solutions containing 5-aminouracil. | Labeled container for aqueous chemical waste. |
Disposal Procedure:
-
Collection : All waste streams must be collected in separate, clearly labeled, and sealed containers.
-
Labeling : Labels should include "Hazardous Waste," the chemical name "this compound" or "5-aminouracil," and the associated hazards.
-
Storage : Store waste containers in a designated, secure area away from incompatible materials.
-
Final Disposal : Arrange for disposal through a licensed and approved waste disposal company.[4][6] Consult with your institution's environmental health and safety department for specific procedures.
V. Emergency Procedures
In the event of an exposure or spill, follow these immediate actions:
| Exposure Type | First Aid Measures |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, separating the eyelids with fingers. Seek medical attention.[6] |
| Skin Contact | Immediately wash the affected area with plenty of soap and water while removing contaminated clothing. Seek medical attention if irritation persists.[6] |
| Inhalation | Move the individual to fresh air. If breathing is difficult or symptoms persist, seek medical attention.[6] |
| Ingestion | Wash out the mouth with water. Seek immediate medical attention.[6] |
Spill Cleanup:
For small spills, mix the material with an inert absorbent such as sand or vermiculite.[6] Sweep up the mixture and place it in a tightly closed container for disposal as special waste.[6] Ensure the cleanup is performed by personnel wearing the appropriate PPE. For large spills, evacuate the area and contact your institution's emergency response team.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
